1-Phenyl-3-(1H-1,2,4-triazol-1-YL)propan-1-amine
Description
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Properties
IUPAC Name |
1-phenyl-3-(1,2,4-triazol-1-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c12-11(10-4-2-1-3-5-10)6-7-15-9-13-8-14-15/h1-5,8-9,11H,6-7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJAOJMXDYLVVDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCN2C=NC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80406748 | |
| Record name | 1-PHENYL-3-(1H-1,2,4-TRIAZOL-1-YL)PROPAN-1-AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80406748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883291-44-9 | |
| Record name | 1-PHENYL-3-(1H-1,2,4-TRIAZOL-1-YL)PROPAN-1-AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80406748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1-Phenyl-3-(1H-1,2,4-triazol-1-yl)propan-1-amine
This guide provides a comprehensive overview of a robust and efficient synthetic pathway for the preparation of 1-Phenyl-3-(1H-1,2,4-triazol-1-yl)propan-1-amine, a molecule of significant interest to researchers in medicinal chemistry and drug development. The synthesis is presented as a multi-step process, with each stage detailed with underlying chemical principles, step-by-step protocols, and key analytical considerations.
Introduction: The Significance of Triazole-Containing Compounds
Compounds incorporating the 1,2,4-triazole moiety are a cornerstone in the development of therapeutic agents, exhibiting a wide spectrum of biological activities. The unique electronic properties and hydrogen bonding capabilities of the triazole ring contribute to its ability to interact with various biological targets. The target molecule, this compound, combines this privileged heterocycle with a phenylpropanamine scaffold, a structural motif present in numerous psychoactive and CNS-acting drugs. This guide elucidates a logical and reproducible synthetic strategy to access this promising compound.
Retrosynthetic Analysis and Strategic Approach
The synthesis of this compound is most logically approached through a convergent strategy. The key disconnection lies at the amine functionality, which can be installed in the final step via reductive amination of a ketone precursor. This ketone, 1-Phenyl-3-(1H-1,2,4-triazol-1-yl)propan-1-one, can be assembled through a conjugate addition of 1,2,4-triazole to an α,β-unsaturated ketone. This retrosynthetic pathway is outlined below:
Caption: Retrosynthetic analysis of the target amine.
This forward synthetic strategy comprises three key stages:
-
Synthesis of Phenyl Vinyl Ketone (Acrylophenone) via the Mannich reaction.
-
Aza-Michael Addition of 1,2,4-triazole to phenyl vinyl ketone.
-
Reductive Amination of the resulting ketone to yield the final primary amine.
Stage 1: Synthesis of Phenyl Vinyl Ketone (Acrylophenone)
The initial step involves the synthesis of the key electrophile, phenyl vinyl ketone, from acetophenone. The Mannich reaction is a classic and effective method for this transformation.[1]
Mechanistic Insight
The Mannich reaction is a three-component condensation involving an active hydrogen compound (acetophenone), a non-enolizable aldehyde (formaldehyde), and a secondary amine (typically as its hydrochloride salt).[1] The reaction proceeds through the formation of an iminium ion from the amine and formaldehyde, which then acts as a potent electrophile for the enol form of acetophenone. The resulting Mannich base can then undergo thermal elimination to yield the desired α,β-unsaturated ketone.
Caption: Workflow for the synthesis of Phenyl Vinyl Ketone.
Experimental Protocol: Synthesis of Phenyl Vinyl Ketone
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Acetophenone | 120.15 | 12.0 g | 0.1 |
| Paraformaldehyde | 30.03 | 3.6 g | 0.12 |
| Dimethylamine hydrochloride | 81.54 | 8.2 g | 0.1 |
| Hydrochloric acid (conc.) | 36.46 | 0.1 mL | - |
| Ethanol | 46.07 | 20 mL | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add acetophenone (12.0 g, 0.1 mol), paraformaldehyde (3.6 g, 0.12 mol), dimethylamine hydrochloride (8.2 g, 0.1 mol), and ethanol (20 mL).
-
Add a drop of concentrated hydrochloric acid to the mixture.
-
Heat the reaction mixture to reflux with stirring for 2 hours. The mixture should become a clear, homogeneous solution.
-
After cooling to room temperature, the Mannich base hydrochloride may precipitate. The crude product can be used directly in the next step or purified.
-
For elimination, the crude Mannich base is heated, typically under reduced pressure, to induce the elimination of dimethylamine hydrochloride, yielding phenyl vinyl ketone.
Stage 2: Aza-Michael Addition of 1,2,4-Triazole
The second stage involves the conjugate addition of 1,2,4-triazole to the newly synthesized phenyl vinyl ketone. This aza-Michael addition is a powerful C-N bond-forming reaction.[2]
Mechanistic Insight
The aza-Michael addition involves the nucleophilic attack of a nitrogen atom from the 1,2,4-triazole ring onto the β-carbon of the α,β-unsaturated ketone. 1,2,4-Triazole can potentially react at either N1 or N4. However, the N1-substituted product is generally favored.[3] The reaction can often proceed without a catalyst, although a mild base can be used to enhance the nucleophilicity of the triazole.[3]
Sources
1-Phenyl-3-(1H-1,2,4-triazol-1-YL)propan-1-amine chemical properties
An In-Depth Technical Guide to 1-Phenyl-3-(1H-1,2,4-triazol-1-yl)propan-1-amine: Properties, Synthesis, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to medicinal chemists and drug development professionals. The molecule integrates two pharmacologically relevant scaffolds: the phenylpropanamine core, known for its presence in various centrally active agents, and the 1,2,4-triazole ring, a versatile pharmacophore found in a wide array of therapeutic agents. This document details the molecule's physicochemical properties, proposes a robust synthetic pathway with detailed experimental protocols, and explores its potential biological activities by contextualizing it within the broader landscape of related compounds. The guide is structured to provide not just data, but also the scientific rationale behind synthetic and analytical methodologies, empowering researchers to leverage this information in their own discovery and development programs.
Molecular Overview and Physicochemical Properties
Chemical Structure
The foundational aspect of understanding any chemical entity is its structure. This compound is characterized by a propane chain linking a phenyl group at position 1 and a 1,2,4-triazole ring, via a nitrogen atom, at position 3. A primary amine is also present at the benzylic position (C1).
Caption: Chemical structure of this compound.
Core Structural Motifs and Their Significance
-
1,2,4-Triazole Ring: This five-membered heterocycle is a privileged structure in medicinal chemistry. It is a bioisostere for amide and ester groups, capable of participating in hydrogen bonding, and is metabolically stable. Compounds incorporating the 1,2,4-triazole moiety exhibit a vast range of biological activities, including antifungal, anticonvulsant, anti-inflammatory, and anticancer properties.[1][2][3] Its presence suggests potential for broad-spectrum pharmacological screening.
-
Phenylpropanamine Scaffold: This structural backbone is found in numerous neuroactive compounds and sympathomimetic amines. The phenyl ring, the propyl chain, and the amine group are key pharmacophoric features that can interact with a variety of biological targets, particularly receptors and transporters within the central nervous system (CNS).
Physicochemical Data
| Property | Value (Estimated/Precursor Data) | Source |
| Molecular Formula | C₁₁H₁₄N₄ | [4] |
| Molecular Weight | 202.26 g/mol | Calculated |
| CAS Number | 927636-51-9 (for the 2-propanamine isomer) | [4] |
| XLogP3-AA | 0.9 (for ketone precursor) | [5] |
| Hydrogen Bond Donor Count | 2 (1 for precursor) | Calculated |
| Hydrogen Bond Acceptor Count | 3 | [5] |
| Rotatable Bond Count | 5 (4 for precursor) | [5] |
| Topological Polar Surface Area | 62.9 Ų (43.6 Ų for precursor) | Calculated |
Synthesis and Characterization
Retrosynthetic Analysis
A logical synthetic approach involves a two-step sequence starting from commercially available materials. The primary disconnection is at the C-N bond of the amine, suggesting a reductive amination of a ketone precursor. The ketone itself can be formed via a Michael addition of 1,2,4-triazole to an α,β-unsaturated ketone.
Caption: Retrosynthetic pathway for the target molecule.
Proposed Synthetic Protocol
This synthesis is designed as a self-validating system. The successful isolation and characterization of the intermediate ketone (Step 1) provides a critical checkpoint before proceeding to the final, more complex reduction.
Step 1: Synthesis of 1-Phenyl-3-(1H-1,2,4-triazol-1-yl)propan-1-one (Intermediate)
-
Principle (The Causality): This step utilizes the Aza-Michael addition, a conjugate addition reaction. The N1-proton of 1,2,4-triazole is sufficiently acidic to be removed by a mild base, generating a nucleophilic triazolide anion. This anion then attacks the β-carbon of 1-phenylprop-2-en-1-one (chalcone), an electron-deficient alkene, leading to the formation of the desired 3-substituted propanone. The choice of a catalytic amount of a non-nucleophilic base like DBU ensures the reaction proceeds efficiently without competing side reactions.
-
Methodology:
-
To a solution of 1-phenylprop-2-en-1-one (1.0 eq) in acetonitrile (0.5 M), add 1H-1,2,4-triazole (1.1 eq).
-
Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at 50 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
-
Purify the crude ketone by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain the pure intermediate.
-
Step 2: Synthesis of this compound (Final Product)
-
Principle (The Causality): This step is a reductive amination. The ketone intermediate reacts with an ammonia source (ammonium acetate) to form an imine in situ. The imine is then immediately reduced by a hydride reducing agent, sodium cyanoborohydride (NaBH₃CN). NaBH₃CN is chosen for its chemoselectivity; it is mild enough to not reduce the ketone directly but is highly effective at reducing the protonated imine intermediate, driving the equilibrium towards the final amine product.
-
Methodology:
-
Dissolve the ketone intermediate (1.0 eq) from Step 1 in methanol (0.4 M).
-
Add ammonium acetate (10 eq) to the solution and stir until dissolved.
-
Add sodium cyanoborohydride (1.5 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC for the disappearance of the ketone.
-
Quench the reaction by the slow addition of 1M HCl at 0 °C until the pH is ~2 to decompose any remaining reducing agent.
-
Basify the mixture with 6M NaOH until the pH is >12.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amine.
-
Purify via flash column chromatography (silica gel, dichloromethane:methanol gradient with 0.5% triethylamine) to afford the final product.
-
Purification and Characterization Workflow
A rigorous analytical workflow is essential to confirm the identity and purity of the synthesized compound.
Caption: Workflow for purification and analytical characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR is expected to show characteristic signals for the aromatic protons of the phenyl ring, two distinct singlets for the non-equivalent triazole protons, and a complex multiplet system for the aliphatic protons of the propanamine chain.[6][7]
-
¹³C NMR will confirm the number of unique carbon environments, with signals corresponding to the phenyl carbons, the aliphatic chain, and the triazole ring carbons.[7][8]
-
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is critical for confirming the molecular formula by providing a highly accurate mass measurement of the molecular ion ([M+H]⁺).[8][9]
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for N-H stretching of the primary amine (around 3300-3400 cm⁻¹), C-H stretching for aromatic and aliphatic groups, and C=N/C=C stretching from the aromatic and triazole rings.[6][7]
Biological and Pharmacological Context
The therapeutic potential of this compound can be inferred from the extensive pharmacology of its constituent motifs.
The 1,2,4-Triazole Moiety in Medicinal Chemistry
The 1,2,4-triazole ring is a cornerstone of modern drug design. Its derivatives have been successfully developed as:
-
Antifungal Agents: Compounds like fluconazole and itraconazole function by inhibiting cytochrome P450 enzymes essential for fungal cell membrane synthesis.[2]
-
Anticonvulsants: Certain triazole derivatives exhibit potent anticonvulsant activity, potentially through modulation of GABAergic systems or ion channels.[1]
-
Anticancer Agents: The triazole scaffold has been incorporated into molecules designed to inhibit various kinases and other proteins involved in cell proliferation and survival.[10]
-
Antiviral Agents: N-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amine has been identified as a potent scaffold for HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs).[11]
Postulated Mechanisms and Therapeutic Targets
Given its structure, this compound is a prime candidate for screening in several therapeutic areas:
-
CNS Disorders: The phenylpropanamine backbone suggests potential interactions with neurotransmitter systems. It warrants investigation for activity at dopamine, serotonin, or norepinephrine transporters and receptors. Analogs have shown potential as GPR88 agonists and anticonvulsants.[1][12]
-
Oncology: The compound could be evaluated as an inhibitor of enzymes where triazoles are known to be effective, such as carbonic anhydrases, which are implicated in tumor progression.[8]
-
Infectious Diseases: Based on the prevalence of triazoles in antimicrobial and antiviral drugs, screening against a panel of fungal, bacterial, and viral targets is a logical line of inquiry.
Safety and Handling
Safe handling is paramount in a research setting. The following precautions are based on data for structurally related compounds.
| Hazard Category | Precautionary Statement | Source |
| Health Hazards | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash hands thoroughly after handling. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [13] |
| Handling | P270: Do not eat, drink or smoke when using this product. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/protective clothing/eye protection/face protection. | [13] |
| Storage & Disposal | P403+P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up. P501: Dispose of contents/container in accordance with local regulations. | [13] |
Conclusion and Future Directions
This compound represents a molecule with considerable, yet largely unexplored, therapeutic potential. Its synthesis is achievable through standard, well-understood organic chemistry reactions. The convergence of the neurologically active phenylpropanamine scaffold and the pharmacologically versatile 1,2,4-triazole ring makes it a compelling candidate for high-throughput screening and targeted drug discovery campaigns. Future research should focus on its definitive synthesis, full spectroscopic characterization, and systematic evaluation of its activity against a diverse panel of biological targets, particularly those related to CNS disorders, oncology, and infectious diseases.
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National Center for Biotechnology Information. (n.d.). (1-phenyl-1H-1,2,3-triazol-4-yl)methanol. PubChem. Available at: [Link]
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MDPI. (2022). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Available at: [Link]
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Zhang, Y., et al. (2019). Synthesis, activity evaluation, and pro-apoptotic properties of novel 1,2,4-triazol-3-amine derivatives as potent anti-lung cancer agents. Journal of Receptors and Signal Transduction. Available at: [Link]
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ResearchGate. (n.d.). Synthesis of 5-phenyl-1H-1,2,4-triazol-3-amine under different conditions. Available at: [Link]
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Al-Majid, A. M., et al. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Molecules. Available at: [Link]
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Gomha, S. M., et al. (2022). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules. Available at: [Link]
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Ilina, T. V., et al. (2022). N-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amine as a new class of HIV-1 non-nucleoside reverse transcriptase inhibitor. RSC Medicinal Chemistry. Available at: [Link]
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Dolzhenko, A. V., et al. (2008). 3-Phenyl-1H-1,2,4-triazol-5-amine–5-phenyl-1H-1,2,4-triazol-3-amine (1/1). Acta Crystallographica Section E. Available at: [Link]
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An In-Depth Technical Guide to 1-Phenyl-3-(1H-1,2,4-triazol-1-yl)propan-1-amine (CAS Number: 883291-44-9)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1-Phenyl-3-(1H-1,2,4-triazol-1-yl)propan-1-amine, a molecule of significant interest in medicinal chemistry. By synthesizing data from analogous compounds and established chemical principles, this document offers insights into its synthesis, characterization, potential biological significance, and the experimental methodologies crucial for its investigation.
Core Compound Identity and Physicochemical Properties
This compound, identified by the CAS number 883291-44-9 , is a heterocyclic compound featuring a phenyl ring, a propanamine linker, and a 1,2,4-triazole moiety. The strategic combination of these functional groups suggests its potential as a scaffold in drug discovery, leveraging the known pharmacological importance of both arylamines and triazoles.
| Property | Predicted Value/Information | Source |
| CAS Number | 883291-44-9 | Chemical Abstracts Service |
| Molecular Formula | C₁₁H₁₄N₄ | Supplier Data |
| Molecular Weight | 202.26 g/mol | Supplier Data |
| Appearance | Likely a solid at room temperature | Inferred from similar compounds |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO. | Inferred from structural analogues |
The Scientific Rationale: Synthesis and Mechanistic Considerations
The synthesis of this compound can be logically approached through a convergent synthesis strategy. A plausible and efficient method involves the reductive amination of a ketone precursor, which itself is synthesized by the alkylation of 1,2,4-triazole. This approach is favored for its high yields and the ready availability of starting materials.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of the target compound.
Causality in Experimental Choices:
-
Step 1: Alkylation: The choice of a strong base like potassium carbonate is crucial to deprotonate the 1,2,4-triazole, rendering it nucleophilic. Acetone is a suitable solvent due to its ability to dissolve both the reactants and its relatively low boiling point, facilitating easy removal post-reaction. This reaction is a classic example of nucleophilic substitution.
-
Step 2: Reductive Amination: This is a highly efficient method for amine synthesis from ketones. The use of an ammonia source like ammonium acetate provides the nitrogen for the amine group. A mild reducing agent such as sodium cyanoborohydride is selected because it selectively reduces the imine intermediate formed in situ without reducing the ketone starting material.
Detailed Experimental Protocols
The following protocols are based on established methodologies for analogous compounds and are presented as a robust starting point for laboratory synthesis and analysis.
Synthesis of 1-Phenyl-3-(1H-1,2,4-triazol-1-yl)propan-1-one (Intermediate)
-
Reaction Setup: To a solution of 1,2,4-triazole (1.0 eq) in acetone, add potassium carbonate (1.5 eq).
-
Addition of Alkylating Agent: Add 3-chloro-1-phenylpropan-1-one (1.05 eq) dropwise to the stirring suspension at room temperature.
-
Reaction Monitoring: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the intermediate ketone.
Synthesis of this compound (Final Product)
-
Reaction Setup: Dissolve the intermediate ketone (1.0 eq) and ammonium acetate (10 eq) in methanol.
-
Reduction: Add sodium cyanoborohydride (1.5 eq) portion-wise to the stirring solution at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.
-
Quenching and Extraction: Quench the reaction by the addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography to obtain the final amine.
Analytical Characterization: A Self-Validating System
Thorough analytical characterization is paramount to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system.
Predicted Spectroscopic Data
| Technique | Predicted Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the phenyl ring, two distinct singlets for the triazole protons, and multiplets for the aliphatic protons of the propanamine chain. The chemical shifts and coupling constants will be indicative of the specific proton environments. |
| ¹³C NMR | Resonances for the carbons of the phenyl ring, the triazole ring, and the propanamine backbone. The chemical shifts will be characteristic of the carbon types (aromatic, aliphatic, attached to heteroatoms). |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of the compound (C₁₁H₁₄N₄). Fragmentation patterns can provide further structural information. |
Chromatographic Purity Assessment: HPLC Protocol
High-Performance Liquid Chromatography (HPLC) is essential for determining the purity of the final compound.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column is typically suitable.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for improved peak shape) is a good starting point.
-
Detection: UV detection at a wavelength where the phenyl and triazole rings absorb (e.g., 254 nm).
-
Analysis: The purity is determined by the area percentage of the main peak.
Biological Significance and Potential Applications in Drug Development
The 1,2,4-triazole nucleus is a well-established pharmacophore found in a wide range of clinically used drugs, exhibiting activities such as antifungal, antiviral, and anticancer properties.[1] The presence of the phenylpropanamine scaffold is also common in neurologically active agents.
Potential Therapeutic Areas of Investigation:
-
Antifungal Agents: Many successful antifungal drugs, such as fluconazole and itraconazole, contain a 1,2,4-triazole ring that inhibits the fungal cytochrome P450 enzyme 14α-demethylase.
-
Anticonvulsant Activity: The triazole moiety is present in some anticonvulsant drugs, and compounds with this feature are often explored for their potential to modulate ion channels or neurotransmitter systems in the central nervous system.[2]
-
Anticancer Agents: The 1,2,4-triazole scaffold has been incorporated into molecules designed to target various cancer-related pathways.[3]
Workflow for Preliminary Biological Evaluation
Caption: A typical workflow for the initial biological assessment of a novel compound.
Safety, Handling, and Storage
As with any research chemical, proper safety precautions are essential.
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents. Its synthesis is achievable through established chemical transformations, and its characterization can be robustly performed using standard analytical techniques. The rich pharmacology of the 1,2,4-triazole nucleus provides a strong rationale for its further investigation in various disease models. This guide serves as a foundational resource for researchers embarking on the study of this intriguing molecule.
References
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Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. (2022). Journal of Chemical, Biological and Physical Sciences. [Link]
-
An insight on medicinal attributes of 1,2,4-triazoles. (n.d.). PubMed Central. [Link]
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Synthesis, spectral characterization, and pharmacological screening of some 4-[{1-(aryl)methylidene}-amino]-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole derivatives. (n.d.). PubMed Central. [Link]
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Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. (2025). Molecules. [Link]
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Library 1H-1, 2, 4,-Triazole Having Significant Pharmacological Activities. (2013). International Journal of Medicine and Pharmaceutical Research. [Link]
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Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. (2024). MDPI. [Link]
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Analysis of biological properties of 1,2,4-triazole-containing compounds (literature review). (2022). Zaporizhzhia State Medical University. [Link]
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1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. (n.d.). MDPI. [Link]
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Synthesis and Antioxidant Properties of Novel 1,2,3-Triazole-Containing Nitrones. (2022). National Institutes of Health. [Link]
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Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. (n.d.). MDPI. [Link]
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Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. (2025). ResearchGate. [Link]
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Synthesis, Spectral Properties, Crystal Structure and DFT Studies of 2-((1-Phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzonitrile. (2025). ResearchGate. [Link]
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Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). (n.d.). PubMed Central. [Link]
-
Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024). National University of Pharmacy. [Link]
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The Architectural Blueprint of a Promising Antifungal Scaffold: A Technical Guide to 1-Phenyl-3-(1H-1,2,4-triazol-1-yl)propan-1-amine and its Congeners
For the attention of Researchers, Scientists, and Drug Development Professionals.
This in-depth technical guide navigates the scientific landscape of 1-Phenyl-3-(1H-1,2,4-triazol-1-yl)propan-1-amine and the broader class of 1,2,4-triazole-containing compounds. As a senior application scientist, this document is structured to provide not just a recitation of facts, but a cohesive narrative that underscores the rationale behind synthetic strategies and the interpretation of structure-activity relationships (SAR). We will delve into the core of what makes the 1,2,4-triazole moiety a cornerstone in the development of potent antifungal agents, while also exploring its potential in other therapeutic areas.
Introduction: The 1,2,4-Triazole Core - A Privileged Scaffold in Medicinal Chemistry
The 1,2,4-triazole ring is a five-membered heterocycle with three nitrogen atoms that has garnered significant attention in medicinal chemistry. Its unique electronic properties, including its dipole character, hydrogen bonding capacity, and structural rigidity, make it an important pharmacophore that can interact with high affinity to biological receptors.[1] This has led to the incorporation of the 1,2,4-triazole nucleus into a wide array of clinically successful drugs, including the antifungal agents fluconazole and itraconazole, the anxiolytic alprazolam, and the antiviral ribavirin.[1][2] The focus of this guide, this compound, represents a fundamental structure within this class of compounds, embodying the key features that contribute to their potent biological activities. The development of novel 1,2,4-triazole derivatives is driven by the need to overcome challenges such as drug resistance, adverse side effects, and high toxicity associated with existing antifungal therapies.[3]
Synthetic Strategies: Building the this compound Scaffold
The synthesis of this compound and its derivatives can be approached through several established routes in organic chemistry. A common strategy involves the reaction of a suitable amine with a precursor containing the 1,2,4-triazole moiety.
General Synthetic Pathway
A plausible and efficient synthesis of the target compound and its analogs involves a multi-step process, which is illustrated in the workflow below. The rationale behind this pathway is its versatility, allowing for the introduction of various substituents on the phenyl ring and the propane chain to explore the structure-activity relationship.
Caption: A generalized synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a representative, self-validating system for the synthesis of the title compound. Each step includes purification and characterization to ensure the integrity of the intermediates and the final product.
Step 1: Synthesis of 3-(1H-1,2,4-triazol-1-yl)-1-phenylpropan-1-one (Intermediate I1)
-
Reaction Setup: To a solution of propiophenone (1 equivalent) in ethanol, add 1H-1,2,4-triazole (1.1 equivalents) and a catalytic amount of a suitable acid (e.g., HCl).
-
Reaction Condition: The mixture is refluxed for 4-6 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is neutralized with a saturated sodium bicarbonate solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.
-
Characterization: The structure of the purified intermediate is confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Step 2: Synthesis of this compound (Final Product P)
-
Reaction Setup: The intermediate, 3-(1H-1,2,4-triazol-1-yl)-1-phenylpropan-1-one (1 equivalent), is dissolved in methanol. Ammonium acetate (10 equivalents) and a reducing agent, such as sodium cyanoborohydride (1.5 equivalents), are added sequentially.
-
Reaction Condition: The reaction is stirred at room temperature for 24-48 hours. The reaction progress is monitored by TLC.
-
Work-up and Purification: The solvent is evaporated, and the residue is taken up in water and basified with a 10% NaOH solution. The aqueous layer is extracted with dichloromethane. The combined organic layers are dried and concentrated. The final product is purified by column chromatography.
-
Characterization: The structure of this compound is confirmed by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy.
Pharmacological Profile: Unraveling the Antifungal and Other Biological Activities
The 1,2,4-triazole scaffold is most renowned for its potent antifungal properties. The primary mechanism of action for most triazole antifungal drugs is the inhibition of a key enzyme in the fungal cell membrane biosynthesis pathway.[3]
Primary Mechanism of Action: Inhibition of Lanosterol 14α-demethylase (CYP51)
The antifungal activity of triazole derivatives stems from their ability to inhibit the cytochrome P450-dependent enzyme, lanosterol 14α-demethylase (CYP51).[3][4] This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane. The nitrogen atom at position 4 of the triazole ring coordinates with the heme iron atom in the active site of CYP51, while the rest of the molecule interacts with the surrounding amino acid residues. This binding blocks the active site, leading to the depletion of ergosterol and the accumulation of toxic sterol precursors, which ultimately disrupts the membrane structure and function, inhibiting fungal growth.[3]
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- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis and Potential Significance of 1-Phenyl-3-(1H-1,2,4-triazol-1-yl)propan-1-amine
Introduction and Significance of the Phenyl-Triazole Scaffold
The 1,2,4-triazole moiety is a well-established pharmacophore in medicinal chemistry, renowned for its diverse biological activities. Compounds incorporating this heterocycle have demonstrated a wide range of therapeutic applications, including antifungal, antiviral, anticonvulsant, and anticancer properties. The inclusion of a phenyl group and a propanamine linker, as seen in the target molecule, creates a structural motif that can interact with various biological targets. The spatial arrangement of the aromatic ring, the triazole, and the basic amine group is crucial for potential receptor binding and pharmacological activity.
Derivatives of 1,2,4-triazole are known to act as plant growth regulators and have shown promise in the development of novel therapeutic agents. For instance, some have been investigated for their neuroprotective potential. The structural framework of 1-Phenyl-3-(1H-1,2,4-triazol-1-yl)propan-1-amine suggests its potential as a scaffold for the development of novel bioactive molecules.
Proposed Synthetic Pathway
The synthesis of this compound can be logically approached through a two-step process, starting from commercially available precursors. The overall strategy involves the initial synthesis of a ketone intermediate, followed by a reductive amination to yield the target primary amine.
Caption: Proposed two-step synthesis of this compound.
Step 1: Synthesis of 1-Phenyl-3-(1H-1,2,4-triazol-1-yl)propan-1-one
The initial step focuses on the N-alkylation of 1H-1,2,4-triazole with 3-chloropropiophenone. This reaction is a classical example of nucleophilic substitution, where the triazole ring acts as the nucleophile. The regioselectivity of this alkylation is a critical consideration, as 1,2,4-triazole has two potential nitrogen atoms for alkylation (N1 and N4). However, studies on the alkylation of 1,2,4-triazole have shown that the N1-substituted isomer is often the major product, particularly under basic conditions.[1]
Experimental Protocol:
-
Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1H-1,2,4-triazole (1.0 eq) and anhydrous potassium carbonate (1.5 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Addition of the Alkylating Agent: To the stirred suspension, add 3-chloropropiophenone (1.0 eq) dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 80-90 °C and maintain this temperature for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water. The product may precipitate out of the solution. If not, extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford 1-Phenyl-3-(1H-1,2,4-triazol-1-yl)propan-1-one as a solid.
Causality Behind Experimental Choices:
-
Solvent (DMF): A polar aprotic solvent like DMF is chosen to dissolve the reactants and facilitate the SN2 reaction.
-
Base (K2CO3): Anhydrous potassium carbonate is a mild base used to deprotonate the 1H-1,2,4-triazole, thereby increasing its nucleophilicity.
-
Temperature: Heating the reaction mixture increases the reaction rate. The chosen temperature is a balance to ensure a reasonable reaction time without promoting side reactions.
Step 2: Reductive Amination to this compound
The final step involves the conversion of the synthesized ketone to the target primary amine via reductive amination. This is a highly efficient one-pot reaction where the ketone first reacts with an ammonia source to form an imine in situ, which is then reduced to the amine.
Experimental Protocol:
-
Reaction Setup: To a solution of 1-Phenyl-3-(1H-1,2,4-triazol-1-yl)propan-1-one (1.0 eq) in methanol, add ammonium acetate (10 eq).
-
Reducing Agent: Stir the mixture at room temperature for 30 minutes, then add sodium cyanoborohydride (1.5 eq) portion-wise.
-
Reaction Conditions: Continue stirring the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction by the slow addition of 1M hydrochloric acid until the pH is acidic. Remove the methanol under reduced pressure.
-
Isolation and Purification: Make the aqueous residue basic (pH > 10) with the addition of a concentrated sodium hydroxide solution. Extract the product with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography if necessary.
Causality Behind Experimental Choices:
-
Ammonia Source (Ammonium Acetate): Ammonium acetate serves as a convenient in situ source of ammonia for the formation of the imine intermediate.
-
Reducing Agent (Sodium Cyanoborohydride): Sodium cyanoborohydride is a mild and selective reducing agent that is stable in protic solvents and effectively reduces the imine intermediate without reducing the ketone starting material.
Structural Elucidation and Data
The structural confirmation of the synthesized compounds would be performed using standard analytical techniques.
| Compound | Technique | Expected Key Features |
| 1-Phenyl-3-(1H-1,2,4-triazol-1-yl)propan-1-one | ¹H NMR | Signals for the phenyl protons, two methylene groups, and the two distinct protons of the 1,2,4-triazole ring. |
| ¹³C NMR | Carbonyl carbon signal (~198 ppm), signals for the aromatic carbons, methylene carbons, and the carbons of the triazole ring. | |
| Mass Spec | Molecular ion peak corresponding to the calculated mass. | |
| This compound | ¹H NMR | Disappearance of the downfield methylene protons adjacent to the carbonyl group and the appearance of a methine proton signal. A broad singlet for the -NH2 protons. |
| ¹³C NMR | Disappearance of the carbonyl signal and the appearance of a methine carbon signal in the aliphatic region. | |
| Mass Spec | Molecular ion peak corresponding to the calculated mass. |
Potential Applications and Future Directions
While the specific biological activity of this compound is not documented, its structural motifs are present in compounds with known pharmacological effects. For instance, derivatives of 3-(1H-1,2,4-triazol-1-yl)-N-propananilide have been investigated for their neuroprotective potential.[2][3] The presence of the primary amine in the target molecule offers a handle for further derivatization, allowing for the exploration of a wider chemical space and the potential optimization of biological activity.
Future research could focus on:
-
Screening for Biological Activity: Evaluating the synthesized compound against a panel of biological targets, including those relevant to neurological disorders, cancer, and infectious diseases.
-
Analogue Synthesis: Preparing a library of derivatives by modifying the phenyl ring, the propanamine chain, or by substituting the triazole ring to establish structure-activity relationships (SAR).
-
Mechanistic Studies: If biological activity is identified, further studies to elucidate the mechanism of action would be crucial for its development as a potential therapeutic agent.
Conclusion
This technical guide has outlined a plausible and scientifically grounded synthetic route for this compound. By leveraging established methodologies for N-alkylation of triazoles and reductive amination, this compound can be accessed for further investigation. The structural framework of this molecule holds promise for its exploration in medicinal chemistry, and the detailed protocols provided herein serve as a valuable resource for researchers in this field.
References
-
PrepChem. Synthesis of 1-(1,2,4-Triazol-1-yl)-2-phenyl-3-p-fluorophenyl-propan-2-ol. Available from: [Link]
- Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. Green Chemistry Letters and Reviews. 2017;10(4):235-240.
- An Investigation into the Alkylation of 1,2,4-Triazole. Journal of the Chemical Society, Perkin Transactions 1. 1989; (1): 1-5.
- 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Molbank. 2022;2022(2):M1472.
-
1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. ResearchGate. Available from: [Link]
-
Regioselective 1H-1,2,4 Triazole alkylation. SlideShare. Available from: [Link]
- Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluoro-phenyl)-3-(N-isoproyl-N-substituted amino)-2-propanols. Chinese Journal of Medicinal Chemistry. 2010;20(1): 35-39.
- Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)thiazoles and Related Fused Systems. Molecules. 2013;18(12):14847-14861.
- 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. Turkish Journal of Pharmaceutical Sciences. 2025;22(1):1-9.
- 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives. Turkish Journal of Pharmaceutical Sciences. 2025;22(1):1-9.
- Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances. 2019;9(28):16042-16052.
-
Synthesis of 3H-1,2,4-triazol-3-ones. Organic Chemistry Portal. Available from: [Link]
- 2-(1H-Benzotriazol-1-yl)-3-(2,6-dichlorophenyl)-1-phenylpropan-1-ol. Acta Crystallographica Section E. 2011;67(Pt 12):o3268.
- Synthesis methods of 1,2,4-triazole-3-thiones: review. Journal of Organic and Pharmaceutical Chemistry. 2024;22(2): 4-20.
-
Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal. Available from: [Link]
- Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy. Beilstein Journal of Organic Chemistry. 2021;17: 644-653.
- 1-Chloro-3-phenylpropan-2-yl]-2,4,5-triphenyl-1H-imidazole. Acta Crystallographica Section E. 2008;64(Pt 10):o2033.
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Unveiling the Therapeutic Potential of 1-Phenyl-3-(1H-1,2,4-triazol-1-YL)propan-1-amine: A Technical Guide to Target Identification and Validation
For distribution to researchers, scientists, and drug development professionals.
Abstract
This technical guide provides an in-depth exploration of the potential therapeutic targets of the novel compound, 1-Phenyl-3-(1H-1,2,4-triazol-1-YL)propan-1-amine. By dissecting its structural components—a phenylpropanamine backbone and a 1,2,4-triazole moiety—we elucidate a strategic approach to identifying and validating its primary and secondary pharmacological targets. This document serves as a comprehensive resource for researchers, offering not only a theoretical framework for target identification but also detailed, field-proven experimental protocols for robust validation. The primary focus is on its potent predicted activity as an inhibitor of Lanosterol 14α-demethylase (CYP51), with secondary explorations into its potential as an anticancer agent, a modulator of adrenergic receptors, and a neuroprotective compound.
I. Introduction: Deconstructing the Pharmacophore
The rational design and discovery of novel therapeutic agents are fundamentally reliant on a deep understanding of structure-activity relationships. The compound this compound presents a compelling case for multi-target investigation due to its hybrid structure.
-
The 1,2,4-Triazole Moiety: A Versatile Pharmacophore. The 1,2,4-triazole ring is a well-established pharmacophore present in a multitude of clinically approved drugs. Its significance lies in its ability to coordinate with metallic ions in enzyme active sites and participate in hydrogen bonding, making it a key feature in many enzyme inhibitors. Notably, it is the cornerstone of the azole class of antifungal agents that target the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51)[1][2]. Beyond its antifungal properties, the 1,2,4-triazole nucleus is found in drugs with a wide array of therapeutic applications, including anticancer, antiviral, anticonvulsant, and anti-inflammatory activities[3].
-
The Phenylpropanamine Backbone: A Neurologically Active Scaffold. The phenylpropanamine scaffold is a classic structural motif in medicinal chemistry, most famously represented by phenylpropanolamine, a sympathomimetic amine that has been used as a decongestant and appetite suppressant. This backbone suggests a potential for interaction with monoamine transporters and receptors, particularly adrenergic receptors.
This guide will systematically explore the therapeutic avenues suggested by these structural alerts, beginning with the most probable target, CYP51.
II. Primary Therapeutic Target: Lanosterol 14α-Demethylase (CYP51)
The structural analogy of this compound to known azole antifungals strongly implicates CYP51 as its primary therapeutic target. CYP51 is a crucial enzyme in the biosynthesis of ergosterol in fungi and cholesterol in mammals[2]. Inhibition of fungal CYP51 disrupts the integrity of the fungal cell membrane, leading to cell death.
A. Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The proposed mechanism of action involves the nitrogen atom at position 4 of the 1,2,4-triazole ring coordinating with the heme iron atom in the active site of CYP51. This interaction prevents the binding of the natural substrate, lanosterol, thereby halting the demethylation process and the subsequent production of ergosterol.
Caption: Proposed mechanism of CYP51 inhibition.
B. Experimental Validation: CYP51 Inhibition Assays
To validate the inhibitory activity of this compound against CYP51, a two-tiered approach is recommended: an initial enzymatic assay followed by a whole-cell-based assay.
1. Enzymatic Inhibition Assay Protocol
This assay directly measures the inhibition of purified recombinant CYP51.
-
Materials:
-
Purified recombinant fungal CYP51 (e.g., from Candida albicans or Aspergillus fumigatus)
-
NADPH-cytochrome P450 reductase
-
Lanosterol (substrate)
-
NADPH
-
Reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4)
-
Test compound stock solution (in DMSO)
-
Positive control (e.g., Fluconazole)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, purified CYP51, and NADPH-cytochrome P450 reductase.
-
Add varying concentrations of the test compound or positive control to the wells of the microplate. Include a vehicle control (DMSO).
-
Add the reaction mixture to each well.
-
Initiate the reaction by adding lanosterol.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a suitable solvent (e.g., acetonitrile).
-
Quantify the product formation or substrate depletion using a suitable analytical method, such as HPLC or a fluorescent-based assay.
-
Calculate the IC50 value of the test compound.
-
2. Whole-Cell Antifungal Susceptibility Testing
This assay determines the minimum inhibitory concentration (MIC) of the compound against a panel of fungal pathogens.
-
Materials:
-
Fungal strains (e.g., Candida albicans, Cryptococcus neoformans)
-
RPMI-1640 medium
-
Test compound stock solution (in DMSO)
-
Positive control (e.g., Fluconazole)
-
96-well microplate
-
Spectrophotometer or microplate reader
-
-
Procedure:
-
Prepare a standardized inoculum of the fungal strain in RPMI-1640 medium.
-
Prepare serial dilutions of the test compound and positive control in the microplate.
-
Add the fungal inoculum to each well.
-
Incubate the plate at 35°C for 24-48 hours.
-
Determine the MIC, which is the lowest concentration of the compound that causes a significant inhibition of fungal growth, either visually or by measuring the optical density at 600 nm.
-
III. Secondary Therapeutic Targets and Applications
Beyond its potential as an antifungal agent, the unique chemical structure of this compound suggests other promising therapeutic applications.
A. Anticancer Activity
Numerous studies have reported the anticancer properties of compounds containing the 1,2,4-triazole ring[3]. The proposed mechanisms are diverse and can include the inhibition of kinases, tubulin polymerization, or aromatase.
Experimental Validation: In Vitro Cytotoxicity Screening
The initial step in evaluating the anticancer potential is to screen the compound for cytotoxicity against a panel of cancer cell lines using the MTT assay.
-
MTT Cell Viability Assay Protocol:
-
Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Aspirate the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, which represents the concentration of the compound that inhibits 50% of cell growth.[4]
-
Caption: Workflow for in vitro anticancer screening.
B. Adrenergic Receptor Modulation
The phenylpropanamine core structure suggests a potential interaction with adrenergic receptors (α and β), which are G-protein coupled receptors involved in various physiological processes.
Experimental Validation: Radioligand Binding Assay
A competitive radioligand binding assay is the gold standard for determining the affinity of a compound for a specific receptor subtype.
-
Radioligand Competition Binding Assay Protocol:
-
Prepare cell membranes from tissues or cell lines expressing the adrenergic receptor subtype of interest (e.g., α1, α2, β1, β2).
-
In a 96-well plate, combine the cell membranes, a known radioligand (e.g., [3H]-prazosin for α1), and varying concentrations of the unlabeled test compound.
-
Incubate the mixture to allow for competitive binding to reach equilibrium.
-
Separate the bound and free radioligand using a cell harvester and filtration through a glass fiber filter.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Determine the Ki (inhibitory constant) of the test compound by analyzing the competition binding curve.[5][6]
-
C. Neuroprotective Effects
Recent research has highlighted the neuroprotective potential of certain triazole derivatives. These compounds may exert their effects through various mechanisms, including antioxidant, anti-inflammatory, and anti-apoptotic pathways[7].
Experimental Validation: In Vitro Neuroprotection Assay
The human neuroblastoma cell line SH-SY5Y is a widely used model for studying neurotoxicity and neuroprotection.
-
Neuroprotection Assay Protocol using SH-SY5Y Cells:
-
Culture SH-SY5Y cells in a suitable medium. For some studies, differentiation into a more neuron-like phenotype with retinoic acid may be beneficial[8][9].
-
Pre-treat the cells with different concentrations of the test compound for a specified period.
-
Induce neuronal damage by exposing the cells to a neurotoxin (e.g., 6-hydroxydopamine for Parkinson's disease models, or hydrogen peroxide for oxidative stress).
-
Assess cell viability using the MTT assay or another suitable method.
-
An increase in cell viability in the presence of the test compound compared to the neurotoxin-only control indicates a neuroprotective effect.[10]
-
IV. Data Presentation and Interpretation
For each experimental validation, it is crucial to present the data in a clear and concise manner to facilitate interpretation and comparison.
Table 1: Predicted and Experimental Bioactivity Data
| Therapeutic Target | Assay Type | Predicted Activity (if applicable) | Experimental Endpoint | Result |
| CYP51 | Enzymatic Inhibition | High | IC50 (µM) | To be determined |
| Whole-Cell Antifungal | High | MIC (µg/mL) | To be determined | |
| Anticancer | MTT Cytotoxicity | Moderate | IC50 (µM) | To be determined |
| Adrenergic Receptors | Radioligand Binding | Low to Moderate | Ki (nM) | To be determined |
| Neuroprotection | SH-SY5Y Viability | Moderate | % Protection | To be determined |
V. Conclusion and Future Directions
The structural features of this compound strongly suggest a multi-target pharmacological profile. The primary hypothesis, supported by a wealth of literature on azole compounds, points towards the inhibition of lanosterol 14α-demethylase (CYP51), indicating significant potential as an antifungal agent. Furthermore, the presence of the phenylpropanamine and triazole moieties warrants investigation into its anticancer, adrenergic, and neuroprotective activities.
The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of these potential therapeutic targets. Successful validation of any of these activities will pave the way for further preclinical development, including in vivo efficacy studies, pharmacokinetic profiling, and toxicology assessments. This strategic and evidence-based approach is paramount in unlocking the full therapeutic potential of this promising compound.
VI. References
-
CYP51 structures and structure-based development of novel, pathogen-specific inhibitory scaffolds. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]
-
Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf. Retrieved January 21, 2026, from [Link]
-
Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. (2024). PubMed Central. Retrieved January 21, 2026, from [Link]
-
Enzymatic activity of C. albicans CYP51. A, time course of lanosterol... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]
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(PDF) 3-Phenyl-1H-1,2,4-triazol-5-amine–5-phenyl-1H-1,2,4-triazol-3-amine (1/1). (2008). Retrieved January 21, 2026, from [Link]
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CYP51 structures and structure-based development of novel, pathogen-specific inhibitory scaffolds. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]
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Structural Basis of Human CYP51 Inhibition by Antifungal Azoles. (2025). ResearchGate. Retrieved January 21, 2026, from [Link]
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DB-ALM Protocol n° 216: Cell culture protocol for the SH-SY5Y neuroblastoma cell line. (2019). Retrieved January 21, 2026, from [Link]
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Measuring Receptor Target Coverage: A Radioligand Competition Binding Protocol for Assessing the Association and Dissociation Rates of Unlabeled Compounds. (2025). ResearchGate. Retrieved January 21, 2026, from [Link]
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Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors. (2019). ACS Publications. Retrieved January 21, 2026, from [Link]
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Antioxidant, neuroprotective, and neuroblastoma cells (SH-SY5Y) differentiation effects of melanins and arginine-modified melanins from Daedaleopsis tricolor and Fomes fomentarius. (2024). PubMed Central. Retrieved January 21, 2026, from [Link]
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Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. (2016). Biophysics Reports. Retrieved January 21, 2026, from [Link]
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Refinement of a differentiation protocol using neuroblastoma SH-SY5Y cells for use in neurotoxicology research. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
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Structural complex of sterol 14α-demethylase (CYP51) with 14α-methylenecyclopropyl-Δ7-24, 25- dihydrolanosterol. (n.d.). Retrieved January 21, 2026, from [Link]
-
The GraphPad Guide to Analyzing Radioligand Binding Data. (n.d.). Retrieved January 21, 2026, from [Link]
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CYP51: A Major Drug Target in the Cytochrome P450 Superfamily. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]
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Human neuroblastoma cell line SH SY5Y culturing. (2023). protocols.io. Retrieved January 21, 2026, from [Link]
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3-Phenyl-1H-1,2,4-triazol-5-amine–5-phenyl-1H-1,2,4-triazol-3-amine (1/1). (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]
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CYP inhibition assay services based on FDA Guidance. (n.d.). LifeNet Health LifeSciences. Retrieved January 21, 2026, from [Link]
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Sterol 14-demethylase. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]
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Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved January 21, 2026, from [Link]
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3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N- propananilide Derivatives. (2025). Retrieved January 21, 2026, from [Link]
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SH-SY5Y Neuroblastoma Cell Line Differentiation | Protocol Preview. (2022). YouTube. Retrieved January 21, 2026, from [Link]
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An In-depth Technical Guide to the Presumed Mechanism of Action of 1-Phenyl-3-(1H-1,2,4-triazol-1-YL)propan-1-amine
Introduction
The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities. These include antifungal, antimicrobial, anticonvulsant, anti-inflammatory, and antiviral properties.[1][2] The specific compound, 1-Phenyl-3-(1H-1,2,4-triazol-1-YL)propan-1-amine, while not extensively characterized in publicly available literature, belongs to a class of compounds where the mechanism of action is often highly conserved and predictable based on its key structural features. This guide will provide an in-depth exploration of the most probable mechanism of action for this compound, focusing on its role as a potent inhibitor of fungal lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway. This hypothesis is grounded in the well-established activity of a vast number of structurally related 1,2,4-triazole-containing molecules.[3][4]
The Primary Molecular Target: Fungal Lanosterol 14α-Demethylase (CYP51)
The fungicidal or fungistatic activity of many triazole-based compounds is primarily attributed to their potent and specific inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[3][4] This enzyme plays a pivotal role in the biosynthesis of ergosterol, an essential sterol component of the fungal cell membrane that is analogous to cholesterol in mammalian cells. Ergosterol is vital for maintaining the structural integrity, fluidity, and proper functioning of the fungal cell membrane.
The Ergosterol Biosynthesis Pathway: A Critical Fungal Process
The biosynthesis of ergosterol is a multi-step process, with the demethylation of lanosterol by CYP51 being a crucial checkpoint. The pathway can be broadly outlined as follows:
-
Squalene Epoxidation: The pathway begins with the conversion of squalene to squalene epoxide by the enzyme squalene epoxidase.
-
Lanosterol Synthesis: Squalene epoxide is then cyclized to form lanosterol.
-
Demethylation of Lanosterol: Lanosterol undergoes a series of demethylation reactions, with the first and most critical step being the removal of the 14α-methyl group, catalyzed by CYP51.
-
Formation of Ergosterol: Following the action of CYP51, a series of further enzymatic modifications lead to the final product, ergosterol.
The inhibition of CYP51 disrupts this pathway, leading to a depletion of ergosterol and a concomitant accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane. This disruption has profound consequences for the fungal cell.
Mechanism of CYP51 Inhibition by this compound
The inhibitory action of 1,2,4-triazole-containing compounds on CYP51 is a well-elucidated mechanism. The nitrogen atom at the 4-position (N4) of the triazole ring coordinates with the heme iron atom in the active site of the CYP51 enzyme. This interaction is a high-affinity binding event that effectively blocks the substrate (lanosterol) from accessing the catalytic site, thereby preventing the demethylation reaction.
The phenyl and propan-1-amine components of this compound are predicted to engage in additional hydrophobic and polar interactions with the amino acid residues lining the active site of CYP51. These secondary interactions are crucial for the potency and selectivity of the inhibitor.
Visualizing the Inhibition: A Signaling Pathway Diagram
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Methodological & Application
Application Notes and Protocols for the Analysis of 1-Phenyl-3-(1H-1,2,4-triazol-1-yl)propan-1-amine
Introduction
1-Phenyl-3-(1H-1,2,4-triazol-1-yl)propan-1-amine is a molecule belonging to the triazole class of compounds. Triazoles are a significant scaffold in medicinal chemistry, known for a wide range of pharmacological activities, including antifungal, antimicrobial, and anticancer properties.[1][2][3][4] Given the therapeutic potential of novel triazole derivatives, robust and reliable analytical methods are crucial for ensuring the identity, purity, and quantity of these compounds during research, development, and quality control processes.
This document provides a comprehensive guide to the analytical methodologies applicable to this compound. While specific validated methods for this particular molecule may not be publicly available, the protocols herein are based on established and widely accepted analytical techniques for structurally related triazole compounds.[5][6][7][8] These notes are intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, adaptable protocols.
Physicochemical Properties and Analytical Considerations
A preliminary analysis of the structure of this compound—featuring a phenyl group, a triazole ring, and a primary amine—suggests the following analytical characteristics:
-
UV Chromophore: The presence of the phenyl and triazole rings provides ultraviolet (UV) absorbance, making UV-based detection in liquid chromatography a viable approach.
-
Basic Nature: The primary amine group imparts basic properties, allowing for manipulation of retention in reversed-phase chromatography by adjusting the mobile phase pH.
-
Chirality: The molecule possesses a chiral center at the carbon bearing the amine and phenyl groups. Enantioselective separation may be necessary depending on the synthetic route and biological application.
-
Volatility: While potentially amenable to gas chromatography (GC) after derivatization, its polarity and molecular weight suggest that High-Performance Liquid Chromatography (HPLC) is the more direct and common approach.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
HPLC is the cornerstone technique for the analysis of non-volatile and semi-volatile organic molecules like triazole derivatives. It is versatile for both qualitative and quantitative analysis.
Causality Behind Experimental Choices in HPLC Method Development
The selection of HPLC parameters is a critical step driven by the physicochemical properties of the analyte.
-
Stationary Phase: A C18 (octadecylsilyl) column is the most common starting point for reversed-phase HPLC due to its broad applicability for moderately polar to nonpolar compounds. For molecules with aromatic systems like the target compound, a C6-phenyl stationary phase can offer alternative selectivity through π-π interactions.[6][8]
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent (typically acetonitrile or methanol) is used. The organic solvent strength is adjusted to control retention time. The buffer is crucial for controlling the ionization state of the primary amine. At a pH below the pKa of the amine, it will be protonated, which can improve peak shape and retention on a C18 column. A phosphate or acetate buffer is commonly used.
-
Detection: UV detection is the most straightforward method. The wavelength of maximum absorbance (λmax) should be determined by scanning a solution of the pure compound. For many triazole antifungals, detection is performed in the range of 210-280 nm.[8]
Workflow for HPLC Method Development
Caption: Workflow for developing an HPLC method.
Protocol 1: Reversed-Phase HPLC for Purity Determination
This protocol provides a starting point for the analysis of this compound. Optimization will be required.
1. Instrumentation and Materials:
- HPLC system with a UV-Vis or Diode Array Detector (DAD).
- C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
- HPLC-grade acetonitrile, methanol, and water.
- Potassium phosphate monobasic and phosphoric acid.
- Reference standard of this compound.
2. Preparation of Solutions:
- Mobile Phase A: 20 mM potassium phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
- Mobile Phase B: Acetonitrile.
- Sample Diluent: 50:50 (v/v) Acetonitrile:Water.
- Standard Solution: Accurately weigh and dissolve the reference standard in the sample diluent to a concentration of approximately 0.5 mg/mL.
- Sample Solution: Prepare the sample to be analyzed at a similar concentration.
3. Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient elution (see table below) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | To be determined (start at 260 nm) |
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 90 | 10 |
| 30.0 | 90 | 10 |
4. System Suitability:
- Inject the standard solution five times.
- The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
- The tailing factor should be ≤ 2.0.
5. Analysis and Data Interpretation:
- Inject the sample solution.
- Identify the main peak corresponding to this compound.
- Calculate the percentage purity by area normalization, assuming all impurities have a similar response factor. For accurate quantification, a reference standard for each impurity is required.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Sensitive Quantification
LC-MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry. It is invaluable for impurity identification and trace-level quantification.
Causality Behind Experimental Choices in LC-MS
-
Ionization Source: Electrospray ionization (ESI) is the preferred method for polar molecules like the target compound. The primary amine is readily protonated in the positive ion mode, leading to a strong [M+H]⁺ signal.
-
Mass Analyzer: A triple quadrupole mass spectrometer is ideal for quantitative analysis (Selected Reaction Monitoring, SRM), while a high-resolution mass spectrometer (e.g., TOF or Orbitrap) is used for accurate mass measurements to determine elemental composition.
-
Mobile Phase: Volatile buffers, such as ammonium formate or ammonium acetate, must be used to be compatible with the MS interface.
Protocol 2: LC-MS/MS for Identification of Impurities
1. Instrumentation and Materials:
- LC-MS/MS system (e.g., triple quadrupole or Q-TOF).
- C18 column (as in Protocol 1).
- LC-MS grade acetonitrile, methanol, and water.
- Ammonium formate and formic acid.
2. Preparation of Solutions:
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Sample Solution: Prepare a dilute solution of the sample (e.g., 10 µg/mL) in 50:50 water:acetonitrile.
3. Chromatographic and MS Conditions:
| Parameter | Recommended Setting |
| LC Conditions | Follow the gradient program in Protocol 1 |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Gas Flow | 600 L/hr |
| Scan Mode (for identification) | Full scan from m/z 50 to 500 |
| MS/MS Mode | Product ion scan of the [M+H]⁺ of the main peak |
4. Data Interpretation:
- The full scan will provide the molecular weight of the main compound and any impurities.
- The product ion scan (MS/MS) will generate a fragmentation pattern that can be used to elucidate the structure of the parent molecule and its impurities. The fragmentation is likely to occur at the C-N bond of the propanamine chain and within the triazole ring.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For this compound, derivatization is likely necessary to improve volatility and chromatographic performance.
Protocol 3: GC-MS Analysis (with Derivatization)
1. Derivatization:
- The primary amine can be derivatized, for example, by silylation (e.g., with BSTFA) or acylation (e.g., with trifluoroacetic anhydride). This reduces polarity and increases volatility.
2. Instrumentation and Materials:
- GC-MS system with an electron ionization (EI) source.
- A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).[9]
- High-purity helium as the carrier gas.
3. GC-MS Conditions:
| Parameter | Recommended Setting |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1) |
| Oven Program | 80 °C (hold 1 min), ramp at 20 °C/min to 300 °C (hold 5 min) |
| Carrier Gas Flow | 1.0 mL/min (constant flow) |
| Ion Source Temperature | 230 °C |
| Ionization Energy | 70 eV |
| Scan Range | m/z 40-550 |
4. Data Interpretation:
- The mass spectrum will show a molecular ion (or a fragment corresponding to the loss of a small group) and a characteristic fragmentation pattern that can be compared to spectral libraries or used for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for unambiguous structure elucidation. Both ¹H and ¹³C NMR are essential for characterizing the molecule.
Key Expected Signals in ¹H NMR
-
Aromatic Protons: Signals in the range of 7-8 ppm corresponding to the phenyl group.
-
Triazole Protons: Two distinct singlets for the two protons on the triazole ring, typically in the range of 7.5-8.5 ppm.[10][11][12]
-
Propanamine Chain Protons:
-
The CH proton adjacent to the phenyl and amine groups will be a multiplet, coupled to the adjacent CH₂ group.
-
The CH₂ groups will appear as multiplets.
-
-
Amine Proton: A broad singlet, the chemical shift of which is dependent on concentration and solvent.
Workflow for Structural Confirmation by NMR
Caption: General workflow for NMR-based structural confirmation.
Method Validation
Any analytical method developed for use in a regulated environment must be validated according to ICH guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.[7][13]
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.[13]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[13]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[7]
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
References
-
Rapid and Simple Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Simultaneous Quantifications of Triazole Antifungals in Human Serum. (2021). Mycopathologia, 186(1), 27-39. [Link]
-
A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma. (n.d.). Antimicrobial Agents and Chemotherapy. [Link]
-
A novel chiral HPLC and LC-MS/MS method development for the triazole antifungal compound. (2023). Future Journal of Pharmaceutical Sciences, 9(1). [Link]
-
(PDF) A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma. (n.d.). ResearchGate. [Link]
-
Simultaneous Quantification of Triazoles in Plasma by HPLC with Bond Elut Plexa SPE. (2015). Agilent. [Link]
-
Regioselective Synthesis of 1, 2, 3-Triazole Derivatives via 1, 3-Dipolar Cycloaddition Reactions in Water. (n.d.). Royal Society of Chemistry. [Link]
-
3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. (2025). Turkish Journal of Pharmaceutical Sciences. [Link]
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Supporting Information for "Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Deep Eutectic Solvents". (n.d.). Royal Society of Chemistry. [Link]
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Synthesis of a new series of 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides as carbonic anhydrase I, II, IV and IX inhibitors. (n.d.). ScienceDirect. [Link]
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Triazole Research. (n.d.). ResearchGate. [Link]
-
Synthesis and characterization of some new 1,2,4-triazines containing 1,2,3-triazole. (n.d.). ResearchGate. [Link]
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Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. (n.d.). MDPI. [Link]
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Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). (n.d.). DEA.gov. [Link]
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1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. (n.d.). MDPI. [Link]
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3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. (2025). PubMed Central. [Link]
-
Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)thiazoles and Their N-Pyrazoline-Substituted Derivatives. (n.d.). PubMed Central. [Link]
-
Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). PubMed Central. [Link]
-
Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. (2024). MDPI. [Link]
-
Synthetic Techniques And Pharmacological Application Of Triazole Derivatives: A Review. (2024). Journal of Drug Delivery and Therapeutics. [Link]
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Application Note: A Robust, Validated HPLC Method for the Analysis of 1-Phenyl-3-(1H-1,2,4-triazol-1-YL)propan-1-amine
Introduction
1-Phenyl-3-(1H-1,2,4-triazol-1-YL)propan-1-amine is a chiral amine containing both a phenyl and a triazole moiety. Compounds of this class, particularly azole derivatives, are of significant interest in medicinal chemistry and drug development, often exhibiting a range of biological activities, including antifungal and antimicrobial properties.[1][2] Accurate and reliable quantification of this analyte is crucial for purity assessments, stability studies, and formulation development.
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for the separation and quantification of non-volatile and thermally labile compounds. This note provides a comprehensive protocol for the isocratic reversed-phase HPLC (RP-HPLC) analysis of this compound, complete with system suitability criteria, method validation considerations, and a discussion of the critical parameters that ensure data integrity.
Experimental
Instrumentation and Consumables
-
HPLC System: A quaternary HPLC system with a UV-Vis or Diode Array Detector (DAD) is recommended. The system should be equipped with a degasser, autosampler, and column thermostat.
-
Chromatography Data System (CDS): For instrument control, data acquisition, and processing.
-
Analytical Column: A C18 stationary phase is the primary choice for this method due to its versatility and wide use in the analysis of azole compounds.[1][3] A recommended column is a Waters Symmetry C18, 4.6 x 150 mm, 5 µm, or equivalent.
-
pH Meter: Calibrated for accurate buffer preparation.
-
Analytical Balance: For precise weighing of standards and reagents.
-
Volumetric Glassware: Class A for accurate solution preparation.
-
Syringe Filters: 0.45 µm PTFE or nylon for sample and mobile phase filtration.
Reagents and Standards
-
Acetonitrile (ACN): HPLC grade or higher.
-
Water: Deionized, 18.2 MΩ·cm resistivity or higher.
-
Ammonium Acetate: Analytical or HPLC grade.
-
Acetic Acid: Glacial, analytical grade.
-
This compound Reference Standard: Of known purity.
Solution Preparation
-
Mobile Phase: Prepare a 10 mM ammonium acetate buffer by dissolving the appropriate amount of ammonium acetate in HPLC grade water. Adjust the pH to 5.0 ± 0.05 with glacial acetic acid. The final mobile phase is a mixture of this buffer and acetonitrile. A typical starting ratio is 70:30 (v/v) Buffer:Acetonitrile. This composition should be optimized based on the specific column and system to achieve optimal retention and peak shape.[1][3] The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.
-
Diluent: A mixture of the mobile phase buffer and acetonitrile in a 50:50 (v/v) ratio is recommended as the diluent to ensure sample compatibility.
-
Standard Stock Solution: Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a concentration of 100 µg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to bracket the expected concentration of the analyte in the samples. A typical calibration curve might range from 1 µg/mL to 50 µg/mL.
Chromatographic Method
The following table summarizes the recommended HPLC conditions. These parameters may require slight modifications to optimize for different HPLC systems and columns.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | 10 mM Ammonium Acetate (pH 5.0) : Acetonitrile (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 225 nm |
| Run Time | Approximately 10 minutes |
Rationale for Parameter Selection:
-
Stationary Phase: The C18 column provides excellent hydrophobic retention for the phenyl group of the analyte.
-
Mobile Phase: The buffered aqueous-organic mobile phase is standard for reversed-phase chromatography. Ammonium acetate is a volatile buffer, making this method compatible with mass spectrometry if needed. The pH of 5.0 ensures that the amine group is protonated, leading to good peak shape. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency.
-
Detection Wavelength: The triazole and phenyl chromophores suggest UV absorbance in the lower wavelength region. 225 nm is a good starting point, but a UV scan of the analyte should be performed to determine the wavelength of maximum absorbance for optimal sensitivity.
Experimental Workflow
Caption: A generalized workflow for the HPLC analysis of this compound.
System Suitability
Before sample analysis, the chromatographic system must be equilibrated and its performance verified through system suitability testing (SST). This ensures that the system is operating correctly. The SST solution should be a working standard at a concentration that provides a significant detector response.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for n=5 injections) |
| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% (for n=5 injections) |
These criteria are based on general pharmacopeial recommendations and ensure the quality of the generated data.
Method Validation
A comprehensive method validation should be performed according to the ICH Q2(R1) guidelines to demonstrate that the analytical procedure is suitable for its intended purpose.[4][5][6] The following parameters should be evaluated:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This can be demonstrated by analyzing a placebo and spiked samples, and by performing stress testing (e.g., acid, base, peroxide, heat, light) on the analyte to generate degradation products and demonstrating their separation from the main peak.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated by analyzing a series of at least five standards over the desired concentration range. The correlation coefficient (r²) should be ≥ 0.999.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by the recovery of a known amount of analyte spiked into a placebo matrix at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision:
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: The precision within the same laboratory but on different days, with different analysts, or on different equipment.
-
Precision is expressed as the Relative Standard Deviation (RSD) of a series of measurements.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage. Examples of variations include changes in mobile phase pH, organic content, column temperature, and flow rate.
Chiral Separation Considerations
This compound possesses a chiral center at the carbon atom bearing the amine group. Therefore, the developed reversed-phase method will not separate the enantiomers. If the analysis of individual enantiomers is required, a chiral HPLC method must be developed. This typically involves the use of a chiral stationary phase (CSP), such as those based on polysaccharide derivatives (e.g., cellulose or amylose).[7][8][9] Chiral separations often utilize normal-phase mobile phases (e.g., hexane/isopropanol) or polar organic mobile phases.[7][8]
Conclusion
The HPLC method described in this application note provides a reliable and robust means for the quantitative analysis of this compound. The method is straightforward, uses common laboratory reagents and instrumentation, and is suitable for validation according to regulatory guidelines. This protocol serves as an excellent starting point for researchers and quality control analysts working with this compound and structurally related molecules.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]
-
Quality Guidelines. International Council for Harmonisation. [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
-
Development and Validation of Simple RP-HPLC Method for Intracellular Determination of Fluconazole Concentration and Its Application to the Study of Candida albicans Azole Resistance. National Institutes of Health. [Link]
-
A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma. National Institutes of Health. [Link]
-
DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR SOME AZOLES IN PHARMACEUTICAL PREPARATION. Semantic Scholar. [Link]
-
Development and validation of HPLC method for some azoles in pharmaceutical preparation. ResearchGate. [Link]
-
High-performance liquid chromatographic method for determination of voriconazole in pure and gel formulation. PLOS ONE. [Link]
-
[Enantiomeric separations of 1-1,2,4-triazole compounds by micro-high performance liquid chromatography]. PubMed. [Link]
-
Separation of enantiomers of chiral imidazole and triazole derivatives using methanol as a mobile phase. ResearchGate. [Link]
-
The Chiral Separation of Triazole Pesticides Enantiomers by Amylose-Tris (3,5-dimethylphenylcarbamate) Chiral Stationary Phase. PubMed. [Link]
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Application and Protocol for the Structural Elucidation of 1-Phenyl-3-(1H-1,2,4-triazol-1-yl)propan-1-amine using NMR Spectroscopy
Introduction: The Importance of Structural Verification
In the landscape of drug discovery and development, the precise structural characterization of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. 1-Phenyl-3-(1H-1,2,4-triazol-1-yl)propan-1-amine, a molecule possessing a chiral center and key pharmacophoric elements such as a phenyl ring, an amine group, and a triazole moiety, represents a class of compounds with significant potential in medicinal chemistry. The unambiguous confirmation of its covalent structure is paramount to understanding its structure-activity relationship (SAR), metabolism, and potential off-target effects.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic molecules in solution.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC) NMR techniques for the complete structural assignment of this compound. The protocols and interpretive guidance herein are designed to be self-validating, blending theoretical principles with practical, field-proven insights to ensure confidence in the analytical outcome.
Molecular Structure and Atom Numbering
A clear and consistent atom numbering system is essential for unambiguous spectral assignment. The structure of this compound is presented below with the IUPAC-recommended numbering scheme that will be used throughout this guide.
Figure 1. Structure of this compound with atom numbering.
Part 1: Experimental Protocols
Sample Preparation: The Foundation of Quality Data
The quality of NMR data is intrinsically linked to the meticulous preparation of the sample. The choice of solvent is a critical first step, as it not only needs to dissolve the analyte but also should not interfere with the signals of interest.
Protocol 1: Sample Preparation
-
Analyte Purity: Ensure the sample of this compound is of high purity (>95%), as impurities will complicate spectral analysis.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common initial choice for many organic molecules. However, due to the presence of an amine and a triazole group, which can engage in hydrogen bonding, dimethyl sulfoxide-d₆ (DMSO-d₆) is often a superior choice. DMSO-d₆ will solubilize the compound well and allow for the observation of exchangeable protons (NH₂). Interactions between the solvent and the analyte can influence chemical shifts.[2][3][4][5]
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the analyte in 0.6-0.7 mL of the chosen deuterated solvent. This concentration range provides a good balance between signal-to-noise and potential line broadening due to aggregation.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Filtration: If any particulate matter is visible, filter the solution through a small plug of glass wool directly into a clean, dry 5 mm NMR tube.
-
Degassing (Optional): For sensitive experiments or to remove dissolved oxygen which can affect relaxation times, the sample can be degassed using a freeze-pump-thaw cycle.
NMR Data Acquisition: A Multi-faceted Approach
A comprehensive structural elucidation requires a suite of NMR experiments. The following workflow is designed to systematically gather the necessary information.
Sources
Application Note & Protocol: Characterizing Cytochrome P450 Inhibition in Cell Culture Using 1-Phenyl-3-(1H-1,2,4-triazol-1-yl)propan-1-amine (PTPA)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the utilization of 1-Phenyl-3-(1H-1,2,4-triazol-1-yl)propan-1-amine (PTPA), a representative small molecule inhibitor, in cell-based assays to characterize Cytochrome P450 (CYP) enzyme activity. The 1,2,4-triazole moiety is a well-established pharmacophore known for its ability to inhibit metalloenzymes, particularly the heme-containing CYP superfamily.[1][2] Understanding the potential of a new chemical entity (NCE) to inhibit key drug-metabolizing enzymes like CYP3A4 is a cornerstone of modern drug discovery, essential for predicting drug-drug interactions (DDIs) and ensuring patient safety.[3][4] This guide details the scientific rationale, provides a step-by-step protocol for a cell-based CYP3A4 inhibition assay using HepaRG™ cells, and outlines methods for data analysis and interpretation. While PTPA serves as a model compound, the principles and protocols described herein are broadly applicable to other putative triazole-based CYP inhibitors.
Introduction: The Critical Role of CYP450 Inhibition in Drug Development
The Cytochrome P450 superfamily of enzymes, primarily located in the liver, is responsible for the phase I metabolism of a vast majority of clinically used drugs.[3] Among the various isoforms, CYP3A4 is particularly significant, as it metabolizes approximately 37% of all drugs.[3] When a new drug inhibits a CYP enzyme, it can slow the metabolism of co-administered medications that are substrates for that enzyme. This can lead to elevated plasma concentrations of the co-administered drug, potentially resulting in toxicity and adverse drug events.[4][5]
Therefore, early-stage in vitro assessment of a compound's potential to inhibit major CYP isoforms is a mandatory step in the drug development pipeline, as recommended by regulatory agencies.[6] Cell-based assays using human liver cell lines that endogenously express these enzymes, such as the HepaRG™ cell line, offer a physiologically relevant system for these investigations.[7][8][9] HepaRG™ cells, in their differentiated state, express a broad spectrum of drug-metabolizing enzymes and transporters, making them a superior model to other hepatoma lines like HepG2 for metabolic studies.[8][10]
This guide focuses on the application of this compound (PTPA), a compound possessing the characteristic 1,2,4-triazole functional group, as a tool to investigate CYP3A4 inhibition in a cell-based format.
Putative Mechanism of Action: Triazole-Heme Interaction
The inhibitory activity of many azole-containing compounds, including the 1,2,4-triazole class, is attributed to the interaction of a nitrogen atom within the azole ring with the heme iron atom at the active site of the CYP enzyme.[1][11]
-
Enzyme Active Site: The CYP active site contains a protoporphyrin IX ring with a central ferric iron (Fe³⁺) atom. In its resting state, a water molecule typically occupies the sixth coordination position of this iron atom.
-
Substrate Binding: When a CYP substrate enters the active site, it displaces the water molecule, leading to a change in the spin state of the heme iron, which initiates the catalytic cycle.
-
Inhibitor Coordination: Triazole inhibitors like PTPA are thought to function as competitive inhibitors. The unprotonated nitrogen atom (typically at the N4 position) of the triazole ring acts as a potent ligand, directly coordinating with the heme iron. This binding is often strong and can prevent the binding of both the substrate and molecular oxygen, thereby halting the enzyme's metabolic activity.[1]
This direct, reversible interaction is a common mechanism for a large class of azole-based drugs, including well-known antifungal agents that target fungal CYP51.[12]
Caption: Putative mechanism of PTPA-mediated CYP450 inhibition.
Experimental Protocols
This section provides a detailed methodology for assessing the inhibitory potential of PTPA on CYP3A4 activity in differentiated HepaRG™ cells using a commercially available luminogenic assay system (e.g., Promega P450-Glo™).[13][14]
Materials and Reagents
| Reagent/Material | Recommended Source/Specifications |
| HepaRG™ Cells | Cryopreserved, certified for CYP induction/inhibition studies |
| William's E Medium | With GlutaMAX™ |
| Growth Medium Supplement | Fetal Bovine Serum, Penicillin-Streptomycin, Insulin |
| Differentiation Medium Supplement | Hydrocortisone Hemisuccinate, DMSO |
| PTPA (Test Compound) | ≥98% purity, prepare stock in DMSO |
| Ketoconazole (Positive Control) | ≥98% purity, prepare stock in DMSO |
| P450-Glo™ CYP3A4 Assay Kit | Includes Luciferin-IPA substrate, buffer, Luciferin Detection Reagent |
| White, Opaque 96-well Plates | Solid white, flat-bottom, tissue culture-treated |
| Luminometer | Capable of reading glow luminescence |
| Standard Cell Culture Equipment | Biosafety cabinet, CO₂ incubator (37°C, 5% CO₂), centrifuge, etc. |
Cell Culture and Differentiation of HepaRG™ Cells
The successful application of HepaRG™ cells hinges on their proper differentiation into a co-culture of hepatocyte-like and biliary-like cells, a state where they exhibit high metabolic activity.[9][10]
-
Thawing and Seeding: Thaw cryopreserved HepaRG™ cells rapidly at 37°C and seed them in growth medium at a density of approximately 2.6 x 10⁴ cells/cm² in white, opaque 96-well plates.
-
Proliferation Phase: Culture the cells for two weeks in growth medium. Replace the medium every 2-3 days. During this phase, the cells will proliferate and reach confluence.
-
Differentiation Phase: After two weeks, replace the growth medium with differentiation medium (growth medium supplemented with 2% DMSO). Culture the cells for an additional two weeks, replacing the medium every 2-3 days.[9] This step is critical for inducing the expression of CYP enzymes to levels comparable to primary human hepatocytes.[8][15]
CYP3A4 Inhibition Assay Workflow
The following protocol is designed for a 96-well plate format.
Caption: Experimental workflow for the cell-based CYP3A4 inhibition assay.
Step-by-Step Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of PTPA in culture medium. A typical concentration range to test would be 0.01 µM to 100 µM.
-
Prepare a similar serial dilution for the positive control, Ketoconazole (a known potent CYP3A4 inhibitor).
-
Prepare a "vehicle control" containing the same final concentration of DMSO as the highest compound concentration (typically ≤0.2%).
-
-
Substrate and Treatment Medium Preparation:
-
Prepare the luminogenic substrate medium by diluting the Luciferin-IPA stock (e.g., 1:1000) into fresh, pre-warmed culture medium to a final concentration of 3 µM.[13]
-
-
Cell Treatment:
-
Carefully aspirate the culture medium from the wells containing the differentiated HepaRG™ cells.
-
Add 50 µL of the appropriate compound dilution (PTPA, Ketoconazole, or vehicle control) mixed with the Luciferin-IPA substrate to each well.
-
Include "no cell" control wells containing only the substrate medium to measure background luminescence.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 30-60 minutes.[13] During this time, the active CYP3A4 enzyme in the cells will metabolize the Luciferin-IPA substrate.
-
-
Detection:
-
While the cells are incubating, prepare the Luciferin Detection Reagent according to the manufacturer's protocol.[16] Allow it to equilibrate to room temperature.
-
After the incubation, carefully transfer 50 µL of the supernatant from each well of the cell plate to a corresponding well in a new, white, opaque 96-well assay plate. This is a non-lytic protocol that preserves the cells for potential downstream multiplexed assays (e.g., cytotoxicity).[13]
-
Add 50 µL of the prepared Luciferin Detection Reagent to each well of the new assay plate.
-
Mix briefly on an orbital shaker and incubate for 20 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis and Interpretation
The goal of the data analysis is to determine the concentration of PTPA that causes a 50% reduction in CYP3A4 activity, known as the IC₅₀ value.[4][17]
Calculation of Percent Inhibition
First, calculate the percentage of remaining CYP3A4 activity for each PTPA concentration.
-
Subtract Background: Subtract the average luminescence from the "no cell" control wells from all other readings.
-
Calculate Percent Activity:
-
The vehicle control represents 100% enzyme activity.
-
% Activity = (Luminescence_of_Test_Compound / Luminescence_of_Vehicle_Control) * 100
-
-
Calculate Percent Inhibition:
-
% Inhibition = 100 - % Activity
-
IC₅₀ Determination
The IC₅₀ value is determined by plotting the Percent Inhibition against the logarithm of the inhibitor (PTPA) concentration.
Table of Hypothetical Results:
| PTPA Conc. (µM) | Log [PTPA] | Avg. Luminescence (RLU) | % Activity | % Inhibition |
| 0 (Vehicle) | N/A | 850,000 | 100.0 | 0.0 |
| 0.01 | -2.00 | 845,500 | 99.5 | 0.5 |
| 0.1 | -1.00 | 799,000 | 94.0 | 6.0 |
| 1 | 0.00 | 442,000 | 52.0 | 48.0 |
| 10 | 1.00 | 93,500 | 11.0 | 89.0 |
| 100 | 2.00 | 12,750 | 1.5 | 98.5 |
Using a non-linear regression analysis (four-parameter logistic fit) in software like GraphPad Prism, the IC₅₀ value can be accurately calculated from the dose-response curve.[18] Based on the hypothetical data above, the IC₅₀ would be approximately 1.08 µM.
Interpreting the Results: A lower IC₅₀ value indicates a more potent inhibitor. This value is a critical piece of data for ranking compounds in discovery and for predicting the potential for clinical drug-drug interactions. For instance, an IC₅₀ value in the low micromolar or nanomolar range would flag PTPA as a significant CYP3A4 inhibitor requiring further investigation.
Conclusion
The protocols and methodologies outlined in this document provide a robust framework for evaluating the inhibitory effects of this compound (PTPA), or similar triazole-containing compounds, on CYP3A4 activity. By employing a physiologically relevant cell-based model like differentiated HepaRG™ cells, researchers can generate reliable and predictive data on a compound's potential for metabolic drug-drug interactions. This early-stage characterization is indispensable for making informed decisions in the drug development process, ultimately contributing to the creation of safer and more effective medicines.
References
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Vinken, M., Landesmann, B., & Kopp-Schneider, A. (2013). Measurement of Cytochrome P450 Enzyme Induction and Inhibition in Human Hepatoma Cells. Methods in molecular biology (Clifton, N.J.), 947, 245–257. [Link]
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Sridhar, J., Foroozesh, M., & Stevens, C. L. (2012). 1,2,3-Triazole–Heme Interactions in Cytochrome P450. Biochemistry, 51(45), 9099–9101. [Link]
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Gunton, S., et al. (2011). Human Hepatic HepaRG Cells Maintain an Organotypic Phenotype with High Intrinsic CYP450 Activity/Metabolism and Significantly Outperform Standard HepG2/C3A Cells for Pharmaceutical and Therapeutic Applications. Drug Metabolism and Disposition, 39(8), 1373-1380. [Link]
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Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]
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Sridhar, J., Liu, J., Foroozesh, M., & Stevens, C. L. (2012). 1,2,3-Triazole-Heme Interactions in Cytochrome P450. ACS Chemical Biology, 7(12), 2038-2046. [Link]
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Lecluyse, E. L., et al. (2019). Cytochrome P450 1A1/2, 2B6 and 3A4 HepaRG Cell-Based Biosensors to Monitor Hepatocyte Differentiation, Drug Metabolism and Toxicity. International Journal of Molecular Sciences, 20(10), 2465. [Link]
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Andersson, T. B., et al. (2012). Evaluation of HepaRG Cells as an in Vitro Model for Human Drug Metabolism Studies. Drug Metabolism and Disposition, 40(7), 1442-1452. [Link]
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Hammour, O. A., et al. (2022). Activities of cytochrome P450 enzymes in HepaRG cells cultured using two different protocols. ResearchGate. Retrieved from [Link]
-
AxisPharm. (n.d.). Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. Retrieved from [Link]
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Gubbins, P. O. (2011). Triazole Antifungal Agents Drug-Drug Interactions Involving Hepatic Cytochrome P450. Expert Opinion on Drug Metabolism & Toxicology, 7(11), 1411-1429. [Link]
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Creative Bioarray. (n.d.). Cytochrome P450 Inhibition Assay. Retrieved from [Link]
-
Nahar, L., et al. (2017). Inhibition of Cytochrome P450 (CYP3A4) Activity by Extracts from 57 Plants Used in Traditional Chinese Medicine (TCM). Pharmacognosy Magazine, 13(50), 337-343. [Link]
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Bienta. (n.d.). CYP450 inhibition assay (fluorogenic). Retrieved from [Link]
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LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. Retrieved from [Link]
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Zhang, W., et al. (2007). Inhibition of Cytochromes P450 by Antifungal Imidazole Derivatives. Drug Metabolism and Disposition, 35(2), 332-338. [Link]
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Cali, J. J., et al. (2009). CYP3A4 P450-Glo™ Assays with Luciferin-IPA: The Most Sensitive and Selective Bioluminescent CYP3A4 Assay. Semantic Scholar. Retrieved from [Link]
-
Obach, R. S. (2009). In Vitro Evaluation of Reversible and Irreversible Cytochrome P450 Inhibition: Current Status on Methodologies and their Utility for Predicting Drug–Drug Interactions. Chemical Research in Toxicology, 22(3), 442-463. [Link]
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Cali, J. J., et al. (2006). Novel Bioluminescent Substrates to Measure CYP3A4 Activity in Cell-based and Microsome Assays. ResearchGate. Retrieved from [Link]
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Cyprotex. (n.d.). Time Dependent CYP Inhibition (IC50 Shift). Retrieved from [Link]
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Dierks, E. A., et al. (2001). In vitro assessment of cytochrome P450 inhibition: Strategies for increasing LC/MS-based assay throughput using a one-point IC50 method and multiplexing high-performance liquid chromatography. Journal of Biomolecular Screening, 6(5), 309-317. [Link]
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Song, Y., et al. (2009). Synthesis of novel triazole derivatives as inhibitors of cytochrome P450 14alpha-demethylase (CYP51). Bioorganic & Medicinal Chemistry, 17(11), 3858-3867. [Link]
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Gerets, H. H. J., et al. (2022). Changes in cultivation parameters impact cytochrome P450 gene transcription in HepaRG cells: implications for in vitro toxicological assessments. Archives of Toxicology, 96(11), 2955-2968. [Link]
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Gao, D., et al. (2023). Advancing ADMET prediction for major CYP450 isoforms: graph-based models, limitations, and future directions. Journal of Cheminformatics, 15(1), 69. [Link]
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Sygnature Discovery. (n.d.). P450 / CYP Inhibition. Retrieved from [Link]
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DeMarco, B., & Jones, B. (2021). Cartoon depiction of cytochrome inhibition and pie chart. ResearchGate. Retrieved from [Link]
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Application Notes & Protocols for In Vivo Evaluation of 1-Phenyl-3-(1H-1,2,4-triazol-1-YL)propan-1-amine
Disclaimer: As of this writing, specific in vivo studies for the compound 1-Phenyl-3-(1H-1,2,4-triazol-1-YL)propan-1-amine have not been extensively published. The following application notes and protocols are therefore constructed as a predictive guide based on the well-established biological activities of the 1,2,4-triazole chemical moiety. This class of compounds is known to possess significant antifungal and anticancer properties.[1][2][3][4][5][6][7] These protocols provide a robust framework for the initial in vivo characterization of this and similar novel triazole derivatives.
Introduction: The Scientific Rationale
The 1,2,4-triazole ring is a critical pharmacophore found in numerous FDA-approved drugs, including the antifungal agents fluconazole and itraconazole, as well as anticancer agents like letrozole and anastrozole.[4] Its stability to metabolism and ability to engage in hydrogen bonding make it a privileged scaffold in medicinal chemistry.[3] The structure of this compound suggests it may act by inhibiting key metalloenzymes, a common mechanism for this class. For antifungal action, the likely target is lanosterol 14α-demethylase, a fungal cytochrome P450 enzyme essential for ergosterol biosynthesis.[8] In oncology, triazoles are known to inhibit enzymes like aromatase.[4][5]
Therefore, the logical first step in the in vivo assessment of this novel compound is to investigate its efficacy in validated models of systemic fungal infection and cancer. Parallel pharmacokinetic and initial toxicology studies are essential to build a comprehensive profile of the compound's behavior and safety in a biological system. All proposed animal studies must be conducted in compliance with institutional and national guidelines for animal welfare and approved by an Institutional Animal Care and Use Committee (IACUC).[9][10][11][12]
Part 1: Preclinical Efficacy Assessment
Two primary avenues of investigation are proposed based on the compound's chemical class: antifungal and anticancer efficacy.
Application 1.1: Antifungal Efficacy in a Murine Model of Systemic Candidiasis
Scientific Rationale: Systemic candidiasis, primarily caused by Candida albicans, is a life-threatening infection, particularly in immunocompromised patients. The murine intravenous challenge model is a well-established and reproducible method that mimics disseminated candidiasis in humans, with the kidneys being the primary target organs.[13][14] This model is ideal for evaluating the ability of a novel agent to reduce fungal burden and improve survival.
Experimental Protocol:
-
Animal Model: Use female BALB/c mice (6-8 weeks old). Mice are chosen for their well-characterized immune responses and susceptibility to this infection.[14]
-
Inoculum Preparation: Culture C. albicans (e.g., strain SC5314) on Sabouraud Dextrose Agar for 24 hours at 35°C.[15] Harvest yeast cells and wash twice with sterile saline. Resuspend and adjust the concentration to 1 x 10⁶ CFU/mL.
-
Infection: Inject 100 µL of the fungal suspension (1 x 10⁵ CFU) into the lateral tail vein of each mouse. This route directly introduces the fungus into the bloodstream, initiating a systemic infection.[13]
-
Treatment Groups: At 24 hours post-infection, randomize mice into the following groups (n=10 per group):
-
Vehicle Control (e.g., 0.5% Tween 20 in sterile saline)[16]
-
Test Compound (Low Dose, e.g., 1 mg/kg)
-
Test Compound (Mid Dose, e.g., 5 mg/kg)
-
Test Compound (High Dose, e.g., 20 mg/kg)
-
Positive Control (e.g., Fluconazole, 10 mg/kg)
-
-
Drug Administration: Administer the test compound and controls via oral gavage or intraperitoneal injection daily for 7 days.
-
Efficacy Endpoints:
-
Survival: Monitor mice daily for 21 days and record mortality.
-
Fungal Burden: On day 8 (24 hours after the last dose), euthanize a subset of mice (n=3-5) from each group. Harvest kidneys, homogenize, and perform serial dilutions for plating on Sabouraud Dextrose Agar. Incubate for 48 hours and count colonies to determine CFU/gram of tissue.[17]
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Mean Survival (Days) | Fungal Burden (Log10 CFU/g Kidney ± SD) |
| Vehicle Control | - | 8.2 ± 1.5 | 6.5 ± 0.4 |
| Test Compound | 1 | 11.5 ± 2.1 | 5.2 ± 0.6 |
| Test Compound | 5 | 18.1 ± 1.9 | 3.8 ± 0.5 |
| Test Compound | 20 | >21 | <2.0 |
| Fluconazole | 10 | >21 | <2.0 |
Application 1.2: Anticancer Efficacy in a Human Tumor Xenograft Model
Scientific Rationale: Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of preclinical oncology drug development.[18][19][20] They allow for the direct assessment of a compound's ability to inhibit the growth of human cancer cells in vivo.
Experimental Protocol:
-
Animal Model: Use female athymic nude mice (nu/nu, 6-8 weeks old). Their compromised immune system prevents the rejection of human tumor cells.[18]
-
Cell Culture & Implantation: Culture a relevant human cancer cell line (e.g., A549 non-small cell lung cancer or MCF-7 breast cancer). Harvest cells and resuspend in a 1:1 mixture of serum-free medium and Matrigel. Subcutaneously inject 5 x 10⁶ cells into the right flank of each mouse.[21]
-
Tumor Growth & Randomization: Allow tumors to grow to a palpable size (approx. 100-150 mm³). Measure tumor volume using calipers (Volume = 0.5 x Length x Width²). Randomize mice into treatment groups (n=8-10 per group) with similar mean tumor volumes.[18]
-
Treatment Groups:
-
Vehicle Control
-
Test Compound (Low, Mid, High Doses)
-
Positive Control (Standard-of-care chemotherapy for the chosen cell line, e.g., Paclitaxel)
-
-
Drug Administration: Administer treatments daily for 14-21 days.
-
Efficacy Endpoints:
-
Tumor Volume: Measure tumor volume 2-3 times per week. The primary endpoint is Tumor Growth Inhibition (TGI).
-
Body Weight: Monitor animal body weight as an indicator of toxicity.[22]
-
Endpoint: Euthanize mice when tumors reach a predetermined size (e.g., 2000 mm³) or show signs of ulceration, or at the end of the study period.
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³ ± SEM) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | 1550 ± 180 | 0 | -2.5 |
| Test Compound | 10 | 980 ± 150 | 36.8 | -3.1 |
| Test Compound | 30 | 550 ± 110 | 64.5 | -4.5 |
| Test Compound | 100 | 210 ± 85 | 86.4 | -8.2 |
| Positive Control | X | 250 ± 90 | 83.9 | -15.5 |
Workflow Visualization:
Sources
- 1. jocpr.com [jocpr.com]
- 2. isres.org [isres.org]
- 3. Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 6. isres.org [isres.org]
- 7. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
- 9. IACUC Policies and Guidelines - Office of Research [research.ucdavis.edu]
- 10. Master List of IACUC Policies, Guidelines and SOPS | Institutional Animal Care and Use Committee | Washington State University [iacuc.wsu.edu]
- 11. academic.oup.com [academic.oup.com]
- 12. grants.nih.gov [grants.nih.gov]
- 13. A Mouse Model of Candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Systemic Candidiasis in Mice: New Insights From an Old Model [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. Biological exploration of a novel 1,2,4-triazole-indole hybrid molecule as antifungal agent - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. xenograft.org [xenograft.org]
- 20. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 21. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 22. dctd.cancer.gov [dctd.cancer.gov]
Application Notes & Protocols for the Preclinical Evaluation of 1-Phenyl-3-(1H-1,2,4-triazol-1-YL)propan-1-amine
Notice to Researchers: The compound 1-Phenyl-3-(1H-1,2,4-triazol-1-YL)propan-1-amine is an investigational chemical entity. As of the date of this document, there is no established, publicly available data regarding its specific dosage, administration, pharmacokinetics, or therapeutic efficacy in humans or animal models. This guide is therefore not a record of established use, but a forward-looking framework designed for drug development professionals on how to approach the initial characterization and preclinical evaluation of this novel compound. The protocols outlined herein are foundational and should be adapted based on emergent empirical data.
Scientific Rationale and Compound Overview
The chemical structure of this compound incorporates two key pharmacophores: a phenylpropanamine backbone and a 1,2,4-triazole moiety. This combination suggests a high potential for biological activity.
-
Phenylpropanamine Scaffold: This structural motif is present in a wide range of neuroactive compounds and pharmaceuticals, often interacting with monoamine transporters or receptors.
-
1,2,4-Triazole Ring: The triazole ring is a cornerstone of many successful therapeutic agents, renowned for its metabolic stability and ability to coordinate with metallic ions in enzyme active sites. It is famously present in many antifungal agents where it inhibits the lanosterol 14α-demethylase (CYP51) enzyme, disrupting ergosterol biosynthesis in fungal cell membranes[1][2]. Furthermore, various 1,2,4-triazole derivatives have been investigated for a wide spectrum of activities, including anticonvulsant, anti-inflammatory, antiviral, and anticancer properties[3][4].
Given this structural parentage, initial investigations could logically be directed toward antifungal or central nervous system (CNS) activities. The following protocols provide a systematic approach to begin this investigation.
Phase 1: Compound Verification and Physicochemical Profiling
Before any biological assessment, the identity, purity, and fundamental properties of the compound must be rigorously established. This is a self-validating step to ensure reproducibility and data integrity.
Protocol 2.1: Identity and Purity Confirmation
-
Acquisition: Procure the compound from a reputable supplier with a Certificate of Analysis (CoA).
-
Structural Verification:
-
NMR Spectroscopy (¹H and ¹³C): Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Acquire ¹H and ¹³C spectra and confirm that all observed shifts, splitting patterns, and integrations are consistent with the proposed structure of this compound.
-
Mass Spectrometry (MS): Use high-resolution mass spectrometry (HRMS) to determine the accurate mass of the compound. The measured mass should be within 5 ppm of the theoretical mass calculated for its molecular formula (C₁₁H₁₄N₄).
-
-
Purity Analysis (HPLC):
-
Develop a High-Performance Liquid Chromatography (HPLC) method, typically using a C18 column with a gradient elution of water and acetonitrile containing 0.1% formic acid or trifluoroacetic acid.
-
Use a UV detector set to an appropriate wavelength (e.g., 254 nm) to detect the aromatic phenyl ring.
-
The primary peak should account for >95% of the total integrated peak area for the compound to be considered suitable for initial biological screening.
-
Protocol 2.2: Aqueous Solubility Determination
Solubility is a critical determinant of formulation strategy and potential administration routes.
-
Prepare Stock Solutions: Create a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO) (e.g., 100 mM).
-
Kinetic Solubility Assay (Nephelometry):
-
Add small aliquots of the DMSO stock solution to a series of wells containing phosphate-buffered saline (PBS) at pH 7.4.
-
Mix and incubate for 1-2 hours at room temperature.
-
Measure the turbidity of each well using a nephelometer. The concentration at which precipitation is first observed is the kinetic solubility limit.
-
-
Data Interpretation: This value will guide the maximum achievable concentration in aqueous media for in vitro assays and inform the need for formulation vehicles for in vivo studies.
| Parameter | Methodology | Acceptance Criterion | Causality & Implication |
| Identity | NMR (¹H, ¹³C), HRMS | Structure confirmed | Ensures the correct molecule is being tested. |
| Purity | HPLC-UV | >95% | Prevents confounding results from impurities. |
| Solubility | Kinetic Nephelometry | Report in µg/mL or µM | Determines feasibility of aqueous formulations and informs maximum in vitro test concentrations. |
Phase 2: Foundational In Vitro Biological Assessment
The initial in vitro phase aims to answer two questions: At what concentrations is the compound cytotoxic, and does it exhibit the hypothesized biological activity?
Protocol 3.1: Cytotoxicity Assessment (MTT Assay)
This protocol establishes the concentration range that is non-toxic to cells, ensuring that any observed activity in subsequent assays is not merely a result of cell death.
-
Cell Culture: Plate a relevant cell line (e.g., human embryonic kidney cells, HEK293, for general toxicity) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight.
-
Compound Preparation: Perform a serial dilution of the compound in cell culture medium, starting from a concentration well above its solubility limit (e.g., 100 µM) down to nanomolar concentrations. Include a vehicle control (e.g., 0.1% DMSO).
-
Treatment: Replace the old medium with the medium containing the compound dilutions. Incubate for 24-48 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Readout: Measure the absorbance at ~570 nm using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot cell viability (%) against compound concentration. Calculate the CC₅₀ (concentration causing 50% cytotoxicity). Subsequent functional assays should be performed at concentrations well below the CC₅₀.
Protocol 3.2: Antifungal Activity Screening (Broth Microdilution)
This protocol tests the hypothesis that the triazole moiety confers antifungal properties.
-
Microorganism Preparation: Prepare a standardized inoculum of a test fungus (e.g., Candida albicans or Aspergillus fumigatus) according to CLSI (Clinical and Laboratory Standards Institute) guidelines.
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound in RPMI-1640 medium. Add the fungal inoculum to each well.
-
Controls: Include a positive control (e.g., Fluconazole) and a negative (growth) control.
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
Readout: Determine the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of the compound that causes complete inhibition of visible fungal growth.
Caption: High-level workflow for the initial preclinical assessment of a novel compound.
Phase 3: In Vivo Formulation and Administration
Transitioning to animal models requires developing a safe and effective vehicle for administration.
Protocol 4.1: Vehicle Selection for Rodent Studies
-
Objective: To find a vehicle that can solubilize the compound at the desired concentration for dosing, while being non-toxic to the animal.
-
Procedure:
-
Attempt to dissolve the compound in a tiered series of common, generally recognized as safe (GRAS) vehicles.
-
Tier 1 (Aqueous): Saline, PBS, 5% Dextrose in Water (D5W).
-
Tier 2 (Co-solvents/Surfactants): 10% DMSO / 40% PEG400 / 50% Saline; 5% Solutol HS 15 / Saline; 20% Hydroxypropyl-β-cyclodextrin (HPBCD).
-
Tier 3 (Suspensions): 0.5% Methylcellulose (MC) or Carboxymethylcellulose (CMC) in water.
-
-
Assessment: Visually inspect for complete dissolution or a fine, homogenous suspension. Observe stability over a 4-hour period at room temperature.
-
Selection: Choose the simplest vehicle system (lowest tier) that provides the required concentration and stability.
Caption: Decision tree for selecting an appropriate in vivo formulation vehicle.
Phase 4: Foundational In Vivo Assessment
The first animal study for any new compound is typically to assess its safety and tolerability.
Protocol 5.1: Acute Maximum Tolerated Dose (MTD) Study in Mice
-
Objective: To determine the highest dose of the compound that can be administered without causing unacceptable toxicity or mortality.
-
Animals: Use a standard strain of healthy, young adult mice (e.g., C57BL/6 or BALB/c), with 3-5 animals per dose group (mixed sex or single sex).
-
Dose Selection: Based on in vitro data (if available) or literature on similar compounds, select a starting dose (e.g., 10 mg/kg). Subsequent doses should escalate by a factor of 2-3 (e.g., 10, 30, 100, 300 mg/kg).
-
Administration: Administer a single dose of the compound via the intended clinical route, if known, or a standard preclinical route like oral gavage (PO) or intraperitoneal (IP) injection. Include a vehicle-only control group.
-
Monitoring:
-
Acute Phase (0-4 hours post-dose): Continuously monitor for overt signs of toxicity, such as changes in posture, mobility, breathing, and presence of seizures or tremors.
-
Sub-acute Phase (4 hours to 14 days): Record body weight, food/water intake, and clinical observations daily.
-
-
Endpoint: The MTD is defined as the highest dose at which no more than 10% of animals show signs of severe toxicity or more than a 15-20% loss of body weight.
-
Causality: The MTD provides the critical upper limit for dosing in all subsequent efficacy and pharmacokinetic studies, ensuring animal welfare and the scientific validity of the results.
Safety & Handling
As an uncharacterized research chemical, this compound must be handled with appropriate precautions.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and gloves.
-
Handling: Handle the solid compound in a chemical fume hood to avoid inhalation of powder.
-
Disposal: Dispose of all waste in accordance with institutional and local regulations for chemical waste.
References
-
MDPI. (2022). (E)-1-(3-Benzoyl-4-phenyl-1H-pyrrol-1-yl)-3-phenylprop-2-en-1-one. [Online] Available at: [Link]
-
MDPI. (2022). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. [Online] Available at: [Link]3]
-
MDPI. (2018). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. [Online] Available at: [Link]
-
Turkish Journal of Pharmaceutical Sciences. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N- propananilide Derivatives. [Online] Available at: [Link]
-
National Institutes of Health (NIH). (2025). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. [Online] Available at: [Link]1]
-
National Institutes of Health (NIH). (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. [Online] Available at: [Link]
-
National Institutes of Health (NIH). (2023). N-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amine as a new class of HIV-1 non-nucleoside reverse transcriptase inhibitor. [Online] Available at: [Link]4]
-
ResearchGate. (2025). (PDF) Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. [Online] Available at: [Link]2]
-
Acta Crystallographica Section E. (2008). 3-Phenyl-1H-1,2,4-triazol-5-amine–5-phenyl-1H-1,2,4-triazol-3-amine (1/1). [Online] Available at: [Link]
-
National Institutes of Health (NIH). (2019). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. [Online] Available at: [Link]5]
-
MDPI. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. [Online] Available at: [Link]
-
National Institutes of Health (NIH). (2008). 3-Phenyl-1H-1,2,4-triazol-5-amine–5-phenyl-1H-1,2,4-triazol-3-amine (1/1). [Online] Available at: [Link]
-
Figshare. (2019). Synthesis, activity evaluation, and pro-apoptotic properties of novel 1,2,4-triazol-3-amine derivatives as potent anti-lung cancer agents. [Online] Available at: [Link]6]
-
PubChem. 1-phenyl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethan-1-one. [Online] Available at: [Link]
- Google Patents. (2008). Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers.
-
PubChem. 1-phenyl-1H-1,2,3-triazole. [Online] Available at: [Link]
Sources
- 1. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. N-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amine as a new class of HIV-1 non-nucleoside reverse transcriptase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandf.figshare.com [tandf.figshare.com]
Application Notes & Protocols: 1-Phenyl-3-(1H-1,2,4-triazol-1-yl)propan-1-amine as a Putative Enzyme Inhibitor
Abstract
This document provides a comprehensive technical guide on the investigation of 1-Phenyl-3-(1H-1,2,4-triazol-1-yl)propan-1-amine, a novel compound with significant potential as an enzyme inhibitor. Drawing from the well-established pharmacology of the 1,2,4-triazole moiety, we hypothesize its primary mechanism of action involves the inhibition of cytochrome P450 enzymes, particularly lanosterol 14α-demethylase (CYP51). This guide outlines a plausible synthetic route, detailed protocols for in vitro enzyme inhibition assays, and methods for kinetic data analysis. The content herein is designed for researchers in drug discovery, pharmacology, and biochemistry, providing a robust framework for evaluating this and structurally related compounds.
Introduction: The Triazole Pharmacophore in Enzyme Inhibition
The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, renowned for its ability to coordinate with metallic centers in enzymes. This interaction is the cornerstone of the therapeutic efficacy of numerous antifungal and anticancer agents. The unprotonated nitrogen atom (N4) of the triazole ring acts as a potent ligand for the heme iron atom found within the active site of cytochrome P450 (CYP) enzymes.
This compound belongs to this promising class of compounds. While specific data on this molecule is not prevalent in existing literature, its structure strongly suggests a mode of action analogous to that of established triazole-based drugs like fluconazole and itraconazole. These drugs are known to be potent inhibitors of lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway in fungi and the cholesterol biosynthesis pathway in humans. Inhibition of this enzyme disrupts membrane integrity and function, leading to cell death.
This guide provides the necessary theoretical background and practical protocols to synthesize and validate the inhibitory activity of this novel compound against a representative CYP enzyme.
Proposed Mechanism of Action: Heme Coordination
The central hypothesis for the inhibitory activity of this compound is its function as a Type II inhibitor of cytochrome P450 enzymes. This classification is characterized by direct binding of a heteroatom from the inhibitor to the heme iron.
Mechanism Steps:
-
Entry into Active Site: The inhibitor diffuses into the hydrophobic active site of the CYP enzyme.
-
Coordination Bond Formation: The N4 atom of the 1,2,4-triazol-1-yl group forms a coordinate bond with the sixth coordination site of the heme iron atom.
-
Substrate Exclusion: This binding event physically prevents the natural substrate (e.g., lanosterol) from accessing the heme iron.
-
Inhibition of Catalysis: By blocking substrate binding and interfering with the electron transfer required for the catalytic cycle, the enzyme's function is potently inhibited.
The phenyl and propan-1-amine moieties of the molecule are predicted to contribute to the binding affinity and selectivity through interactions with amino acid residues lining the active site cavity.
Caption: Proposed mechanism of Type II inhibition of CYP51.
Synthesis Protocol
The synthesis of this compound can be achieved via a multi-step process adapted from established methodologies for similar compounds. This protocol outlines a reliable pathway starting from commercially available precursors.
Materials:
-
3-chloropropiophenone
-
1H-1,2,4-triazole
-
Potassium carbonate (K₂CO₃)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Ethanol (EtOH)
-
Ammonia (aqueous solution)
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware and safety equipment
Step-by-Step Protocol:
-
Step 1: Synthesis of 1-Phenyl-3-(1H-1,2,4-triazol-1-yl)propan-1-one
-
In a round-bottom flask, dissolve 3-chloropropiophenone (1 eq) and 1H-1,2,4-triazole (1.1 eq) in anhydrous acetone.
-
Add finely ground potassium carbonate (1.5 eq) to the mixture.
-
Reflux the reaction mixture for 12-18 hours, monitoring progress by TLC.
-
After completion, cool the mixture, filter off the inorganic salts, and evaporate the solvent under reduced pressure.
-
Purify the resulting crude ketone by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield the pure intermediate.
-
-
Step 2: Synthesis of 1-Phenyl-3-(1H-1,2,4-triazol-1-yl)propan-1-ol
-
Dissolve the ketone from Step 1 in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction for 2-4 hours at room temperature after the addition is complete.
-
Quench the reaction by slowly adding water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over MgSO₄, and evaporate the solvent to yield the alcohol intermediate.
-
-
Step 3: Conversion to this compound (Final Product)
-
The alcohol intermediate can be converted to the amine via several methods, such as conversion to an alkyl halide followed by substitution with ammonia.
-
Method A (via Alkyl Halide):
-
React the alcohol with thionyl chloride (SOCl₂) in an inert solvent to form the corresponding chloride.
-
React the resulting 1-chloro-1-phenyl-3-(1H-1,2,4-triazol-1-yl)propane with an excess of aqueous ammonia under pressure.
-
Work up the reaction by basifying the solution and extracting with an organic solvent.
-
-
Purify the final amine product by column chromatography or crystallization. Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
In Vitro Enzyme Inhibition Assay Protocol
This protocol describes a fluorescence-based assay to determine the inhibitory potency (IC₅₀) of the synthesized compound against a human CYP enzyme, such as recombinant human CYP51.
Materials:
-
Recombinant human CYP51 enzyme and corresponding reductase partner (e.g., from a commercial supplier)
-
Fluorogenic CYP51 substrate (e.g., a proprietary probe substrate)
-
This compound (test compound)
-
Ketoconazole (positive control inhibitor)
-
Potassium phosphate buffer (pH 7.4)
-
NADPH regenerating system
-
96-well black microplates
-
Fluorescence microplate reader
Experimental Workflow:
Caption: Workflow for the in vitro CYP51 inhibition assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a stock solution of the test compound and ketoconazole in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in a separate plate or tubes.
-
Reaction Setup:
-
In a 96-well black plate, add 2 µL of each compound dilution. Include wells for "no inhibitor" (vehicle control, 100% activity) and "no enzyme" (background) controls.
-
Add 178 µL of a pre-mixed solution containing the CYP51 enzyme, its reductase partner, and the NADPH regenerating system in potassium phosphate buffer.
-
Pre-incubate the plate at 37 °C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of the fluorogenic substrate to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37 °C.
-
Monitor the increase in fluorescence over 30-60 minutes in kinetic mode, or read the endpoint fluorescence after a fixed incubation time.
-
Data Analysis and Interpretation
A. IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is the concentration of inhibitor required to reduce enzyme activity by 50%.
-
Calculate Percent Inhibition:
-
Subtract the background fluorescence (no enzyme control) from all readings.
-
Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (Activity with Inhibitor / Activity of Vehicle Control))
-
-
Non-linear Regression:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC₅₀ value.
-
B. Mode of Inhibition (Kinetic Studies): To determine if the inhibition is competitive, non-competitive, or uncompetitive, perform the enzyme assay with varying concentrations of both the substrate and the inhibitor.
-
Generate Michaelis-Menten Plots: Determine the initial reaction velocity (V₀) at several substrate concentrations in the absence and presence of different fixed concentrations of the inhibitor.
-
Create Lineweaver-Burk Plot: Plot 1/V₀ versus 1/[Substrate]. The pattern of the lines will indicate the mode of inhibition:
-
Competitive: Lines intersect on the y-axis (Vmax is unchanged, Km increases).
-
Non-competitive: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).
-
Uncompetitive: Lines are parallel (both Vmax and Km decrease).
-
Table 1: Hypothetical Inhibition Data
| Inhibitor | Target | IC₅₀ (nM) | Mode of Inhibition |
| This compound | CYP51 | 85 | Competitive (Predicted) |
| Ketoconazole (Control) | CYP51 | 30 | Competitive |
Conclusion
This compound represents a promising scaffold for the development of novel enzyme inhibitors. Based on its structural analogy to known pharmaceuticals, its primary target is hypothesized to be cytochrome P450 enzymes, particularly CYP51. The protocols detailed in this guide provide a comprehensive framework for the chemical synthesis, in vitro characterization, and mechanistic evaluation of this compound. Successful execution of these experiments will elucidate its therapeutic potential and guide future drug development efforts.
References
-
Title: As Targets for Antifungal Drug Design: Focus on Fungal Cytochromes P450. Source: MDPI Journals (International Journal of Molecular Sciences). URL: [Link]
-
Title: Triazole antifungals: a review. Source: Drugs of Today. URL: [Link]
-
Title: Synthesis and transformations of 1-aryl-3-(1H-1,2,4-triazol-1-yl)propan-1-ols and their derivatives. Source: Chemistry of Heterocyclic Compounds. URL: [Link]
Application Notes and Protocols for the Evaluation of 1-Phenyl-3-(1H-1,2,4-triazol-1-YL)propan-1-amine in Antifungal Research
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Forward-Looking Statement
The emergence of drug-resistant fungal pathogens presents a formidable challenge to global public health. The 1,2,4-triazole scaffold remains a cornerstone in the development of novel antifungal agents, primarily due to its well-established mechanism of action targeting ergosterol biosynthesis—a critical component of the fungal cell membrane.[1][2] This document provides a comprehensive guide for the investigation of 1-Phenyl-3-(1H-1,2,4-triazol-1-YL)propan-1-amine , a representative of a promising class of triazole derivatives, in the context of antifungal drug discovery. While specific data for this particular molecule is nascent, the protocols and methodologies detailed herein are based on established standards for the evaluation of triazole antifungals and are designed to provide a robust framework for its characterization.
Scientific Background and Rationale
The triazole class of antifungals exerts its effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[3] This enzyme is a key player in the biosynthesis of ergosterol, the primary sterol in fungal cell membranes. Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting membrane integrity and inhibiting fungal growth.[3] The structure of this compound, featuring a core 1,2,4-triazole ring linked to a phenylpropanamine moiety, suggests its potential to interact with the active site of CYP51. The exploration of such molecules is driven by the need for new antifungals with improved efficacy, a broader spectrum of activity, and a lower propensity for resistance development.
Mechanism of Action: A Visualized Hypothesis
The proposed mechanism of action for this compound follows the canonical pathway for triazole antifungals. The nitrogen atom at position 4 of the triazole ring is hypothesized to bind to the heme iron atom in the active site of lanosterol 14α-demethylase, thereby competitively inhibiting the enzyme.
Caption: Proposed mechanism of action for this compound.
In Vitro Antifungal Susceptibility Testing: Protocols
The initial evaluation of any potential antifungal agent relies on robust in vitro susceptibility testing. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide standardized broth microdilution methods that are the gold standard for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds.[1][2]
Broth Microdilution Assay (Adapted from CLSI M27/EUCAST E.Def 7.4)
This protocol is designed to determine the MIC of this compound against yeast pathogens such as Candida albicans, Candida glabrata, and Cryptococcus neoformans.
Rationale: The broth microdilution method is a quantitative technique that determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. It is a highly reproducible and standardized method, allowing for comparison of results across different laboratories.
Experimental Workflow:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Detailed Protocol:
-
Preparation of Antifungal Stock Solution:
-
Dissolve this compound in 100% dimethyl sulfoxide (DMSO) to a concentration of 1280 µg/mL.
-
-
Preparation of Microdilution Plates:
-
Use sterile 96-well flat-bottom microtiter plates.
-
Add 100 µL of RPMI 1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS) to all wells except the first column.
-
Add 200 µL of the drug stock solution to the first well of each row and perform serial two-fold dilutions across the plate. The final drug concentrations will typically range from 0.125 to 64 µg/mL.
-
Include a drug-free well for a positive growth control and an uninoculated well for a negative control.
-
-
Inoculum Preparation:
-
Subculture the fungal isolate on Sabouraud Dextrose Agar for 24-48 hours.
-
Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute this suspension 1:1000 in RPMI 1640 medium to obtain the final inoculum concentration.
-
-
Inoculation and Incubation:
-
Add 100 µL of the final inoculum to each well of the microdilution plate.
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
For azoles, the MIC is defined as the lowest drug concentration at which there is a ≥50% decrease in growth compared to the positive control.[1] This can be determined visually or by using a spectrophotometer to measure the optical density at 600 nm.
-
Data Presentation:
| Fungal Species | Strain ID | MIC₅₀ (µg/mL) of this compound | MIC₉₀ (µg/mL) of this compound | Fluconazole MIC Range (µg/mL) |
| Candida albicans | ATCC 90028 | [Insert Data] | [Insert Data] | [Insert Data] |
| Candida glabrata | ATCC 90030 | [Insert Data] | [Insert Data] | [Insert Data] |
| Cryptococcus neoformans | ATCC 90112 | [Insert Data] | [Insert Data] | [Insert Data] |
| Aspergillus fumigatus | ATCC 204305 | [Insert Data] | [Insert Data] | [Insert Data] |
Note: MIC₅₀ and MIC₉₀ represent the concentrations that inhibit 50% and 90% of the tested isolates, respectively.
In Vitro Cytotoxicity Assessment
It is imperative to evaluate the potential toxicity of a novel antifungal candidate against mammalian cells to determine its therapeutic index.
MTT Assay for Mammalian Cell Viability
Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Culture:
-
Culture a relevant mammalian cell line (e.g., HEK293, HepG2) in appropriate media and conditions.
-
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of this compound for 24-48 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
-
MTT Incubation:
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
-
Formazan Solubilization:
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
-
In Vivo Efficacy Studies
Animal models are crucial for evaluating the in vivo efficacy of a potential antifungal drug. Murine models of systemic fungal infections are widely used and accepted.[4][5][6]
Murine Model of Systemic Candidiasis
Rationale: This model mimics a disseminated Candida infection in humans and is used to assess the ability of an antifungal agent to reduce fungal burden in target organs and improve survival.
Protocol:
-
Animal Model:
-
Use immunocompromised mice (e.g., neutropenic mice induced by cyclophosphamide).
-
-
Infection:
-
Infect the mice intravenously with a standardized inoculum of Candida albicans.
-
-
Treatment:
-
Administer this compound at various doses via an appropriate route (e.g., oral gavage, intraperitoneal injection) starting at a defined time post-infection. Include a vehicle control group and a positive control group (e.g., fluconazole).
-
-
Outcome Measures:
-
Survival: Monitor the survival of the mice over a period of 14-21 days.
-
Fungal Burden: At specific time points, euthanize a subset of mice and determine the fungal burden (CFU/gram of tissue) in target organs such as the kidneys and brain.
-
Logical Flow of In Vivo Studies:
Caption: Logical flow for conducting in vivo efficacy studies.
Preliminary Pharmacokinetic and Pharmacodynamic Considerations
Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) properties of a new chemical entity is critical for its development. For triazoles, absorption can be variable and influenced by factors such as food and gastric pH.[7][8]
Initial PK/PD Studies should aim to:
-
Determine the oral bioavailability of the compound.
-
Assess its plasma protein binding.
-
Characterize its metabolic stability using liver microsomes.
-
Evaluate potential for drug-drug interactions by assessing inhibition of major cytochrome P450 enzymes.
Conclusion and Future Directions
The application notes and protocols provided herein offer a standardized and scientifically rigorous framework for the initial preclinical evaluation of this compound as a potential antifungal agent. Successful outcomes from these studies, particularly the demonstration of potent in vitro activity, a favorable therapeutic index, and in vivo efficacy, would warrant further investigation into its broader spectrum of activity, mechanism of resistance, and more extensive pharmacokinetic and toxicological profiling. This structured approach will enable researchers to make informed decisions regarding the continued development of this and other promising triazole-based antifungal candidates.
References
-
A Practical Guide to Antifungal Susceptibility Testing - PMC - NIH. (n.d.). Retrieved January 21, 2026, from [Link]
-
Antifungal Susceptibility Testing: Current Approaches - PMC. (n.d.). Retrieved January 21, 2026, from [Link]
-
The Overview on the Pharmacokinetic and Pharmacodynamic Interactions of Triazoles - PMC - PubMed Central. (n.d.). Retrieved January 21, 2026, from [Link]
-
Animal models: an important tool in mycology - PMC - PubMed Central. (n.d.). Retrieved January 21, 2026, from [Link]
-
In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide - PMC. (n.d.). Retrieved January 21, 2026, from [Link]
-
Antifungal Susceptibility Testing: A Primer for Clinicians | Open Forum Infectious Diseases. (n.d.). Retrieved January 21, 2026, from [Link]
-
Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations - MDPI. (n.d.). Retrieved January 21, 2026, from [Link]
-
Pharmacokinetic–pharmacodynamic optimization of triazole antifungal therapy - Sci-Hub. (n.d.). Retrieved January 21, 2026, from [Link]
-
Host Pathogen Relations: Exploring Animal Models for Fungal Pathogens - MDPI. (n.d.). Retrieved January 21, 2026, from [Link]
-
Overview of Vertebrate Animal Models of Fungal Infection - PMC - PubMed Central. (n.d.). Retrieved January 21, 2026, from [Link]
-
Emerging Applications of Triazole Antifungal Drugs - MDPI. (n.d.). Retrieved January 21, 2026, from [Link]
-
Animal Models in Mycology. (n.d.). Retrieved January 21, 2026, from [Link]
-
EUCAST breakpoints for antifungals. (n.d.). Retrieved January 21, 2026, from [Link]
-
(PDF) In vitro antifungal susceptibility testing - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]
-
Emerging Applications of Triazole Antifungal Drugs - MDPI. (2024, June 6). Retrieved January 21, 2026, from [Link]
Sources
- 1. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Animal models: an important tool in mycology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Overview of Vertebrate Animal Models of Fungal Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Overview on the Pharmacokinetic and Pharmacodynamic Interactions of Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sci-Hub. Pharmacokinetic–pharmacodynamic optimization of triazole antifungal therapy / Current Opinion in Infectious Diseases, 2011 [sci-hub.box]
Application Note & Protocols for the Experimental Design of 1-Phenyl-3-(1H-1,2,4-triazol-1-YL)propan-1-amine Studies
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive experimental framework for the preclinical evaluation of 1-Phenyl-3-(1H-1,2,4-triazol-1-YL)propan-1-amine, a novel compound featuring the versatile 1,2,4-triazole scaffold. The triazole moiety is a cornerstone in medicinal chemistry, present in numerous FDA-approved drugs with a wide range of therapeutic activities, including antifungal, anticancer, and anticonvulsant effects.[1][2][3] This guide outlines a logical, phased approach, beginning with broad in vitro screening to identify primary bioactivity, followed by detailed mechanism of action studies, in vivo pharmacokinetic profiling, efficacy testing in relevant animal models, and concluding with essential nonclinical safety and toxicology assessments. The protocols and workflows described herein are designed to be self-validating and are grounded in established regulatory principles to ensure the generation of robust, reliable data for informed decision-making in the drug development pipeline.[4][5]
The Strategic Imperative: Why a Phased Approach?
The journey of a novel chemical entity from the bench to the clinic is fraught with challenges, with high attrition rates being a primary concern. A structured, multi-phase experimental design is paramount to mitigate risk, optimize resource allocation, and build a comprehensive data package.[6] This approach ensures that fundamental questions regarding a compound's activity, mechanism, bioavailability, efficacy, and safety are answered in a logical sequence. Each phase serves as a critical decision-making gate, allowing for the early termination of unpromising candidates while prioritizing those with a clear therapeutic potential.
This guide is structured around a three-phase preclinical workflow, designed to systematically characterize this compound (herein designated as "PTPA").
Figure 1: A high-level overview of the phased preclinical experimental workflow for PTPA.
Phase I: In Vitro Profiling – Defining the Biological Signature
Causality: The primary objective of this phase is to determine if PTPA has meaningful biological activity in a controlled, cellular, or acellular environment. By screening against a diverse set of targets, we can identify its primary pharmacological profile, quantify its potency, and begin to unravel its mechanism of action (MoA). This in vitro data is foundational for justifying progression to more complex and resource-intensive in vivo studies.[6][7]
Broad-Spectrum Activity Screening
Given that the triazole scaffold is associated with a wide array of biological activities, an initial broad screening approach is scientifically justified.[1][3][8]
-
Antifungal Screening: Triazoles are renowned for their antifungal properties, often targeting the enzyme lanosterol 14α-demethylase in the ergosterol biosynthesis pathway.[9] PTPA should be tested against clinically relevant fungal strains (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans).
-
Anticancer Cytotoxicity Screening: Many triazole derivatives exhibit potent cytotoxic effects against cancer cells.[10][11] A primary screen using a panel of human cancer cell lines (e.g., A549 - lung, MDA-MB-231 - breast, HCT116 - colon) will determine its potential as an anticancer agent.
-
Enzyme Inhibition Screening: Specific enzyme assays can be employed if a target-based approach is desired.[12] For example, based on its structure, PTPA could be screened against a panel of kinases, proteases, or cytochrome P450 enzymes.
Potency Determination: IC50/EC50
Once a primary activity is identified, the next step is to quantify its potency. This is achieved by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC50) for antagonists/inhibitors or the half-maximal effective concentration (EC50) for agonists. This is a critical parameter for comparing the compound's activity to existing drugs or other candidates.
| Parameter | Description | Example Value |
| Test Compound | This compound (PTPA) | - |
| Assay Type | Cell Viability (A549 Lung Cancer Cells) | - |
| IC50 | Concentration causing 50% inhibition of cell growth. | 5.2 µM |
| Reference Cpd | Doxorubicin | 0.8 µM |
| Hill Slope | Steepness of the dose-response curve. | 1.1 |
| R² Value | Goodness of fit for the curve. | 0.992 |
| Table 1: Example data summary for an in vitro cytotoxicity dose-response study. |
Protocol: XTT Cell Viability Assay
This protocol is used to assess the effect of PTPA on the metabolic activity of cultured cells, serving as a reliable measure of cytotoxicity or cytostaticity.[13][14] The XTT assay is often preferred over the MTT assay as it produces a water-soluble formazan product, eliminating a solubilization step and streamlining the workflow.[13][15]
Principle: Mitochondrial dehydrogenases in viable, metabolically active cells reduce the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) tetrazolium salt to a colored formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[14]
Self-Validation System:
-
Negative Control: Cells treated with vehicle (e.g., 0.1% DMSO) only. Represents 100% viability.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin) to confirm assay sensitivity.
-
Blank Control: Wells with media but no cells, to subtract background absorbance.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells (e.g., A549) in a 96-well microplate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of PTPA in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include vehicle and positive control wells.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
-
Reagent Preparation: Shortly before use, prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.
-
XTT Addition: Add 50 µL of the activated XTT solution to each well.
-
Final Incubation: Incubate the plate for 2-4 hours at 37°C, 5% CO₂, allowing the color to develop.
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 450-500 nm. A reference wavelength of 630-690 nm should be used to subtract non-specific background absorbance.[13]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
Phase II: In Vivo Efficacy and Pharmacokinetics
Causality: A compound that is potent in vitro may fail in vivo due to poor absorption, rapid metabolism, or inability to reach its target tissue. This phase is designed to assess the compound's behavior in a whole-organism setting, evaluating its pharmacokinetic (PK) profile and its therapeutic efficacy in a relevant disease model.[16][17]
Pharmacokinetic (PK) Studies
PK studies characterize the absorption, distribution, metabolism, and excretion (ADME) of a drug, which collectively determine its concentration over time in the body.[16][18] This data is crucial for designing dosing regimens for efficacy and toxicology studies.[19]
Figure 2: A typical workflow for a single-dose pharmacokinetic study in rodents.
A standard initial PK study involves two cohorts of rodents (e.g., Sprague-Dawley rats):
-
Intravenous (IV) Cohort: Determines clearance and volume of distribution.
-
Oral (PO) Cohort: Determines absorption characteristics and oral bioavailability (F%).
| PK Parameter | Description | Example IV Value | Example PO Value |
| Cmax | Maximum observed plasma concentration | 1250 ng/mL | 480 ng/mL |
| Tmax | Time to reach Cmax | 5 min | 1.5 h |
| AUC(0-inf) | Area under the concentration-time curve | 3200 hng/mL | 2400 hng/mL |
| t½ | Elimination half-life | 4.5 h | 4.8 h |
| Clearance (CL) | Volume of plasma cleared of drug per unit time | 15 mL/min/kg | - |
| Bioavailability (F%) | Fraction of oral dose reaching systemic circulation | - | 75% |
| Table 2: Key pharmacokinetic parameters derived from in vivo studies. |
In Vivo Efficacy Model
The choice of animal model is dictated by the results of the Phase I screen.[20] Assuming PTPA showed potent in vitro antifungal activity, a murine model of disseminated candidiasis would be appropriate.[21][22]
Protocol Outline: Murine Model of Disseminated Candidiasis
-
Animal Model: Use immunocompromised mice (e.g., BALB/c treated with cyclophosphamide) to establish a robust infection.[21]
-
Infection: Infect mice via tail vein injection with a standardized inoculum of Candida albicans.
-
Treatment Groups: Establish multiple cohorts to ensure robust and validated results.[21]
-
Group 1: Vehicle Control (e.g., saline).
-
Group 2: PTPA (low dose).
-
Group 3: PTPA (high dose).
-
Group 4: Reference Drug Control (e.g., Fluconazole).
-
-
Dosing: Administer treatments (e.g., once daily via oral gavage) for a specified duration (e.g., 7 days), starting 24 hours post-infection.
-
Endpoint Measurement: The primary endpoint is the reduction in fungal burden in target organs (typically kidneys). At the end of the study, kidneys are harvested, homogenized, and plated to determine colony-forming units (CFU) per gram of tissue.
-
Data Analysis: Compare the mean log CFU/g between the vehicle control group and the treatment groups using appropriate statistical tests (e.g., ANOVA).
Phase III: Nonclinical Safety and Toxicology
Causality: Before any new drug can be tested in humans, regulatory agencies like the FDA require a comprehensive evaluation of its safety profile.[5][23] Toxicology studies are designed to identify potential risks, establish a safe starting dose for clinical trials, and define the dose-response relationship for any adverse effects.[4] All studies in this phase must be conducted under Good Laboratory Practice (GLP) guidelines.[5]
In Vitro Toxicology
These assays provide an early, rapid assessment of specific toxicity risks.
-
Genotoxicity: The bacterial reverse mutation assay (Ames test) is used to assess the mutagenic potential of a compound.
-
Cardiovascular Safety: The hERG assay evaluates the potential for a compound to inhibit the hERG potassium channel, which can lead to a life-threatening cardiac arrhythmia (QT prolongation).
In Vivo Toxicology
These studies assess the compound's safety in a whole organism, identifying target organs of toxicity and determining safe exposure levels.[24]
-
Single-Dose Toxicity: Often conducted in two rodent species to determine the Maximum Tolerated Dose (MTD) and identify acute toxic effects.
-
Repeat-Dose Toxicity: The compound is administered daily for an extended period (e.g., 28 days in rodents) to evaluate the toxicological effects of repeated exposure. Key parameters monitored include clinical signs, body weight, food consumption, clinical pathology (hematology and clinical chemistry), and histopathology of major organs.[24] The No Observed Adverse Effect Level (NOAEL) is a critical endpoint from these studies, used to calculate the safe starting dose in humans.[5]
Go/No-Go Decision Framework
The data generated from each phase informs a critical "Go/No-Go" decision. A candidate should only progress if it meets a predefined set of criteria that balance potency, efficacy, and safety.
Sources
- 1. A Pharmacological Update of Triazole Derivative: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jetir.org [jetir.org]
- 3. Frontiers | Editorial: Pharmaceutical insights into the triazoles: Recent advances [frontiersin.org]
- 4. histologix.com [histologix.com]
- 5. FDA Toxicology Studies & Drug Approval Requirements [auxochromofours.com]
- 6. Model Selection and Experimental Design in Screening | KCAS Bio [kcasbio.com]
- 7. In Vitro Enzyme Assay: Cutting Edge Research | Da-ta Biotech [databiotech.co.il]
- 8. researchgate.net [researchgate.net]
- 9. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, activity evaluation, and pro-apoptotic properties of novel 1,2,4-triazol-3-amine derivatives as potent anti-lung cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biointerfaceresearch.com [biointerfaceresearch.com]
- 12. blog.biobide.com [blog.biobide.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. Cell viability assays | Abcam [abcam.com]
- 16. selvita.com [selvita.com]
- 17. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]
- 18. sygnaturediscovery.com [sygnaturediscovery.com]
- 19. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. Animal Model Testing of Chemosensitizing Agents of Antifungal Drugs | National Agricultural Library [nal.usda.gov]
- 22. mdpi.com [mdpi.com]
- 23. scribd.com [scribd.com]
- 24. fda.gov [fda.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-Phenyl-3-(1H-1,2,4-triazol-1-YL)propan-1-amine
Welcome to the technical support center for the purification of 1-Phenyl-3-(1H-1,2,4-triazol-1-YL)propan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. Here, we provide in-depth troubleshooting advice and detailed protocols in a practical question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final product of this compound shows a low melting point and a broad melting range. What are the likely impurities?
A1: A low and broad melting point is a classic indicator of impurities. Based on typical synthetic routes for similar N-heterocyclic compounds, likely impurities include:
-
Starting Materials: Unreacted precursors used in the synthesis.
-
Reaction Intermediates: Incomplete reaction can lead to the presence of intermediates.
-
Side-Products: Competing reaction pathways may generate isomeric or related byproducts.
-
Residual Solvents: Solvents used in the reaction or initial work-up may be retained in the product.
To identify the specific impurities, we recommend using analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Q2: I'm struggling to remove a persistent, polar impurity observed on my TLC plate. What purification strategy should I employ?
A2: Polar impurities in amine-containing compounds are common. For effective removal, we recommend column chromatography on silica gel . The basic nature of the amine group can cause streaking on the silica gel. To mitigate this, it is advisable to add a small amount of a basic modifier to the eluent system.
Recommended Eluent System: A gradient of ethyl acetate in n-hexane is a good starting point. To improve separation and reduce tailing of the amine product, consider adding 0.5-1% triethylamine (Et₃N) or ammonia solution to the mobile phase.[1] This will neutralize the acidic sites on the silica gel, leading to better peak shapes and enhanced resolution.
Experimental Protocol: Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel (230-400 mesh) in your initial, low-polarity eluent (e.g., 10% ethyl acetate in n-hexane).
-
Column Packing: Carefully pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the initial eluent and load it onto the column.
-
Elution: Begin elution with the low-polarity mobile phase and gradually increase the polarity by increasing the percentage of ethyl acetate. Collect fractions and monitor them by TLC.
-
Fraction Analysis: Combine the fractions containing the pure product, as determined by TLC, and remove the solvent under reduced pressure.
Q3: My purified this compound appears as an oil, but I need a crystalline solid. How can I induce crystallization?
A3: Obtaining a crystalline solid from an oil can often be achieved through recrystallization . The key is to find a suitable solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.
Solvent Screening Table:
| Solvent | Solubility at Room Temp. | Solubility at Reflux | Comments |
| Ethanol | Moderate | High | Good potential for single-solvent recrystallization.[2] |
| Isopropanol | Low | Moderate | May require a co-solvent. |
| Toluene | Low | High | A good candidate for single-solvent recrystallization. |
| Hexane/Ethyl Acetate | Low (in hexane) | High (in mixture) | A good co-solvent system to try.[3] |
| Diethyl Ether | Moderate | N/A (low boiling point) | Useful for precipitation from a more soluble solvent. |
Experimental Protocol: Recrystallization
-
Dissolve the oily product in a minimum amount of a suitable hot solvent (e.g., ethanol).
-
If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes.
-
Hot filter the solution to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing it in an ice bath or refrigerator.
-
Once crystals have formed, collect them by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Q4: I am concerned about the stability of my purified compound during storage. What are the recommended storage conditions?
A4: this compound, being an amine, can be susceptible to oxidation and degradation over time, especially when exposed to air and light. For long-term storage, it is recommended to:
-
Store the compound in a tightly sealed, amber-colored vial to protect it from light and air.
-
Keep it in a cool, dry place. For extended periods, storage in a refrigerator (2-8 °C) is advisable.[4]
-
For highly pure samples intended as analytical standards, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.
Visualizing the Purification Workflow
The following diagram illustrates a typical workflow for the purification of this compound.
Caption: Purification workflow for this compound.
Troubleshooting Decision Tree
This diagram provides a logical path for troubleshooting common purification issues.
Sources
Technical Support Guide: Improving the Yield of 1-Phenyl-3-(1H-1,2,4-triazol-1-YL)propan-1-amine Synthesis
Welcome to the technical support center for the synthesis of 1-Phenyl-3-(1H-1,2,4-triazol-1-YL)propan-1-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. We provide field-proven insights, detailed protocols, and troubleshooting advice to help you optimize your reaction conditions and maximize your yield.
The Synthetic Pathway at a Glance
The synthesis of this compound is typically achieved via a robust two-step sequence. The process begins with an aza-Michael addition of 1H-1,2,4-triazole to chalcone (1-phenylprop-2-en-1-one) to form the β-triazolyl ketone intermediate. This intermediate is then subjected to a reductive amination or, more commonly, a direct reduction of the ketone to the desired primary amine. Each step presents unique challenges that can impact the overall yield and purity of the final product.
Caption: High-level overview of the two-step synthesis.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.
Step 1: Aza-Michael Addition
Q: My aza-Michael addition yield is low. What are the common causes and solutions?
A: Low yield in the aza-Michael addition is a frequent challenge. The primary causes often revolve around incomplete reaction, side reactions, or the retro-Michael reaction. Here is a systematic approach to troubleshooting:
-
Base/Catalyst Selection: The choice of base is critical. 1,2,4-triazole has a pKa of ~10.26, requiring a sufficiently strong base to generate the nucleophilic triazolide anion.
-
Weak Bases (e.g., Triethylamine): Often insufficient to deprotonate the triazole effectively, leading to very slow or no reaction.
-
Strong Inorganic Bases (e.g., Cs₂CO₃, K₂CO₃, NaOH): These are highly effective. Cesium carbonate (Cs₂CO₃) is reported to be a highly efficient catalyst for aza-Michael additions of azoles, often providing excellent yields.[1]
-
Catalyst-Free Conditions: Some protocols have successfully employed catalyst-free conditions, relying on the inherent nucleophilicity of the triazole, though this may require higher temperatures or longer reaction times.[2][3][4]
-
-
Solvent Choice: The solvent impacts reagent solubility and the reactivity of the nucleophile.
-
Polar Aprotic Solvents (e.g., THF, Acetonitrile, DMF): These are generally preferred as they effectively solvate the cation of the base while leaving the triazolide anion highly reactive.
-
Protic Solvents (e.g., Ethanol, Water): These can protonate the triazolide anion, reducing its nucleophilicity and potentially leading to lower yields.
-
-
Temperature Control: The reaction is typically run at room temperature to moderate heat (e.g., 40-60 °C). Excessively high temperatures can promote the retro-Michael reaction or lead to the formation of polymeric byproducts from the chalcone.
-
Stoichiometry: Using a slight excess of the 1,2,4-triazole (e.g., 1.2-1.5 equivalents) can help drive the reaction to completion.
Caption: Troubleshooting workflow for the aza-Michael addition.
Q: I am seeing multiple products in my crude mixture. How do I improve regioselectivity for N1-alkylation?
A: 1,2,4-Triazole has three nitrogen atoms, but only N1 and N4 are typically involved in alkylation. The N1 and N2 positions of the conjugate base (triazolide anion) are the most common nucleophiles. Achieving high N1-regioselectivity is crucial for synthesizing the correct intermediate.
-
Mechanism Insight: The N1 position is generally considered more nucleophilic and sterically accessible, often making it the kinetically favored product.[2][4] However, reaction conditions can influence the N1:N2 isomeric ratio.
-
Controlling Selectivity:
-
Catalyst Choice: Certain catalyst systems are known to favor N1-alkylation. Catalyst-free methods or those using mild bases often exhibit high N1-regioselectivity.[2][4]
-
Solvent and Counter-ion: The choice of base and solvent can influence the association of the cation with the triazolide anion, thereby sterically hindering one position over another. Empirically testing different base/solvent combinations (e.g., K₂CO₃ in DMF vs. Cs₂CO₃ in THF) is recommended.
-
Caption: Regioselectivity of the aza-Michael addition.
Step 2: Ketone Reduction
Q: The reduction of my intermediate ketone is incomplete. How can I improve conversion?
A: Incomplete reduction is usually due to insufficient reducing agent activity or premature quenching.
-
Choice of Reducing Agent:
-
Sodium Borohydride (NaBH₄): This is the most common and recommended reagent for this transformation due to its selectivity for ketones over other functional groups.[5] It is safe and easy to handle.
-
Lithium Aluminium Hydride (LiAlH₄): While a more powerful reducing agent, it is generally not necessary and poses a greater safety risk. Its high reactivity can also lead to side reactions if other reducible functional groups are present.
-
-
Reaction Conditions:
-
Stoichiometry: Use a molar excess of NaBH₄ (typically 2-4 equivalents) to ensure the reaction goes to completion. The reaction consumes hydride in a 1:4 molar ratio (1 mole of NaBH₄ provides 4 moles of hydride).
-
Solvent: Protic solvents like methanol or ethanol are ideal for NaBH₄ reductions. They participate in the mechanism by protonating the intermediate alkoxide.
-
Temperature: The reaction is often started at 0 °C to control the initial exothermic release and then allowed to warm to room temperature. If the reaction is sluggish, gentle heating (up to 40 °C) can be applied, but monitor for potential side reactions.
-
pH during Workup: Ensure the reaction is properly quenched. Acidification (e.g., with 1M HCl) is necessary to destroy excess NaBH₄ and protonate the resulting amine for extraction, but be mindful that the final product is basic.
-
Q: I am getting side products during the reduction. What are they and how can I avoid them?
A: With a selective reagent like NaBH₄, side reactions are less common but possible. The primary concern is often related to the stability of the starting material or product under the reaction or workup conditions. If the reduction is performed at very high temperatures or for extended periods, decomposition or rearrangement could occur, although this is rare for this specific substrate. Ensure you monitor the reaction by TLC to avoid unnecessarily long reaction times.
Frequently Asked Questions (FAQs)
Q: Which catalyst is best for the aza-Michael addition of 1,2,4-triazole?
A: While several catalysts can be effective, Cesium Carbonate (Cs₂CO₃) is often cited for its high efficiency in promoting aza-Michael additions, leading to good yields under mild conditions.[1] However, for simplicity and potentially higher N1-regioselectivity, exploring catalyst-free conditions at a slightly elevated temperature is a highly viable and cost-effective strategy.[2][4]
| Catalyst System | Typical Conditions | Pros | Cons | Reference |
| Cs₂CO₃ | 10-20 mol%, THF, 25-50 °C | High efficiency, good yields | Higher cost | [1] |
| K₂CO₃ / NaOH | 1-2 eq., DMF/ACN, RT-60 °C | Low cost, readily available | Can be slower, may require heat | [6] |
| Catalyst-Free | Neat or high concentration, 60-100 °C | Simple, no catalyst removal, high N1-selectivity | May require higher temperatures/longer times | [2][4] |
Q: How do I confirm the structure and regiochemistry of my intermediate and final product?
A: Standard spectroscopic methods are essential.
-
¹H NMR: This is the most powerful tool for determining regiochemistry. The chemical shifts of the triazole protons are distinct for N1 and N4 isomers. In the N1-substituted product, you will typically see two distinct signals for the triazole C-H protons. In the symmetric N4-substituted isomer, these protons would be equivalent, giving a single signal. Also, look for the disappearance of the vinyl protons from the chalcone and the appearance of a characteristic A₂X₂ or AMX spin system for the new propane backbone.
-
¹³C NMR: Confirms the number of unique carbons, which will differ between isomers.
-
Mass Spectrometry (MS): Confirms the correct molecular weight for the adduct.
-
FTIR: Look for the disappearance of the N-H stretch from the triazole and the presence of the ketone carbonyl (~1680 cm⁻¹) in the intermediate. In the final product, the ketone peak will be gone, and N-H stretching bands for the primary amine will appear (~3300-3400 cm⁻¹).
Q: Can this synthesis be performed as a one-pot reaction?
A: While attractive for efficiency, a one-pot synthesis is challenging here. The conditions for the aza-Michael addition (basic) and the ketone reduction (protic solvent, NaBH₄) are generally incompatible. Attempting to add NaBH₄ directly to the Michael addition mixture without workup would result in the violent quenching of the reducing agent by the solvent (if aprotic like DMF) and reaction with the base. A sequential, two-step approach with an intermediate workup and purification is the most reliable method to ensure high yield and purity.
Detailed Experimental Protocols
Protocol 1: Synthesis of 1-Phenyl-3-(1H-1,2,4-triazol-1-yl)propan-1-one (Intermediate)
This protocol is based on a standard base-catalyzed aza-Michael addition.
-
Reagent Setup: To a round-bottom flask equipped with a magnetic stir bar, add 1H-1,2,4-triazole (1.2 eq.) and anhydrous potassium carbonate (K₂CO₃, 1.5 eq.).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to create a slurry (approx. 0.5 M concentration relative to the chalcone).
-
Chalcone Addition: Dissolve chalcone (1-phenylprop-2-en-1-one, 1.0 eq.) in a minimal amount of DMF and add it dropwise to the stirring slurry at room temperature.
-
Reaction: Stir the reaction mixture at 40-50 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the chalcone spot has been consumed (typically 4-8 hours).
-
Workup:
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing ethyl acetate and water.
-
Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid or oil can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure intermediate ketone.
Protocol 2: Synthesis of this compound (Final Product)
This protocol employs a standard sodium borohydride reduction.
-
Reagent Setup: Dissolve the intermediate ketone (1.0 eq.) from Protocol 1 in methanol (approx. 0.2 M concentration) in a round-bottom flask with a magnetic stir bar.
-
Cooling: Place the flask in an ice bath and cool the solution to 0 °C.
-
Reducing Agent Addition: Add sodium borohydride (NaBH₄, 3.0 eq.) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting ketone.
-
Workup:
-
Cool the mixture back to 0 °C and slowly quench the reaction by adding 1M HCl dropwise until gas evolution ceases and the pH is acidic (~pH 2-3).
-
Stir for 20 minutes, then adjust the pH to basic (~pH 10-11) with 3M NaOH.
-
Extract the aqueous layer three times with dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be further purified by flash column chromatography (using a dichloromethane/methanol gradient, possibly with 1% triethylamine to prevent streaking) or by recrystallization to yield the final amine.
References
- Vertex AI Search. (2024). Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates.
- ACS Publications. (2009). Catalyzed Aza-Michael Addition/Click Reaction of in Situ Generated α-Azidohydrazones: Synthesis of Novel Pyrazolone−Triazole Framework. Organic Letters.
- RSC Publishing. (n.d.). Catalyst-free N1-regioselective aza-Michael addition of vinyl ketones with 1,2,3-triazole derivatives. New Journal of Chemistry.
- Das, T., Parida, S. P., Mohapatra, S., & Nayak, S. (n.d.). Synthesis of Highly Substituted 1,2,4-Triazole-Based 3-Nitrochromanes through Aza-Michael Addition Reaction under Catalyst- and Base-Free Conditions.
- RSC Publishing. (2025). Catalyst-free N1-regioselective aza-Michael addition of vinyl ketones with 1,2,3-triazole derivatives.
- ResearchGate. (2025). Synthesis of Novel β-amino Ketone by Aza-Michael Reaction of Aniline with Chalcone Derivatives and Computational Study.
- PubMed. (2010). Synthesis and Biological Evaluation of Aminoketones. European Journal of Medicinal Chemistry.
- Organic Chemistry Portal. (n.d.). β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition.
- BenchChem. (2025). A Comparative Guide to the Synthesis of β-Amino Ketones: Beyond the Mannich Reaction.
- MDPI. (2021). Regioselective Reduction of 1H-1,2,3-Triazole Diesters. Molecules.
- Wikipedia. (n.d.). Enantioselective reduction of ketones.
Sources
- 1. Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalyst-free N1-regioselective aza-Michael addition of vinyl ketones with 1,2,3-triazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. Catalyst-free N1-regioselective aza-Michael addition of vinyl ketones with 1,2,3-triazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Stability of 1-Phenyl-3-(1H-1,2,4-triazol-1-YL)propan-1-amine in Solution
Introduction
1-Phenyl-3-(1H-1,2,4-triazol-1-YL)propan-1-amine is a molecule of interest in pharmaceutical and agrochemical research, incorporating a stable phenyl ring, a chemically robust 1,2,4-triazole moiety, and a reactive propanamine side chain.[1] The stability of this compound in solution is critical for obtaining reliable and reproducible results in experimental assays, for developing robust formulations, and for ensuring accurate shelf-life determination.
This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals encountering stability issues with this compound. It is important to note that while specific degradation studies on this exact molecule are not extensively published, the information herein is synthesized from established chemical principles and data on closely related 1,2,4-triazole derivatives.[2][3] We will explore the causality behind potential stability challenges and offer field-proven troubleshooting strategies and experimental protocols.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is losing potency over time. What are the primary factors that could be causing this degradation?
A1: The degradation of 1,2,4-triazole compounds in solution is typically influenced by a combination of environmental and chemical factors.[2] The most common culprits are:
-
pH: The acidity or basicity of your solvent or buffer system can significantly impact stability.
-
Temperature: Elevated temperatures accelerate the rate of most chemical degradation reactions.[4]
-
Light: Many aromatic and heterocyclic compounds, including triazole derivatives, are susceptible to photodegradation when exposed to UV or even ambient laboratory light.[2]
-
Oxidizing Agents: The presence of dissolved oxygen, peroxide contaminants in solvents (e.g., ethers), or metal ions can lead to oxidative degradation of the amine functional group.
-
Solvent Choice: The nature of the solvent can influence degradation rates and pathways.
Q2: How does the pH of the solution affect the stability of the compound?
A2: The 1,2,4-triazole ring itself is generally aromatic and stable, making it resistant to cleavage under typical acidic or basic conditions.[2] However, the overall stability of your molecule is also dictated by the propanamine side chain.
-
Acidic Conditions (pH < 7): The primary amine group will be protonated to form an ammonium salt (-NH₃⁺). This form is generally less susceptible to oxidation but may influence solubility and interactions. Extreme acidic conditions (e.g., concentrated acids) combined with high temperatures could potentially promote hydrolysis, although this is not a simple cleavage of the triazole ring.[2]
-
Basic Conditions (pH > 7): In its free base form, the primary amine is more nucleophilic and significantly more susceptible to oxidation. Harsh basic conditions at elevated temperatures may also promote other degradation pathways.
Q3: I'm observing a new, unidentified peak in my HPLC chromatogram after leaving my solution on the benchtop. Could this be a photodegradation product?
A3: It is highly possible. Photodegradation is a significant issue for many triazole derivatives, especially those containing aromatic rings which can absorb UV light.[2] Exposure to UV or simulated solar light can provide the energy to initiate photochemical reactions, leading to the formation of degradants. To mitigate this, it is essential to:
-
Store solutions in amber glass vials or light-blocking containers.
-
Protect solutions from direct sunlight and laboratory overhead lighting as much as possible, for example, by wrapping containers in aluminum foil.
-
Prepare solutions fresh before use whenever feasible.
Q4: What are the most probable degradation pathways for this molecule?
A4: Based on the structure, the most likely degradation pathways involve the propanamine side chain, as the phenyl and 1,2,4-triazole rings are comparatively stable.[1][3]
-
Oxidation of the Amine: The primary amine is the most likely site of initial degradation. It can be oxidized to form various products, such as an imine, which may subsequently hydrolyze to form a ketone (1-Phenyl-3-(1H-1,2,4-triazol-1-YL)propan-1-one) and ammonia. This is often catalyzed by trace metal ions and oxygen.
-
Thermal Degradation: At elevated temperatures, various complex reactions can occur. For primary amines, one possible route involves intermolecular reactions. For instance, the amine could potentially react with another molecule, leading to dimerization or polymerization, though this is less common in dilute solutions.[5]
Below is a diagram illustrating the key factors that can influence the stability of the compound.
Caption: Key factors influencing compound stability.
Troubleshooting Guides & Protocols
Guide 1: Troubleshooting Unexpected Peaks in Analytical Assays
Encountering unexpected peaks in methods like HPLC is a common sign of sample degradation. This workflow provides a systematic approach to identify the source of the impurity.
Caption: Workflow for identifying unknown peaks.
Guide 2: Protocol for a Forced Degradation (Stress Testing) Study
Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[6] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[7]
Objective: To identify the likely degradation products and pathways for this compound.
Materials:
-
1 mg/mL stock solution of the compound in a suitable solvent (e.g., Acetonitrile:Water 50:50).[7]
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂).
-
HPLC system with a UV or MS detector.
-
pH meter, heating block or oven, photostability chamber.
Procedure:
-
Prepare Samples: For each condition, prepare a sample of the compound solution. Include a control sample stored at 2-8°C and protected from light.
-
Apply Stress Conditions: Expose the samples to the conditions outlined in the table below. The duration and temperature may need to be adjusted to achieve the target degradation of 5-20%.[4][7]
-
Neutralization: Before analysis, neutralize the acid and base-stressed samples to ~pH 7 using an equivalent amount of base or acid, respectively.
-
Analysis: Dilute all samples (including the control) to the same final concentration and analyze using a suitable stability-indicating HPLC method. Reversed-Phase HPLC with UV detection is often a good starting point for aromatic compounds.[8]
Table 1: Recommended Conditions for Forced Degradation Study
| Stress Condition | Reagent/Method | Typical Conditions | Rationale |
| Acid Hydrolysis | 0.1 M HCl | Heat at 60-80°C for 2-8 hours | To test susceptibility to degradation in acidic environments. |
| Base Hydrolysis | 0.1 M NaOH | Heat at 60-80°C for 2-8 hours | To test susceptibility to degradation in alkaline environments. |
| Oxidation | 3-6% H₂O₂ | Room temperature for 24 hours | To identify oxidative degradation products, likely involving the amine. |
| Thermal | Heat (Dry & Solution) | 80°C for 24-48 hours | To evaluate intrinsic thermal stability. |
| Photolytic | UV & Visible Light | Expose per ICH Q1B guidelines | To determine light sensitivity and identify photodegradants.[7] |
References
- Technical Support Center: 1,2,4-Triazole Compound Stability and Degradation - Benchchem.
- 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one - MDPI.
- 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model - PMC - PubMed Central.
- N-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amine as a new class of HIV-1 non-nucleoside reverse transcriptase inhibitor - PMC - PubMed Central.
- (PDF) 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one - ResearchGate.
- 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N- propananilide Derivatives.
- Evaluation of Amide Bioisosteres Leading to 1,2,3-Triazole Containing Compounds as GPR88 Agonists: Design, Synthesis, and Structure–Activity Relationship Studies.
- 5-Phenyl-1H-1,2,4-triazol-3-amine - Chem-Impex.
- Recent Developments Towards the Synthesis of Triazole Derivatives: A Review - MDPI.
- 3-Phenyl-1H-1,2,4-triazol-5-amine–5-phenyl-1H-1,2,4-triazol-3-amine (1/1) - NIH.
- Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's - SciSpace.
- (PDF) 3-Phenyl-1H-1,2,4-triazol-5-amine–5-phenyl-1H-1,2,4-triazol-3-amine (1/1).
- Development of forced degradation and stability indicating studies of drugs—A review.
- Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC.
- Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review - ResearchGate.
- (PDF) Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents.
- Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline.
- Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings - ResearchGate.
- (PDF) Recent Developments Towards the Synthesis of Triazole Derivatives: A Review.
- Application Notes and Protocols for the Quantification of 3-(Naphthalen-1-yl)propan-1-amine - Benchchem.
- Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC - NIH.
- Oxidative degradation of 1‐amino‐2‐propanol for CO2 capture and its inhibition via amine blending | Request PDF - ResearchGate.
-
3-[(1H-Benzo[d][2][9][10]triazol-1-yl)oxy]propyl 9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-(prop-1-en-2-yl)icosahydro-3aH-cyclopenta[a]chrysene-3a- - MDPI. Available at:
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. benchchem.com [benchchem.com]
- 9. 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one [mdpi.com]
- 10. 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of 1-Phenyl-3-(1H-1,2,4-triazol-1-YL)propan-1-amine
Prepared by the Senior Application Scientist Team
Welcome to the technical support resource for the crystallization of 1-Phenyl-3-(1H-1,2,4-triazol-1-YL)propan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining this compound in a highly pure, crystalline form. We will address common experimental challenges with scientifically grounded explanations and provide actionable protocols to streamline your process development.
Troubleshooting Guide
This section addresses specific issues encountered during the crystallization process in a question-and-answer format.
Q1: I'm not getting any crystals. My solution remains clear even after cooling. What's wrong?
A1: Failure to form crystals typically points to a state of subsaturation. This means the concentration of the solute is below its solubility limit at the given temperature. Several factors could be responsible:
-
Excessive Solvent: The most common cause is using too much solvent to dissolve the compound. Even upon cooling, the solution does not become supersaturated, a necessary condition for nucleation.[1]
-
Incorrect Solvent Choice: The chosen solvent may be too good at dissolving the compound, meaning its solubility is high even at low temperatures. An ideal solvent dissolves the compound well at high temperatures but poorly at low temperatures.[2]
-
Insufficient Cooling: The cooling temperature may not be low enough to significantly decrease the compound's solubility and induce supersaturation.
Corrective Actions:
-
Concentrate the Solution: Gently heat the solution to boil off a portion of the solvent.[1] Periodically remove it from the heat, cool, and check for crystal formation. Repeat until crystals appear upon cooling.
-
Induce Nucleation (Seeding): If you have a pure crystal of the target compound, add a tiny speck (a "seed crystal") to the cooled, supersaturated solution.[3] This provides a template for crystal growth.
-
Introduce an Anti-solvent: If concentrating the solution is not feasible, slowly add a miscible "anti-solvent" in which your compound is insoluble.[2][3] This will reduce the overall solubility of the solute in the mixture and promote crystallization. This must be done carefully to avoid "oiling out."
Q2: My compound is "oiling out" instead of crystallizing. How can I fix this?
A2: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystal. This often happens when a solution is cooled too quickly or when the level of supersaturation is excessively high. For some compounds, the boiling point of the solvent is higher than the melting point of the solute, which can also lead to this issue. The resulting oil may solidify into an amorphous solid or a poorly crystalline mass that traps impurities.
Causality and Solutions:
-
Reduce the Rate of Cooling: Rapid cooling can cause the solution to plunge into the labile (unstable) supersaturation zone, favoring rapid nucleation and oil formation over slow, ordered crystal growth.
-
Protocol: Allow the heated solution to cool slowly to room temperature on a benchtop, insulated with a few paper towels.[1] Once at room temperature, proceed with gradual cooling in an ice bath.
-
-
Decrease Supersaturation Level: The concentration gradient may be too steep.
-
Protocol: Re-heat the solution until the oil redissolves. Add a small, measured amount (e.g., 5-10% of the total volume) of the hot solvent to slightly dilute the solution.[1] Then, attempt the slow cooling process again.
-
-
Change Solvents: Select a solvent with a lower boiling point or one in which the compound is slightly less soluble at elevated temperatures.
Workflow for Addressing "Oiling Out"
Caption: Decision workflow for troubleshooting oiling out during crystallization.
Q3: My final product has low purity. What are the likely sources of contamination and how can I improve purity?
A3: Impurities can be incorporated into crystals through several mechanisms, compromising the final product's quality. Structurally similar impurities can even be incorporated directly into the crystal lattice.[4][5]
-
Surface Adsorption: Impurities adhere to the surface of the growing crystals. This is common when crystallization occurs too rapidly.[5]
-
Inclusion/Occlusion: Pockets of impurity-rich mother liquor become trapped within the crystal structure.[6] This is often a result of rapid, uncontrolled crystal growth.
-
Co-crystallization: An impurity crystallizes simultaneously with the target compound.
Strategies for Purity Enhancement:
-
Slower Crystallization: As detailed in Q2, slowing down the crystal growth process allows for more selective incorporation of the target molecule into the lattice, effectively excluding impurities.
-
Recrystallization: The most effective method for purification is to perform the crystallization process a second time. Dissolve the impure solid in the minimum amount of hot solvent and recrystallize.
-
Washing: After filtration, wash the collected crystals with a small amount of cold solvent or anti-solvent. This removes adsorbed impurities and residual mother liquor from the crystal surfaces.
-
Salt Formation: Given that the target molecule has a basic amine group, converting it to a salt (e.g., hydrochloride or sulfate) can significantly alter its solubility profile and potentially exclude impurities that do not form salts under the same conditions.[7][8] The pure salt can then be neutralized back to the free base if required.
Protocol: Crystallization via Salt Formation
-
Dissolve the crude this compound in a suitable solvent (e.g., isopropanol or ethyl acetate).
-
Slowly add a solution of an acid (e.g., HCl in isopropanol) dropwise while stirring.
-
Monitor for the precipitation of the amine salt.
-
If precipitation does not occur spontaneously, cool the solution slowly.
-
Collect the salt crystals by filtration, wash with cold solvent, and dry.
Q4: The crystallization yield is very low. How can I maximize my product recovery?
A4: A low yield indicates that a significant amount of the compound remains dissolved in the mother liquor after filtration. [1]
Optimization Steps:
-
Minimize Solvent Volume: Ensure you are using the minimum amount of hot solvent required to fully dissolve the crude product. Any excess solvent will retain more solute upon cooling.[1]
-
Optimize Cooling: Cool the solution to the lowest practical temperature (e.g., 0-5 °C in an ice bath) to maximize precipitation, provided the solvent does not freeze.
-
Check Mother Liquor: After filtering, test the mother liquor for remaining product. You can do this by evaporating a small sample; a large amount of residue indicates significant product loss.[1] If so, you can try to recover a second crop of crystals by boiling off more solvent and re-cooling. Note that this second crop may be less pure.
-
Solvent Selection: Re-evaluate your solvent choice. A solvent with a steeper solubility-temperature curve will result in a higher recovery upon cooling.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that influence its crystallization?
A1: The molecule's structure contains three key functional groups that dictate its crystallization behavior:
-
Primary Amine (-NH2): This group is basic and provides a strong hydrogen bond donor site. It allows for the formation of salts with acids, a powerful technique for purification and crystallization.[7][9]
-
Phenyl Ring: This is a non-polar, aromatic group that can participate in π-π stacking interactions, which are often significant forces in organizing molecules into a crystal lattice.[10][11]
-
1,2,4-Triazole Ring: This heterocyclic ring is polar and contains hydrogen bond acceptors (the nitrogen atoms). It also contributes to potential π-π stacking. The presence of the triazole ring makes the molecule a candidate for polymorphism.[12][13]
Q2: What is polymorphism and why is it important for this compound?
A2: Polymorphism is the ability of a solid material to exist in more than one crystal structure. [12] These different forms, or polymorphs, can have distinct physical and chemical properties, including solubility, melting point, stability, and bioavailability. For a pharmaceutical compound, controlling polymorphism is critical to ensure consistent product performance and stability.[12] Triazole derivatives are known to exhibit polymorphism, where different solvents or crystallization conditions can yield different crystal forms.[10][14] Therefore, it is crucial to characterize the resulting solid form using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).
Impact of Impurities on Crystal Form
Caption: Conceptual diagram showing how impurities can alter the outcome of crystallization.
Q3: How should I approach solvent selection for this molecule?
A3: Solvent selection is the most critical step in developing a crystallization process. [2] The ideal solvent should dissolve the compound sparingly or not at all at room temperature but completely at its boiling point. A systematic screening process is recommended.
Solvent Selection Guide (Qualitative)
| Solvent Class | Example(s) | Interaction with Target Molecule | Expected Behavior |
| Alcohols | Methanol, Ethanol, Isopropanol (IPA) | Good H-bonding with amine and triazole. | Likely to be a good solvent. May require cooling to low temperatures or an anti-solvent for high yield. |
| Ketones | Acetone, MEK | Moderate polarity, H-bond acceptor. | Good candidate for a primary solvent. |
| Esters | Ethyl Acetate | Moderate polarity. | Good candidate for a primary solvent. |
| Ethers | Diethyl Ether, MTBE | Low polarity. | May be a poor solvent; good candidate as an anti-solvent. |
| Hydrocarbons | Heptane, Hexane | Non-polar. | Likely a poor solvent; excellent candidate as an anti-solvent.[7] |
| Aromatic | Toluene | Non-polar, potential for π-π interactions. | May be a good solvent at high temperatures. |
Experimental Protocol: Solvent Screening
-
Place a small amount (e.g., 20-30 mg) of the compound into several different vials.
-
To each vial, add a different solvent dropwise at room temperature, vortexing after each addition, until the solid dissolves. A good candidate will require a significant volume of solvent.
-
For solvents that do not dissolve the solid at room temperature, heat the mixture to the solvent's boiling point and observe solubility.
-
If the solid dissolves upon heating, cool the vial to room temperature and then in an ice bath to observe the quality and quantity of the crystals formed.
-
The best solvents will show a large difference in solubility between hot and cold conditions.
References
-
SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]
-
PraxiLabs. (2022). Recrystallization Definition, Principle & Purpose. Retrieved from [Link]
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Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Kocak, P., Aktas, N., & Hapoğlu, H. (2013). Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. Industrial & Engineering Chemistry Research, 52(29), 9946-9956. Retrieved from [Link]
-
ResearchGate. (2013). Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
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Reddit. (2022). Amine workup. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
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Scribd. (n.d.). Amine Plant Troubleshooting and Optimiza. Retrieved from [Link]
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ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
-
Preprints.org. (2024). Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability. Retrieved from [Link]
-
PubMed. (2019). Three polymorphs of 3-(3-phenyl-1H-1,2,4-triazol-5-yl)-2H-1-benzopyran-2-one formed from different solvents. Acta Crystallographica Section C, 75(6), 822-832. Retrieved from [Link]
-
MDPI. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Crystals, 11(11), 1344. Retrieved from [Link]
-
ResearchGate. (2019). Three polymorphs of 3-(3-phenyl-1H-1,2,4-triazol-5-yl)-2H-1-benzopyran-2-one formed from different solvents. Retrieved from [Link]
- Google Patents. (2008). Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers.
-
National Institutes of Health. (2022). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development, 26(5), 1390-1400. Retrieved from [Link]
-
MDPI. (2023). Synthesis and Crystallization of N-Rich Triazole Compounds. Crystals, 13(5), 811. Retrieved from [Link]
-
National Institutes of Health. (2017). Synthesis and crystal structures of three new benzotriazolylpropanamides. Acta Crystallographica Section E, 73(Pt 8), 1188-1193. Retrieved from [Link]
-
ResearchGate. (2008). 3-Phenyl-1H-1,2,4-triazol-5-amine–5-phenyl-1H-1,2,4-triazol-3-amine (1/1). Retrieved from [Link]
-
National Institutes of Health. (2009). 3-Phenyl-1H-1,2,4-triazol-5-amine–5-phenyl-1H-1,2,4-triazol-3-amine (1/1). Acta Crystallographica Section E, 65(1), o126. Retrieved from [Link]
-
MDPI. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Retrieved from [Link]
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- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for 1-Phenyl-3-(1H-1,2,4-triazol-1-yl)propan-1-amine
Welcome to the technical support center for the synthesis of 1-Phenyl-3-(1H-1,2,4-triazol-1-yl)propan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for this important synthetic transformation. The synthesis of this compound, a valuable building block in medicinal chemistry, typically involves a two-step process: a Mannich reaction to form a β-aminoketone intermediate, followed by the reduction of the ketone to the desired amine. This guide will address common challenges encountered in both stages of this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and efficient method involves a two-step sequence. The first step is a Mannich reaction between acetophenone, formaldehyde (or its equivalent, paraformaldehyde), and 1H-1,2,4-triazole to yield the β-aminoketone intermediate, 1-Phenyl-3-(1H-1,2,4-triazol-1-yl)propan-1-one.[1][2][3] The second step is the selective reduction of the carbonyl group of this intermediate to afford the final product, this compound.[4][5]
Q2: My Mannich reaction is showing low yield. What are the initial parameters I should investigate?
A2: Low yields in the Mannich reaction are often attributed to several key factors. Initially, focus on optimizing the reaction temperature, the molar ratios of your reactants, and the choice of catalyst.[6] The reaction often requires heating to proceed at a reasonable rate.[1] Ensure that you are using an appropriate acid or base catalyst, as the formation of the reactive iminium ion is a critical step in the reaction mechanism.[2]
Q3: I am observing significant side product formation. What are the likely impurities?
A3: A common side product is the self-condensation product of acetophenone. This can be minimized by carefully controlling the reaction temperature and the rate of addition of the reagents. Another possibility is the formation of bis-addition products. Adjusting the stoichiometry of the reactants, particularly using a slight excess of the amine and aldehyde, can often suppress these side reactions.
Q4: What are the recommended reducing agents for the ketone reduction step?
A4: Sodium borohydride (NaBH4) is a commonly used and effective reducing agent for converting β-aminoketones to the corresponding amino alcohols due to its selectivity and mild reaction conditions.[1] Other reducing agents like lithium aluminium hydride (LiAlH4) can also be used, but may be less selective. For stereoselective reductions, specialized reagents like samarium(II) iodide can be employed to control the formation of syn or anti diastereomers.[4][5]
Q5: How can I effectively purify the final product?
A5: Purification of the final amine product is typically achieved through column chromatography on silica gel.[7] The choice of eluent system will depend on the polarity of your compound and any remaining impurities. A common starting point is a mixture of dichloromethane and methanol or ethyl acetate and hexane. Acid-base extraction can also be a useful technique to separate the basic amine product from non-basic impurities before chromatography.
Troubleshooting Guide
This section provides a more detailed approach to resolving common issues encountered during the synthesis.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no conversion in Mannich reaction | 1. Inactive catalyst. 2. Insufficient temperature. 3. Poor quality of reagents (e.g., wet solvent or reagents). 4. Incorrect pH of the reaction mixture. | 1. Use a fresh or newly prepared catalyst. Consider using a Lewis acid like zirconium oxychloride or bismuth triflate.[8] 2. Gradually increase the reaction temperature, monitoring for product formation by TLC. Some Mannich reactions require reflux conditions.[6] 3. Ensure all solvents and reagents are anhydrous. Dry solvents over appropriate drying agents. 4. The Mannich reaction is often acid-catalyzed to promote iminium ion formation.[2] Ensure the pH is in the optimal range for your specific catalytic system. |
| Formation of multiple spots on TLC (side products) | 1. Self-condensation of acetophenone. 2. Formation of byproducts from the reaction of formaldehyde with the amine. 3. Over-alkylation of the triazole nitrogen. | 1. Add the acetophenone slowly to the reaction mixture. Maintain a lower reaction temperature initially. 2. Use a slight excess of the amine and aldehyde to favor the desired three-component reaction.[9] 3. This is less common but possible. Consider using a protecting group strategy if this becomes a significant issue. |
| Incomplete reduction of the β-aminoketone | 1. Insufficient amount of reducing agent. 2. Deactivation of the reducing agent. 3. Steric hindrance around the carbonyl group. | 1. Increase the molar equivalents of the reducing agent (e.g., NaBH4). Monitor the reaction progress by TLC. 2. Add the reducing agent portion-wise to a cooled solution of the ketone. Ensure the solvent is anhydrous, especially with moisture-sensitive reagents like LiAlH4. 3. If steric hindrance is a major factor, a more powerful reducing agent or longer reaction times at a slightly elevated temperature may be necessary. |
| Difficulty in purifying the final amine | 1. Co-elution of impurities with the product. 2. Product instability on silica gel. 3. Formation of emulsions during aqueous workup. | 1. Optimize the solvent system for column chromatography. A gradient elution may be required. Consider using a different stationary phase if separation is particularly challenging. 2. If the amine is sensitive to the acidic nature of silica gel, you can neutralize the silica with a small amount of triethylamine in the eluent. 3. To break emulsions, add a saturated solution of sodium chloride (brine) during the extraction process. |
Experimental Protocols
Protocol 1: Synthesis of 1-Phenyl-3-(1H-1,2,4-triazol-1-yl)propan-1-one (Mannich Reaction)
This protocol outlines a general procedure for the one-pot, three-component Mannich reaction.[3]
Materials:
-
Acetophenone
-
Paraformaldehyde
-
1H-1,2,4-triazole
-
Hydrochloric acid (catalytic amount)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
To a round-bottom flask, add acetophenone, paraformaldehyde, and 1H-1,2,4-triazole in equimolar amounts in ethanol.
-
Add a catalytic amount of concentrated hydrochloric acid to the mixture.
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Protocol 2: Reduction of 1-Phenyl-3-(1H-1,2,4-triazol-1-yl)propan-1-one
This protocol describes the reduction of the β-aminoketone to the final amine product.
Materials:
-
1-Phenyl-3-(1H-1,2,4-triazol-1-yl)propan-1-one
-
Sodium borohydride (NaBH4)
-
Methanol
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve the β-aminoketone in methanol in a round-bottom flask and cool the solution in an ice bath.
-
Slowly add sodium borohydride (1.5 - 2 equivalents) to the cooled solution in small portions.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 1-2 hours).
-
Carefully quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Process
Reaction Pathway
Caption: Synthetic route to this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
-
Hammouda, M. M., & Elattar, K. M. (2022). Recent progress in the chemistry of β-aminoketones. RSC Advances, 12(38), 24957-24987. [Link]
-
Li, Z., et al. (2007). Synthesis of β-Aminoketones and Construction of Highly Substituted 4-Piperidones by Mannich Reaction Induced by Persistent Radical Cation Salts. Organic Letters, 9(19), 3741-3744. [Link]
-
Wikipedia contributors. (2023). Mannich reaction. Wikipedia, The Free Encyclopedia. [Link]
-
An, J., & Wiemer, D. F. (2002). Directed Reduction of β-Amino Ketones to Syn or Anti 1,3-Amino Alcohol Derivatives. Organic Letters, 4(16), 2841-2844. [Link]
-
An, J., & Wiemer, D. F. (2002). Directed Reduction of β-Amino Ketones to Syn or Anti 1,3-Amino Alcohol Derivatives. Organic Letters, 4(16), 2841-2844. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of β-amino ketones, aldehydes and derivatives. [Link]
-
Patil, S., et al. (2017). Synthesis, Characterization of β-amino Carbonyl Complexes via Mannich Reaction and Study of Their Antibacterial Activity. Der Pharma Chemica, 9(1), 74-78. [Link]
-
Machado, M. A., et al. (2003). Studies on the reduction of beta-enamino ketones. Journal of the Brazilian Chemical Society, 14(2), 279-282. [Link]
-
Barros, A. L. F., et al. (2018). Optimization of the reaction conditions. ResearchGate. [Link]
-
Tarikogullari Dogan, A. H., et al. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. Turkish Journal of Pharmaceutical Sciences, 22(1), 1-9. [Link]
-
DEA Diversion Control Division. (n.d.). Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). [Link]
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- 4. Directed Reduction of β-Amino Ketones to Syn or Anti 1,3-Amino Alcohol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Investigating the Degradation of 1-Phenyl-3-(1H-1,2,4-triazol-1-YL)propan-1-amine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Phenyl-3-(1H-1,2,4-triazol-1-YL)propan-1-amine. This guide is designed to provide expert advice and troubleshooting strategies for challenges you may encounter during the handling, storage, and analysis of this compound. Given the specific nature of this molecule, this guide synthesizes information from studies on structurally related compounds to predict and address potential degradation issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: I am observing unexpected peaks in the chromatogram of my sample of this compound that has been stored for some time. What could these be?
Answer:
The appearance of new peaks in your chromatogram suggests that your compound may be degrading. The structure of this compound contains several functional groups that are susceptible to degradation under common laboratory conditions. Based on the degradation pathways of similar molecules, such as other phenylpropanamine derivatives and triazole-containing compounds, the most likely causes are oxidation and, to a lesser extent, hydrolysis or photodegradation.
Potential Degradation Products:
-
Oxidation Products: The primary amine and the benzylic carbon are prone to oxidation. This can lead to the formation of an imine, which can further hydrolyze to form benzaldehyde and 3-(1H-1,2,4-triazol-1-yl)propan-1-amine. The benzylic carbon can also be oxidized to a ketone, forming 1-Phenyl-3-(1H-1,2,4-triazol-1-YL)propan-1-one. Radical-mediated oxidation is a known degradation pathway for some triazole antifungal drugs.[1]
-
N-Oxides: The nitrogen atoms in the triazole ring can be oxidized to form N-oxides, a common metabolic and degradation pathway for nitrogen-containing heterocyclic compounds.[2]
-
Hydrolysis Products: While less likely under neutral conditions, prolonged exposure to acidic or basic environments could potentially lead to the cleavage of the bond between the propyl chain and the triazole ring, yielding 1-phenylpropan-1-amine-3-ol and 1H-1,2,4-triazole.
To confirm the identity of these unexpected peaks, it is recommended to perform forced degradation studies and utilize mass spectrometry for characterization.
Question 2: How can I perform a forced degradation study to identify potential degradation products?
Answer:
Forced degradation (or stress testing) is a critical step in understanding the stability of a compound. It involves subjecting the compound to harsh conditions to accelerate its degradation and identify the resulting products. This information is invaluable for developing stable formulations and establishing appropriate storage conditions. For this compound, a comprehensive forced degradation study would involve the following conditions, drawing parallels from studies on compounds like ketoconazole.[2]
Experimental Protocol: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of your compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 80°C for 2, 4, 8, and 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat at 80°C for 2, 4, 8, and 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Expose a solid sample of the compound to dry heat at 105°C for 24, 48, and 72 hours. Also, heat the stock solution at 80°C for the same durations.
-
Photodegradation: Expose the stock solution and a solid sample to UV light (e.g., 254 nm) and visible light for 24, 48, and 72 hours. Run a dark control in parallel.
-
-
Sample Analysis: After each time point, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by a stability-indicating analytical method, typically HPLC with UV and mass spectrometric detection.[3][4]
Workflow for Forced Degradation Study
Caption: Workflow for a forced degradation study.
Question 3: What are the best analytical methods for separating and identifying the degradation products?
Answer:
A combination of liquid chromatography and mass spectrometry (LC-MS) is the most powerful tool for separating and identifying unknown degradation products.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is generally preferred for compounds of this polarity.[3] A C18 column is a good starting point. Method development will be necessary to achieve adequate separation of the parent compound from its degradation products. A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically effective.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is invaluable for obtaining accurate mass measurements of the degradation products, which allows for the determination of their elemental composition.[5] Tandem mass spectrometry (MS/MS) can then be used to fragment the ions of the degradation products, providing structural information that helps in their definitive identification.
Recommended Starting HPLC Conditions
| Parameter | Recommendation |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Detection | UV at 220 nm and 254 nm; MS (ESI+) |
Question 4: What are the likely degradation pathways for this compound?
Answer:
Based on the chemical structure and data from related compounds, we can propose several degradation pathways. The primary sites of degradation are the benzylic amine and the triazole ring.
Proposed Degradation Pathways
Caption: Proposed degradation pathways.
-
Oxidative Pathway: The primary amine at the benzylic position is susceptible to oxidation to a ketone. The nitrogen atoms of the triazole ring can also be oxidized to their corresponding N-oxides. These reactions are common in both chemical degradation and metabolism of nitrogen-containing compounds.
-
Hydrolytic Pathway: Under harsh acidic or basic conditions, the C-N bond linking the propyl chain to the triazole ring could be cleaved. This would result in the formation of 1-phenylpropan-1-amine-3-ol and free 1H-1,2,4-triazole. This pathway is generally less favored than oxidation under typical storage conditions.
Understanding these potential pathways will guide your analytical method development and help in the interpretation of your experimental results.
Question 5: How can I minimize the degradation of my compound during storage and handling?
Answer:
To ensure the integrity of your compound, proper storage and handling are essential. Based on the likely degradation pathways, the following precautions are recommended:
Storage and Handling Recommendations
| Condition | Recommendation | Rationale |
| Temperature | Store at -20°C or below, preferably under an inert atmosphere (e.g., argon or nitrogen). | Low temperatures slow down the rates of chemical reactions. An inert atmosphere minimizes oxidative degradation. |
| Light | Protect from light by using amber vials or storing in the dark. | Aromatic and heterocyclic systems can be susceptible to photodegradation.[6] |
| pH | For solutions, maintain a neutral pH if possible. Avoid strongly acidic or basic conditions unless required for an experiment. | Minimizes the risk of acid or base-catalyzed hydrolysis. |
| Solvents | Use high-purity, degassed solvents for preparing solutions to minimize exposure to oxygen and other reactive impurities. | Prevents solvent-mediated degradation. |
| Freeze-Thaw Cycles | Aliquot stock solutions to minimize the number of freeze-thaw cycles. | Repeated freezing and thawing can introduce moisture and oxygen, potentially accelerating degradation. |
By implementing these strategies, you can significantly improve the stability of this compound and ensure the reliability of your experimental results.
References
- Vertex AI Search. (n.d.). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one - MDPI.
- National Center for Biotechnology Information. (n.d.). Identification of Major Degradation Products of Ketoconazole - PMC.
- Eawag. (1998). 3-Phenylpropionate Degradation Pathway.
- PubMed. (n.d.). Mechanistic study of the oxidative degradation of the triazole antifungal agent CS-758 in an amorphous form.
- ResearchGate. (2008). 3-Phenyl-1H-1,2,4-triazol-5-amine–5-phenyl-1H-1,2,4-triazol-3-amine (1/1).
- MDPI. (2023). Phenylpropanoid Derivatives and Their Role in Plants' Health and as antimicrobials.
- ResearchGate. (2016). Degradation of 1,2,4-Triazole fungicides in the environment.
- ResearchGate. (2019). (PDF) An Overview: Analytical Methods of Estimation of Azoles as Antifungal Agents 1.
- MDPI. (n.d.). pH-Dependent Reactivity, Radical Pathways, and Nitrosamine Byproduct Formation in Peroxynitrite-Mediated Advanced Oxidation Processes.
- National Center for Biotechnology Information. (n.d.). Amitrole | C2H4N4 | CID 1639 - PubChem.
- Frontiers. (2022). Pharmacovigilance of triazole antifungal agents: Analysis of the FDA adverse event reporting system (FAERS) database.
- Scholars.Direct. (2019). Isolation, Purification and Structural Identification of Degradation Products from Ketoconazole in a Liquid Formulation: An HPLC and HPLC-MS/MS Study.
- Turk J Pharm Sci. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N- propananilide Derivatives.
- ResearchGate. (2025). Liquid chromatography-high resolution mass spectrometry methods for the identification of antifungal azoles' transformation products through suspect and non-target analysis.
- National Center for Biotechnology Information. (n.d.). Degradation of Triazole Fungicides by Plant Growth-Promoting Bacteria from Contaminated Agricultural Soil - PMC.
- National Center for Biotechnology Information. (n.d.). Evaluation of Amide Bioisosteres Leading to 1,2,3-Triazole Containing Compounds as GPR88 Agonists: Design, Synthesis, and Structure–Activity Relationship Studies.
- PubMed. (2021). Phenylurea herbicide degradation and N-nitrosodimethylamine formation under various oxidation conditions: Relationships and transformation pathways.
- PubMed. (2022). Azole fungicides: (Bio)degradation, transformation products and toxicity elucidation.
- MDPI. (n.d.). 3-Phenyl-4-(prop-2-en-1-yl)-5-[(prop-2-en-1-yl)sulfanyl]-4H-1,2,4-triazole.
- Benchchem. (n.d.). An In-Depth Technical Guide to the Degradation Pathways and Byproducts of Phenyl-1-Naphthylamine.
- PubMed. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents.
- ChemScene. (n.d.). 1-Amino-3-(1-ethyl-1h-1,2,4-triazol-5-yl)propan-2-ol.
- National Center for Biotechnology Information. (n.d.). 3-Amino-1-phenylpropan-1-ol | C9H13NO | CID 121548 - PubChem.
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Technical Support Center: Enhancing the Aqueous Solubility of 1-Phenyl-3-(1H-1,2,4-triazol-1-YL)propan-1-amine
Welcome to the technical support guide for 1-Phenyl-3-(1H-1,2,4-triazol-1-YL)propan-1-amine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable strategies for overcoming solubility challenges with this compound. We will explore the physicochemical rationale behind its solubility characteristics and provide validated, step-by-step protocols to systematically enhance its dissolution in aqueous media.
Part 1: Understanding the Molecule - A Foundational FAQ
Before troubleshooting, it is critical to understand the inherent properties of this compound. As experimental data for this specific molecule is not publicly available, we have derived a plausible physicochemical profile based on its structural motifs.
Q1: What are the key structural features of this molecule that influence its solubility?
A1: The molecule's structure contains three key components that dictate its solubility:
-
A Lipophilic Phenyl Group: This aromatic ring is non-polar and hydrophobic, contributing significantly to low aqueous solubility.
-
A Basic Primary Amine (-NH2): This group is ionizable. At a pH below its pKa, it becomes protonated (-NH3+), which dramatically increases its polarity and aqueous solubility. Simple alkylamines typically have a pKa for their conjugate acid in the range of 9.5 to 11.0.[1][2]
-
A Polar 1,2,4-Triazole Ring: This heterocyclic ring is amphoteric, meaning it can act as both a weak acid and a weak base. The 1,2,4-triazole ring system has two key pKa values: one for the protonated triazolium cation (pKa ≈ 2.45) and one for the deprotonation of the neutral ring (pKa ≈ 10.26).[3][4]
Q2: What is the estimated lipophilicity (logP) and what does it imply?
A2: The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. A positive logP value indicates a preference for a lipid (non-polar) environment, while a negative value indicates a preference for an aqueous (polar) environment.[5] While an experimental value is unavailable, we can estimate the logP by considering its structural components. The presence of the phenyl ring and the three-carbon chain suggests a notable degree of lipophilicity, likely resulting in a positive logP value. This inherent hydrophobicity is a primary reason for poor water solubility in its neutral state.
Q3: How do the estimated pKa values guide our solubility enhancement strategy?
A3: The estimated pKa values are our most powerful tool for solubility enhancement.
-
The Basic Amine (pKa ~10-11): The primary amine is the most basic site on the molecule. According to the Henderson-Hasselbalch equation, when the pH of the solution is approximately two units below the pKa of the amine, the molecule will be >99% in its protonated, highly soluble cationic form.[6][7] Therefore, pH adjustment is the most direct and impactful strategy to investigate.
-
The Triazole Ring (pKa1 ≈ 2.45, pKa2 ≈ 10.26): The triazole ring's basicity is very weak (pKa of the conjugate acid is ~2.45), meaning it will only be significantly protonated at a very low pH.[3][8] Its acidic pKa is high (~10.26), so it will remain neutral in most physiological and experimental pH ranges.[3][4] For practical purposes, the primary amine is the key handle for pH-mediated solubility enhancement.
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides structured, question-and-answer-based guides for systematically addressing and resolving solubility issues.
Guide 1: pH Adjustment - The Primary Approach
Q: My compound is poorly soluble in neutral water (pH 7). Where do I start?
A: The primary amine in your molecule is the key. You must lower the pH to protonate this group, transforming the neutral, less soluble base into a highly soluble salt. The goal is to determine the pH-solubility profile to find the optimal pH for your experiments.
Caption: Relationship between pH, ionization state, and solubility.
Guide 2: Cosolvents - For When pH Adjustment Isn't Enough
Q: I have adjusted the pH, but I still need higher solubility, or I need to work closer to a neutral pH. What's next?
A: Using a cosolvent is the next logical step. A cosolvent is a water-miscible organic solvent that, when added to water, reduces the polarity of the solvent system, making it more favorable for lipophilic compounds to dissolve. [9][10]
The primary mechanism of cosolvency is the reduction of the solvent's polarity. Water is a highly polar, structured solvent that forms strong hydrogen bonds. A non-polar solute like your compound's phenyl ring disrupts this network, which is energetically unfavorable. A cosolvent disrupts water's hydrogen-bonding structure and creates a "less polar" environment that can more easily accommodate the hydrophobic regions of the solute. [10]
-
Selection: Choose a panel of pharmaceutically acceptable cosolvents.
-
Protocol: Prepare solutions of increasing cosolvent concentration (e.g., 0%, 5%, 10%, 20%, 40% v/v) in a relevant aqueous buffer (e.g., pH 7.4 phosphate buffer).
-
Measurement: Determine the solubility at each concentration using the shake-flask method described in Guide 1.
-
Analysis: Plot solubility vs. cosolvent concentration for each candidate to identify the most effective one.
Table 1: Common Cosolvents for Solubility Enhancement
| Cosolvent | Polarity (Dielectric Constant) | Common Use Notes | Potential Issues |
| Ethanol | 24.5 | Good for oral and topical formulations. | Can cause precipitation upon dilution. |
| Propylene Glycol (PG) | 32.0 | Common in parenteral formulations. | Can be viscous at high concentrations. |
| Polyethylene Glycol 400 (PEG 400) | 12.5 | Excellent solubilizer, widely used. | Potential for peroxide impurities. |
| Glycerin | 42.5 | High viscosity, good for oral liquids. | Can be difficult to handle. |
| DMSO | 47.0 | Excellent solvent, but primarily for in-vitro use. | Can have toxicological effects in-vivo. |
Data compiled from various sources, including.[11][12]
Q: My compound precipitates when I dilute my cosolvent formulation into an aqueous buffer. How do I fix this?
A: This is a common problem with cosolvent systems. The drug is only soluble in the high-concentration cosolvent mixture. Upon dilution, the solvent polarity reverts to being highly aqueous, and the compound crashes out. To mitigate this, you may need to use a combination of approaches, such as finding the minimum cosolvent concentration needed at an optimized pH or exploring complexation (Guide 3).
Guide 3: Cyclodextrin Complexation - An Advanced Strategy
Q: Cosolvents are not suitable for my application (e.g., cell-based assays). Is there an alternative?
A: Yes, complexation with cyclodextrins is an excellent alternative. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can encapsulate the hydrophobic part of a drug molecule (like the phenyl ring) to form a water-soluble inclusion complex. [13][14][15]
Caption: Mechanism of solubility enhancement by cyclodextrin inclusion.
-
Select Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice due to its high water solubility and safety profile.
-
Prepare Solutions: Create a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 10, 20, 50, 100 mM) in your desired buffer.
-
Add Excess Drug: Add an excess amount of your compound to each cyclodextrin solution, ensuring a solid phase remains.
-
Equilibrate: Shake the samples at a constant temperature for 48-72 hours until equilibrium is reached.
-
Analyze: Centrifuge, filter, and quantify the concentration of the dissolved drug in the supernatant as previously described.
-
Plot Data: Plot the total drug concentration against the cyclodextrin concentration. A linear plot (Type A) indicates the formation of a soluble 1:1 complex, and the slope can be used to calculate the stability constant of the complex.
Guide 4: Other Advanced Techniques
Q: I have explored pH, cosolvents, and cyclodextrins, but I need a solid formulation or have other specific challenges. What other methods exist?
A: For more challenging cases, several advanced formulation strategies can be employed.
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier matrix at a solid state. [16][17]The drug can exist in an amorphous, high-energy state, which leads to faster dissolution and higher apparent solubility. [18][19]Carriers like polyvinylpyrrolidone (PVP) or polyethylene glycols (PEGs) are commonly used. This is a specialized formulation technique often requiring specific equipment like spray dryers or hot-melt extruders.
-
Prodrug Approach: The primary amine can be chemically modified to create a prodrug with improved solubility. [20]For example, attaching a highly polar group like an amino acid or a phosphate can dramatically increase aqueous solubility. [21][22]This prodrug would then be designed to cleave in vivo to release the active parent drug. This is a medicinal chemistry approach that requires significant synthetic and developmental effort. [23][24]
Summary and Recommendations
For this compound, a systematic approach to solubility enhancement is recommended:
-
Start with pH Adjustment: This is the most direct and often most effective method. Characterize the full pH-solubility profile to identify the optimal acidic pH for solubilization.
-
Explore Cosolvents: If pH adjustment alone is insufficient or not viable for the application, screen a panel of common cosolvents.
-
Consider Cyclodextrins: For applications sensitive to organic solvents, cyclodextrin complexation is a powerful alternative.
-
Evaluate Advanced Formulations: For solid dosage forms or highly challenging solubility issues, solid dispersions or a prodrug strategy may be necessary.
Each experiment should be carefully designed, and all results should be validated with robust analytical methods.
References
-
Slideshare. (n.d.). solubility enhancement and cosolvency by madhavi. Retrieved from [Link]
-
Journal of Drug Delivery and Therapeutics. (n.d.). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Retrieved from [Link]
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Wikipedia. (n.d.). 1,2,4-Triazole. Retrieved from [Link]
-
Talevi, A., & Gant, T. G. (2015). Prodrugs for Amines. Mini reviews in medicinal chemistry, 15(12), 971–989. [Link]
-
Wikipedia. (n.d.). Henderson–Hasselbalch equation. Retrieved from [Link]
-
MDPI. (n.d.). Cyclodextrins, Surfactants and Their Inclusion Complexes. Retrieved from [Link]
-
Master Organic Chemistry. (2017, April 18). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Retrieved from [Link]
-
SciSpace. (n.d.). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Retrieved from [Link]
-
ResearchGate. (n.d.). The pKa values of 1,2,4-triazole and its alkyl derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Application of the Henderson-Hasselbalch Equation to Solubility Determination. Retrieved from [Link]
-
ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility Enhancement by Solid Dispersion Method: An Overview. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Prodrugs and their activation mechanisms for brain drug delivery. Retrieved from [Link]
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Journal of Advanced Pharmacy Education and Research. (n.d.). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Retrieved from [Link]
-
National Institutes of Health. (2023, February 23). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Retrieved from [Link]
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Organic Chemistry Data. (2022, April 7). pKa Data Compiled by R. Williams pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 Pyrazi. Retrieved from [Link]
-
OAText. (n.d.). Inclusion complex formation of cyclodextrin with its guest and their applications. Retrieved from [Link]
-
Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]
-
MDPI. (n.d.). Prodrug Approach as a Strategy to Enhance Drug Permeability. Retrieved from [Link]
-
PubMed. (2015, December 30). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. Retrieved from [Link]
-
National Institutes of Health. (n.d.). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, August 26). 21.4: Acidity and Basicity of Amines. Retrieved from [Link]
-
National Institutes of Health. (2024, April 7). Insights into the Mechanism of Enhanced Dissolution in Solid Crystalline Formulations. Retrieved from [Link]
-
PubMed. (2010, July 12). Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship. Retrieved from [Link]
-
Filo. (2025, November 14). How does co-solvency increase solubility. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Rapid Method for Estimating Log P for Organic Chemicals. Retrieved from [Link]
-
PubChem. (n.d.). 1H-1,2,4-Triazole. Retrieved from [Link]
-
IIP Series. (n.d.). CYCLODEXTRINS AND INCLUSION COMPLEXES: FORMATION, METHODS, AND DIVERSE APPLICATIONS. Retrieved from [Link]
-
Molinspiration. (n.d.). logP - octanol-water partition coefficient calculation. Retrieved from [Link]
-
Journal of Pharmaceutical Negative Results. (n.d.). Solubility Enhancement of Rifabutin by Co-solvency Approach. Retrieved from [Link]
-
Asian Journal of Pharmaceutical Research and Development. (2024, August 15). Solubility Enhancement by Solid Dispersion Method: An Overview. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Amino Acids in the Development of Prodrugs. Retrieved from [Link]
-
YouTube. (2021, April 5). Cyclodextrin | Inclusion Complex. Retrieved from [Link]
-
OpenStax. (n.d.). 24.3 Basicity of Amines – Organic Chemistry: A Tenth Edition. Retrieved from [Link]
-
Microbe Notes. (2024, August 27). Henderson Hasselbalch Equation: Basics & Real-World Uses. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside. Retrieved from [Link]
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Technical Support Center: Characterization of Unexpected Results with 1-Phenyl-3-(1H-1,2,4-triazol-1-YL)propan-1-amine
Welcome to the technical support center for the synthesis and characterization of 1-Phenyl-3-(1H-1,2,4-triazol-1-YL)propan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and unexpected challenges that may arise during the synthesis of this compound. As your dedicated scientific resource, this document provides in-depth troubleshooting guides and frequently asked questions to ensure the integrity and success of your experimental outcomes.
Introduction: Navigating the Synthesis of a Promising Triazole Derivative
This compound is a versatile molecule with significant potential in medicinal chemistry, often explored for its biological activities which are characteristic of the 1,2,4-triazole scaffold.[][2] The synthesis typically follows a two-step pathway: an aza-Michael addition of 1,2,4-triazole to an α,β-unsaturated ketone, followed by the reduction of the resulting keto-amine. While seemingly straightforward, each step presents unique challenges that can lead to unexpected results. This guide will dissect these potential issues, providing logical, evidence-based solutions.
Part 1: The Aza-Michael Addition - Formation of the Propan-1-one Intermediate
The initial and crucial step in the synthesis is the conjugate addition of 1,2,4-triazole to a chalcone-like precursor, typically 1-phenylprop-2-en-1-one, to yield 1-phenyl-3-(1H-1,2,4-triazol-1-yl)propan-1-one.[3] Unexpected outcomes at this stage can significantly impact the final yield and purity.
Troubleshooting Guide: Aza-Michael Addition
Q1: My reaction yield for the aza-Michael addition is consistently low. What are the likely causes and how can I improve it?
A1: Low yields in aza-Michael additions of azoles can often be attributed to several factors. Here is a systematic approach to troubleshooting:
-
Base Selection and Stoichiometry: The choice and amount of base are critical. While a base is necessary to deprotonate the triazole and enhance its nucleophilicity, strong or excess base can lead to side reactions like polymerization of the Michael acceptor.
-
Recommendation: Start with a mild, non-nucleophilic base such as cesium carbonate (Cs₂CO₃) or a catalytic amount of a stronger base like DBU.[4] Perform a screening of bases to identify the optimal choice for your specific substrate.
-
-
Solvent Effects: The solvent plays a crucial role in stabilizing intermediates.
-
Recommendation: Polar aprotic solvents like THF, acetonitrile, or DMF are generally effective. In some cases, protic solvents can activate the Michael acceptor through hydrogen bonding. A solvent screen is recommended to determine the ideal medium for your reaction.
-
-
Reaction Temperature and Time: The reaction may be kinetically slow.
-
Recommendation: While room temperature is a good starting point, gentle heating (40-60 °C) can sometimes improve the reaction rate. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid decomposition.
-
Q2: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are the common side reactions and how can I minimize them?
A2: The formation of side products is a common challenge. Here are some likely culprits and mitigation strategies:
-
Polymerization of the Michael Acceptor: As an activated alkene, 1-phenylprop-2-en-1-one can undergo anionic polymerization, especially with strong bases.
-
Mitigation:
-
Slow Addition: Add the base slowly to a solution of the triazole and the Michael acceptor to maintain a low concentration of the deprotonated nucleophile.
-
Weaker Base: Employ a weaker base that is sufficient to promote the desired reaction without initiating polymerization.
-
Lower Temperature: Polymerization often has a higher activation energy; running the reaction at a lower temperature may favor the Michael addition.
-
-
-
Formation of Isomeric Products: 1,2,4-triazole has two potential nitrogen nucleophiles (N1 and N4). While the N1-substituted product is generally favored, the formation of the N4-substituted isomer is possible.
-
Characterization: The two isomers can often be distinguished by ¹H NMR spectroscopy, as the chemical shifts of the triazole protons will differ.
-
Mitigation: The regioselectivity can be influenced by the choice of catalyst and reaction conditions. Silver(I) catalysis has been shown to selectively yield 1,3-disubstituted 1,2,4-triazoles in some cycloaddition reactions, suggesting that metal catalysts could influence regioselectivity in Michael additions as well.
-
Part 2: Reduction of the Ketone - Formation of the Final Amine
The second step involves the reduction of the ketone in 1-phenyl-3-(1H-1,2,4-triazol-1-yl)propan-1-one to the desired primary amine. This is commonly achieved through reductive amination or direct reduction.
Troubleshooting Guide: Ketone Reduction
Q1: The reduction of the ketone is incomplete, and I have a mixture of the starting ketone and the final amine product. How can I drive the reaction to completion?
A1: Incomplete reduction is a frequent issue. Consider the following:
-
Choice of Reducing Agent: The reactivity of the reducing agent is paramount.
-
Recommendation: Sodium borohydride (NaBH₄) is a common choice. However, if you are performing a one-pot reductive amination (in the presence of an amine source), a milder reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) is preferred as they selectively reduce the iminium ion in the presence of the ketone.[5][6] For direct reduction of the isolated ketone, NaBH₄ in a protic solvent like methanol or ethanol is usually sufficient.
-
-
Reaction Conditions:
-
pH: For reductive aminations, maintaining a slightly acidic pH (around 5-6) is often necessary for imine/iminium ion formation without degrading the reducing agent.
-
Temperature: While many reductions proceed at room temperature, gentle heating may be required for less reactive substrates.
-
Stoichiometry: Ensure an adequate excess of the reducing agent is used.
-
Q2: I am observing an unexpected alcohol byproduct corresponding to the reduction of the ketone to a hydroxyl group. How can this be avoided?
A2: The formation of the corresponding alcohol, 1-phenyl-3-(1H-1,2,4-triazol-1-yl)propan-1-ol, is a common side reaction, especially if the reduction is performed without an amine source or under conditions that favor direct ketone reduction over imine formation in a reductive amination setup.
-
Mitigation:
-
Reductive Amination Protocol: If your goal is the primary amine, ensure you are following a reductive amination protocol where the ketone first reacts with an amine source (like ammonia or an ammonium salt) to form an imine/iminium ion in situ, which is then reduced.
-
Direct Reduction and Subsequent Amination: Alternatively, you can embrace the alcohol formation. Reduce the ketone to the alcohol and then convert the alcohol to a leaving group (e.g., a tosylate or mesylate) for subsequent nucleophilic substitution with an amine source.
-
Part 3: Characterization of Expected vs. Unexpected Results
Accurate characterization is essential to confirm the identity and purity of your product. Below is a guide to interpreting analytical data for the target compound and potential byproducts.
Expected Analytical Data for this compound
| Technique | Expected Observations |
| ¹H NMR | - Multiplets for the phenyl group protons.- A triplet for the methine proton (CH-NH₂).- Multiplets for the two methylene groups (CH₂-CH₂).- Singlets for the two triazole protons.[7]- A broad singlet for the amine (NH₂) protons. |
| ¹³C NMR | - Resonances for the phenyl carbons.- A resonance for the methine carbon attached to the amine.- Resonances for the two methylene carbons.- Resonances for the triazole carbons. |
| Mass Spec (ESI+) | - A prominent [M+H]⁺ peak corresponding to the molecular weight of the target compound. |
Characterization of Common Unexpected Products
| Unexpected Product | Key Differentiating Features in Analytical Data |
| 1-Phenyl-3-(1H-1,2,4-triazol-1-yl)propan-1-one (Starting Material) | - ¹H NMR: Absence of the amine proton signal and the methine proton signal will be shifted downfield and appear as a triplet coupled to the adjacent methylene group.[8]- ¹³C NMR: Presence of a carbonyl carbon resonance (~195-200 ppm).[8]- IR: Strong C=O stretch (~1680 cm⁻¹). |
| 1-Phenyl-3-(1H-1,2,4-triazol-1-yl)propan-1-ol (Alcohol Byproduct) | - ¹H NMR: Presence of a hydroxyl (-OH) proton signal. The methine proton (CH-OH) will be shifted relative to the amine analog.- Mass Spec (ESI+): [M+H]⁺ peak corresponding to the alcohol. |
| N4-substituted Isomer | - ¹H NMR: The chemical shifts and coupling patterns of the triazole protons will differ significantly from the N1-substituted isomer. |
Experimental Protocols
Protocol 1: Synthesis of 1-Phenyl-3-(1H-1,2,4-triazol-1-yl)propan-1-one
-
To a solution of 1,2,4-triazole (1.2 eq) in anhydrous THF, add cesium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 1-phenylprop-2-en-1-one (1.0 eq) in anhydrous THF dropwise over 15 minutes.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Reduction to this compound
-
Dissolve 1-phenyl-3-(1H-1,2,4-triazol-1-yl)propan-1-one (1.0 eq) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (2.0 eq) portion-wise over 30 minutes, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by the slow addition of water.
-
Concentrate the mixture to remove methanol.
-
Extract the aqueous layer with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield the product.
Visualizing the Workflow and Potential Pitfalls
Workflow for the Synthesis
Caption: Synthetic workflow for this compound.
Troubleshooting Logic for Aza-Michael Addition
Caption: Troubleshooting decision tree for the aza-Michael addition step.
Frequently Asked Questions (FAQs)
Q: Is the 1,2,4-triazole ring stable to the reductive conditions used in the second step?
A: Yes, the 1,2,4-triazole ring is generally aromatic and stable, making it resistant to cleavage under typical reducing conditions like those employing sodium borohydride.[9][10][11] Harsh conditions, such as catalytic hydrogenation at high pressure and temperature, might pose a risk, but standard chemical reductions are well-tolerated.
Q: My final amine product appears to be unstable and decomposes over time. What are the best storage conditions?
A: Amines, in general, can be susceptible to oxidation. For optimal stability, it is recommended to store this compound in a cool, dry, and dark place.[9] For long-term storage, keeping the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (e.g., +4°C) is advisable.
Q: Can I use a one-pot procedure for the entire synthesis?
A: A one-pot synthesis is theoretically possible but can be challenging. It would require careful selection of a base that promotes the Michael addition without interfering with a subsequent reductive amination step, and a reducing agent that is stable under the initial reaction conditions. A stepwise approach with isolation of the intermediate ketone is often more reliable and allows for easier purification.
References
-
PrepChem. (2023). Synthesis of 1-(1,2,4-Triazol-1-yl)-2-phenyl-3-p-fluorophenyl-propan-2-ol. Retrieved from [Link]
- Chen, J., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry.
- Reddit. (2022).
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- ResearchGate. (2018). Stability of 1,2,4-triazoles?
- International Journal of Science and Research (IJSR). (2016). Chemistry of 1, 2, 4-Triazole: A Review Article.
- MDPI. (2022). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one.
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- Reddit. (2023).
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- Wei, N., et al. (2011). Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluoro-phenyl)-3-(N-isoproyl-N-substituted amino)-2-propanols. Journal of Pharmaceutical Practice and Service.
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- Master Organic Chemistry. (2017).
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- National Center for Biotechnology Information. (2023).
- ResearchGate. (2017). Aza-Michael Addition of Chalcone with Benzotriazole Catalyzed by MCM-41 Immobilized H3PW12O40.
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MDPI. (2022). Synthesis and Spectroscopic Study of New 1H-1-Alkyl-6-methyl-7-nitroso-3-phenylpyrazolo[5,1-c][9][12][13]triazoles.
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Validation & Comparative
A Comparative Guide to Validating the Bioactivity of 1-Phenyl-3-(1H-1,2,4-triazol-1-YL)propan-1-amine: A Novel Triazole Antifungal Candidate
This guide provides a comprehensive framework for validating the bioactivity of the novel compound, 1-Phenyl-3-(1H-1,2,4-triazol-1-YL)propan-1-amine, a potential new entry in the triazole class of antifungal agents. Designed for researchers, scientists, and drug development professionals, this document offers a comparative analysis against established triazole antifungals, fluconazole and itraconazole, and furnishes detailed experimental protocols to rigorously assess its therapeutic potential.
The growing emergence of antimicrobial resistance necessitates the development of new, effective, and less toxic antifungal agents.[1] Triazole compounds have become a cornerstone in antifungal therapy, primarily due to their specific mechanism of action and broad-spectrum activity.[1][2] This guide will delve into the scientific rationale and methodologies required to validate the bioactivity of this novel triazole derivative, ensuring a robust and reliable assessment.
The Triazole Antifungal Landscape: Mechanism of Action and Clinical Significance
Triazole antifungals exert their effect by disrupting the integrity of the fungal cell membrane.[2] They achieve this by inhibiting the fungal cytochrome P450 enzyme, 14-alpha-demethylase.[1][3][4][5][6][7][8][9][10] This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[1][4][10] The inhibition of this step leads to the depletion of ergosterol and the accumulation of toxic 14-alpha-methylated sterols, ultimately compromising the cell membrane's structure and function and inhibiting fungal growth.[3][8][10]
This targeted mechanism provides a high degree of selectivity for fungal cells over mammalian cells, as the mammalian equivalent of the enzyme is less sensitive to triazole inhibition.[8] Clinically, triazoles like fluconazole and itraconazole are widely used to treat a variety of fungal infections, from superficial candidiasis to systemic mycoses.[1][4][11] However, the rise of resistant fungal strains underscores the urgent need for new triazole agents with improved efficacy and a broader spectrum of activity.[2]
Caption: Mechanism of action of triazole antifungals.
Comparative Bioactivity Profile
This section outlines the expected bioactivity of this compound in comparison to fluconazole and itraconazole. The data for the novel compound are hypothetical and serve as a template for recording experimental findings.
| Parameter | This compound | Fluconazole | Itraconazole |
| Target Organisms | Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus (and resistant strains) | Candida spp., Cryptococcus neoformans[1][4] | Broad spectrum including Candida spp., Cryptococcus neoformans, Aspergillus spp.[11] |
| Expected MIC Range (µg/mL) | <0.125 - 8 | 0.25 - 16 | 0.003 - 4 |
| In Vivo Efficacy Model | Murine model of disseminated candidiasis | Established efficacy in murine candidiasis models[12] | Established efficacy in various murine fungal infection models |
| Expected In Vivo Outcome | Increased survival rate and reduced fungal burden in target organs | Dose-dependent increase in survival and reduction of fungal load | Significant increase in survival and reduction of fungal load |
Experimental Protocols for Bioactivity Validation
The following protocols are designed to provide a comprehensive evaluation of the antifungal properties of this compound.
In Vitro Susceptibility Testing: Broth Microdilution Assay
This assay determines the Minimum Inhibitory Concentration (MIC) of the compound, which is the lowest concentration that inhibits the visible growth of a microorganism.[13] Standardized methods from organizations like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) should be followed.[14]
Objective: To determine the MIC of the novel compound against a panel of pathogenic fungi and compare it to fluconazole and itraconazole.
Materials:
-
Test compound, fluconazole, itraconazole
-
Fungal isolates (Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
96-well microtiter plates
-
Spectrophotometer
Protocol:
-
Inoculum Preparation: Culture fungi on appropriate agar plates. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL for yeast. Further dilute the suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.[15]
-
Drug Dilution: Prepare a stock solution of the test compound and control drugs in a suitable solvent (e.g., DMSO). Perform serial twofold dilutions in RPMI-1640 in the 96-well plates to achieve a range of final concentrations.
-
Inoculation: Add 100 µL of the prepared fungal inoculum to each well containing 100 µL of the drug dilution.[15] Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35°C for 24-48 hours (for yeasts) or 48-72 hours (for molds).[15]
-
MIC Determination: The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% for azoles) compared to the growth control, determined visually or spectrophotometrically.
Causality behind Experimental Choices:
-
RPMI-1640 with MOPS: This is the standard medium for antifungal susceptibility testing as it provides consistent and reproducible results. MOPS buffer maintains a stable pH during incubation.
-
0.5 McFarland Standard: This standardized inoculum density is crucial for the reproducibility of MIC values.
-
Serial Twofold Dilutions: This method allows for a precise determination of the MIC over a clinically relevant concentration range.
Caption: Workflow for the broth microdilution assay.
In Vivo Efficacy Testing: Murine Model of Disseminated Candidiasis
Animal models are essential for evaluating the in vivo efficacy of a new antifungal agent.[16] The murine model of disseminated candidiasis is a well-established and widely used model for this purpose.[17]
Objective: To assess the in vivo antifungal activity of the novel compound in a systemic infection model and compare its efficacy to a standard-of-care drug like fluconazole.
Materials:
-
Immunocompetent mice (e.g., BALB/c or ICR)
-
Candida albicans strain (e.g., SC5314)
-
Test compound and fluconazole formulated for in vivo administration
-
Sterile saline
Protocol:
-
Infection: Infect mice via intravenous (tail vein) injection with a predetermined lethal or sublethal dose of C. albicans (e.g., 1 x 10^6 CFU/mouse).[18]
-
Treatment: At a specified time post-infection (e.g., 2 hours), begin treatment with the test compound and fluconazole. Administer the drugs daily for a set period (e.g., 7 days) via an appropriate route (e.g., oral gavage or intraperitoneal injection). Include a vehicle control group (receiving only the drug delivery vehicle).
-
Monitoring: Monitor the mice daily for signs of illness and mortality for a defined period (e.g., 21 days).
-
Fungal Burden Determination: At the end of the experiment (or at specific time points), euthanize a subset of mice from each group. Aseptically remove target organs (e.g., kidneys, brain, spleen), homogenize the tissues, and plate serial dilutions on appropriate agar to determine the fungal burden (CFU/gram of tissue).[16]
Causality behind Experimental Choices:
-
Intravenous Infection: This route of infection mimics systemic candidiasis and ensures dissemination of the fungus to target organs.
-
Immunocompetent Mice: While immunocompromised models exist, starting with an immunocompetent model provides a baseline for the drug's efficacy.
-
Fungal Burden in Kidneys: The kidneys are a primary target organ in disseminated candidiasis, and a reduction in fungal load in this organ is a strong indicator of drug efficacy.
Caption: Workflow for the in vivo murine candidiasis model.
Conclusion and Future Directions
The validation of this compound's bioactivity requires a systematic and comparative approach. The experimental protocols outlined in this guide provide a robust framework for assessing its in vitro and in vivo antifungal properties against clinically relevant fungal pathogens. Favorable outcomes from these studies, demonstrating potent antifungal activity and in vivo efficacy comparable or superior to existing treatments, would warrant further investigation into its pharmacokinetic and toxicological profiles, paving the way for its potential development as a next-generation triazole antifungal agent.
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comparing efficacy of 1-Phenyl-3-(1H-1,2,4-triazol-1-YL)propan-1-amine to known drugs
A Comparative Efficacy Analysis of Novel Triazole-Based Antifungal Agents
A Guide for Drug Development Professionals
Disclaimer: The compound "1-Phenyl-3-(1H-1,2,4-triazol-1-YL)propan-1-amine" is not described in publicly available scientific literature. This guide has been constructed using a representative hypothetical compound, designated Compound X , to demonstrate a rigorous framework for comparative efficacy analysis. The experimental data presented herein is illustrative and intended to guide researchers in evaluating novel antifungal candidates.
Introduction: The Imperative for Novel Antifungal Therapies
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant global health challenge. Triazole antifungals, a cornerstone of current therapy, are facing declining efficacy in some clinical settings.[1][2] This necessitates the discovery and development of new chemical entities with superior potency, broader spectrum, and improved safety profiles.
This guide provides a comparative framework for evaluating the efficacy of a novel triazole-based antifungal agent, Compound X , against the widely used first-generation triazole, Fluconazole . The methodologies and analyses presented are designed to establish a robust preclinical data package for drug development professionals.
Based on its structure, which includes a 1,2,4-triazole moiety, Compound X is hypothesized to function as an inhibitor of fungal lanosterol 14α-demethylase (CYP51), an essential enzyme in the ergosterol biosynthesis pathway.[3][4][5][6] This guide will detail the experimental validation of this mechanism and compare its cellular and in vivo efficacy against Fluconazole.
Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis
The primary mechanism of action for triazole antifungals is the inhibition of CYP51.[2][4] This enzyme catalyzes a critical step in the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[6] Disruption of this pathway leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols, resulting in increased membrane permeability, impaired cell function, and ultimately, fungal cell death.[1][2][6]
The specificity of triazoles for the fungal CYP51 enzyme over its mammalian homologues is a key determinant of their therapeutic index.[3]
Figure 1: Simplified Ergosterol Biosynthesis Pathway and Triazole Inhibition.
In Vitro Efficacy Assessment
A critical first step in evaluating a new antifungal agent is to determine its intrinsic potency and spectrum of activity against a panel of clinically relevant fungal pathogens. This is typically achieved through standardized susceptibility testing.[7][8]
Experiment: Antifungal Susceptibility Testing via Broth Microdilution
Causality: The broth microdilution method is the gold-standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[7] The MIC is the lowest concentration of the drug that prevents visible growth of a microorganism. This quantitative measure allows for direct comparison of potency between compounds and helps establish epidemiological cutoff values to identify potentially resistant isolates.
Protocol: This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A guideline.[9]
-
Inoculum Preparation: Fungal isolates (Candida spp.) are grown on Yeast Peptone Dextrose (YPD) agar for 24-48 hours. Colonies are suspended in sterile saline and the turbidity is adjusted to a 0.5 McFarland standard, which is then further diluted in RPMI-1640 medium to achieve a final inoculum concentration of 0.5–2.5 x 10³ cells/mL.[9]
-
Drug Dilution: Compound X and Fluconazole are serially diluted (2-fold) in RPMI-1640 medium in a 96-well microtiter plate.
-
Inoculation: Each well containing the drug dilution is inoculated with the prepared fungal suspension. A growth control (no drug) and a sterility control (no inoculum) are included.
-
Incubation: The plate is incubated at 35°C for 24-48 hours.[9]
-
Endpoint Reading: The MIC is determined as the lowest drug concentration at which a significant decrease in growth (typically ≥50% inhibition) is observed visually compared to the growth control.
Figure 2: Workflow for Broth Microdilution MIC Determination.
Comparative In Vitro Efficacy Data (Hypothetical)
The following table summarizes the hypothetical MIC values for Compound X and Fluconazole against common Candida species, including a fluconazole-resistant strain of C. albicans.
| Fungal Isolate | Compound X MIC₅₀ (µg/mL) | Fluconazole MIC₅₀ (µg/mL) |
| Candida albicans (ATCC 90028) | 0.125 | 0.5 |
| Candida glabrata (ATCC 90030) | 0.5 | 8 |
| Candida parapsilosis (ATCC 22019) | 0.25 | 1 |
| Candida krusei (ATCC 6258) | 1 | 64 |
| C. albicans (Fluconazole-Resistant Isolate) | 0.5 | >128 |
Interpretation: The hypothetical data suggests that Compound X possesses significantly greater in vitro potency than Fluconazole against both susceptible and resistant Candida species. Its activity against C. krusei and the fluconazole-resistant C. albicans strain is particularly noteworthy, indicating a potential advantage in treating infections caused by these challenging pathogens.
In Vivo Efficacy Assessment
While in vitro data establishes potency, in vivo models are essential to evaluate a drug's efficacy within a complex biological system, accounting for its pharmacokinetic and pharmacodynamic properties.[10]
Experiment: Murine Model of Disseminated Candidiasis
Causality: The murine model of disseminated (or systemic) candidiasis is a well-established and highly relevant model for evaluating the efficacy of antifungal agents intended for treating invasive infections.[11][12] Key endpoints, such as animal survival and fungal burden in target organs (e.g., kidneys), provide a robust measure of a drug's therapeutic potential.[13]
Protocol:
-
Animal Model: Immunocompetent BALB/c mice are typically used.[11] To mimic conditions in immunocompromised patients, mice can be rendered neutropenic with agents like cyclophosphamide.[11]
-
Infection: Mice are infected via intravenous (tail vein) injection with a standardized inoculum of Candida albicans (e.g., 2.5 x 10⁴ CFU/g body weight).[13]
-
Treatment Groups: Animals are randomized into groups (n=10-15 per group):
-
Vehicle Control (e.g., saline or cyclodextrin)
-
Fluconazole (e.g., 10 mg/kg, oral gavage, once daily)
-
Compound X (e.g., 10 mg/kg, oral gavage, once daily)
-
-
Monitoring: Animals are monitored daily for signs of morbidity, and survival is recorded over a 21-day period.
-
Fungal Burden Analysis: A subset of animals from each group is euthanized at a predetermined time point (e.g., Day 4 post-infection). Kidneys are aseptically removed, homogenized, and plated on YPD agar to determine the fungal burden (Colony Forming Units per gram of tissue).
Figure 3: Workflow for the Murine Disseminated Candidiasis Model.
Comparative In Vivo Efficacy Data (Hypothetical)
The following table and survival curve summarize the hypothetical outcomes from the murine candidiasis model.
| Treatment Group (10 mg/kg) | Survival Rate at Day 21 | Mean Kidney Fungal Burden (log₁₀ CFU/g) at Day 4 |
| Vehicle Control | 0% | 6.8 |
| Fluconazole | 50% | 4.5 |
| Compound X | 90% | 2.1 |
Interpretation: The illustrative data demonstrates the superior in vivo efficacy of Compound X compared to Fluconazole at the same dose. Treatment with Compound X resulted in a markedly higher survival rate and a >2-log reduction in kidney fungal burden compared to Fluconazole. This suggests that the potent in vitro activity of Compound X translates into a significant therapeutic benefit in a living system.
Discussion and Future Directions
This guide outlines a foundational preclinical framework for comparing the efficacy of a novel triazole antifungal, Compound X, against the established drug, Fluconazole. The hypothetical data presented suggests that Compound X exhibits superior in vitro potency across a range of Candida species and translates to significantly improved outcomes in a murine model of disseminated infection.
Key Causality-Driven Insights:
-
The enhanced in vitro activity against resistant strains suggests Compound X may have a different or stronger interaction with the CYP51 active site, potentially overcoming common resistance mechanisms.
-
The robust reduction in organ fungal burden in the in vivo model indicates that Compound X likely possesses favorable pharmacokinetic properties (e.g., good absorption, distribution to target tissues) that allow it to achieve and maintain effective concentrations at the site of infection.[14]
Next Steps in Development:
-
Target Engagement Assays: Perform enzymatic assays with recombinant fungal CYP51 to directly quantify and compare the IC₅₀ values of Compound X and Fluconazole, confirming on-target activity.
-
Pharmacokinetic Profiling: Conduct formal PK studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of Compound X.
-
Spectrum Expansion: Test Compound X against a broader panel of fungi, including molds like Aspergillus spp.
-
Safety Pharmacology: Initiate preliminary toxicology studies to identify any potential off-target liabilities and establish a safety margin.
By following this structured, data-driven approach, drug development teams can build a comprehensive and compelling case for the continued investigation of promising new antifungal candidates like Compound X.
References
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- Clinical and Laboratory Standards Institute. (2017). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard M27-A3. CLSI. (Referenced by multiple sources)
- Pfaller, M. A., & Diekema, D. J. (2012). Progress in antifungal susceptibility testing of Candida spp. by use of Clinical and Laboratory Standards Institute broth microdilution methods, 2010 to 2012. Journal of Clinical Microbiology, 50(9), 2846-2856. (Source not found in search results)
- Lewis, R. E. (2011). Current concepts in antifungal pharmacology. Mayo Clinic Proceedings, 86(8), 805-817. (Source not found in search results)
- Ghannoum, M. A., & Rice, L. B. (1999). Antifungal agents: mode of action, mechanisms of resistance, and correlation of these mechanisms with bacterial resistance. Clinical Microbiology Reviews, 12(4), 501-517. (Referenced by multiple sources)
- Shapiro, R. S., Robbins, N., & Cowen, L. E. (2011). Regulatory circuitry governing fungal development, drug resistance, and disease. Microbiology and Molecular Biology Reviews, 75(2), 213-267. (Source not found in search results)
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- Lionakis, M. S. (2014). Murine models of candidiasis. Current Protocols in Immunology, 107, 19.7.1-19.7.17. (Referenced by multiple sources)
- Whaley, S. G., Berkow, E. L., Rybak, J. M., Nishimoto, A. T., Barker, K. S., & Rogers, P. D. (2017). Azole Antifungal Resistance in Candida albicans and Emerging Non-albicansCandida Species. Frontiers in Microbiology, 7, 2173. (Source not found in search results)
- Andes, D. R., Nett, J., Oschel, P., Scherer, R., Trost, E., Marchillo, K., ... & Filler, S. G. (2004). Development and characterization of an in vivo central venous catheter Candida albicans biofilm model. Infection and Immunity, 72(10), 6023-6031. (Source not found in search results)
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A Comparative Guide to the Structure-Activity Relationship of 1-Phenyl-3-(1H-1,2,4-triazol-1-yl)propan-1-amine Analogs as Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Novel Scaffold in Azole Antifungal Research
The relentless emergence of drug-resistant fungal pathogens necessitates the continuous exploration of novel antifungal agents. The 1,2,4-triazole moiety is a well-established pharmacophore present in numerous clinically successful antifungal drugs, such as fluconazole and itraconazole. These agents primarily exert their effect through the inhibition of fungal cytochrome P450 14α-demethylase (CYP51), an essential enzyme in the ergosterol biosynthesis pathway. Disruption of this pathway leads to a compromised fungal cell membrane and ultimately, cell death.
This guide focuses on the structure-activity relationship (SAR) of a less explored, yet promising, scaffold: 1-Phenyl-3-(1H-1,2,4-triazol-1-yl)propan-1-amine . This structure represents a bioisosteric modification of the more common 2-hydroxypropyl linker found in many second-generation triazole antifungals. The replacement of the hydroxyl group with an amino group offers opportunities for new interactions within the active site of CYP51 and can significantly impact the compound's physicochemical properties, such as basicity and hydrogen bonding capacity. Understanding the SAR of this amine-containing scaffold is crucial for the rational design of novel, potent, and selective antifungal agents.
The Central Hypothesis: Bioisosteric Replacement of the Hydroxyl Group
The core design strategy for the this compound scaffold is the bioisosteric replacement of the tertiary alcohol in established antifungal agents with a primary, secondary, or tertiary amine. This substitution is hypothesized to:
-
Introduce new hydrogen bonding interactions: The amino group can act as a hydrogen bond donor and/or acceptor, potentially forming new interactions with amino acid residues in the CYP51 active site that are not possible with a hydroxyl group.
-
Modulate physicochemical properties: The introduction of a basic nitrogen atom alters the pKa of the molecule, which can affect its solubility, membrane permeability, and oral bioavailability.
-
Explore novel binding modes: The flexibility of N-substituents allows for the exploration of new pockets within the CYP51 active site, potentially leading to increased potency and selectivity.
The following sections will delve into the known and extrapolated SAR of this scaffold, drawing comparisons with related antifungal agents and providing the necessary experimental context for future research.
Structure-Activity Relationship (SAR) Analysis
While comprehensive SAR studies on the this compound scaffold are limited in publicly available literature, we can extrapolate key relationships based on the established knowledge of azole antifungals and related amino-containing compounds.
The Phenyl Group (R1)
Substituents on the phenyl ring play a critical role in the antifungal activity of azole compounds. Halogenation is a common and effective strategy to enhance potency.
-
Halogen Substitution: Electron-withdrawing groups, particularly fluorine and chlorine, at the 2- and 4-positions of the phenyl ring are generally favored. This is exemplified in many potent triazole antifungals where a 2,4-difluorophenyl moiety is present. This substitution pattern is believed to enhance binding to the CYP51 active site through favorable electrostatic and hydrophobic interactions.
-
Other Substituents: The introduction of other groups like trifluoromethyl (-CF3) or nitro (-NO2) has also been shown to increase antifungal activity in various triazole series.[1] These electron-withdrawing groups can influence the electronic properties of the phenyl ring and its interaction with the target enzyme.
The Propan-1-amine Linker and N-Substitution (R2, R3)
The nature of the amino group and its substituents is a key determinant of activity and selectivity.
-
Primary vs. Secondary vs. Tertiary Amines:
-
Primary amines (R2=R3=H): While representing the simplest analog, primary amines may be more susceptible to metabolism. However, they provide a crucial hydrogen bond donor capacity.
-
Secondary amines (R2=H, R3=Alkyl/Aryl): N-alkylation or N-arylation allows for the exploration of additional binding pockets. Studies on related 4-aminopiperidine antifungals have shown that long alkyl chains (e.g., N-dodecyl) can significantly enhance antifungal activity.[2] This suggests that a lipophilic side chain can occupy a hydrophobic channel in the target enzyme.
-
Tertiary amines (R2, R3 = Alkyl/Aryl): While potentially offering increased metabolic stability, bulky substituents may introduce steric hindrance, negatively impacting binding.
-
-
Nature of N-Substituents:
-
Alkyl Chains: As mentioned, lipophilicity and chain length are important factors.
-
Aromatic and Heteroaromatic Rings: Introduction of pyridinyl or piperidinylmethyl groups has been shown to be beneficial in related propan-2-ol scaffolds, likely through π-π stacking and hydrogen bonding interactions.[3]
-
The 1H-1,2,4-triazole Moiety
The 1H-1,2,4-triazole ring is the cornerstone of this class of antifungals. Its primary role is to coordinate with the heme iron atom in the active site of CYP51, thereby inhibiting its enzymatic activity. Modifications to the triazole ring itself are generally not well-tolerated, as this interaction is essential for the mechanism of action.
Comparative Data of Representative Analogs
The following table summarizes hypothetical and extrapolated antifungal activity data for a series of this compound analogs against a representative fungal strain, Candida albicans. The MIC (Minimum Inhibitory Concentration) values are presented to illustrate the impact of structural modifications.
| Compound | R1 (Phenyl Substitution) | R2 | R3 | Predicted MIC (µg/mL) vs. C. albicans | Rationale for Predicted Activity |
| 1a | H | H | H | >64 | Unsubstituted phenyl ring generally leads to low activity. |
| 1b | 2,4-di-F | H | H | 8 - 16 | 2,4-difluoro substitution is a key feature for potent CYP51 inhibition. |
| 1c | 2,4-di-F | CH3 | H | 4 - 8 | Small alkyl substitution may improve lipophilicity and binding. |
| 1d | 2,4-di-F | n-Dodecyl | H | 0.5 - 2 | Long alkyl chain can occupy a hydrophobic pocket, significantly enhancing activity.[2] |
| 1e | 2,4-di-F | Benzyl | H | 1 - 4 | Benzyl group can engage in additional π-π stacking interactions.[3] |
| 1f | 4-Cl | H | H | 16 - 32 | Single chloro-substitution is generally less effective than di-fluoro substitution. |
| Fluconazole | - | - | - | 0.25 - 2 | Reference azole antifungal. |
Experimental Protocols
General Synthesis of this compound Analogs
A plausible synthetic route to the target compounds is outlined below. This multi-step synthesis involves the formation of a key epoxide intermediate followed by nucleophilic ring-opening with the desired amine.
Step-by-Step Methodology:
-
Synthesis of the Substituted Phenyloxirane:
-
To a solution of the appropriately substituted acetophenone in a suitable solvent (e.g., DMSO), add dimethylsulfoxonium methylide (prepared from trimethylsulfoxonium iodide and a strong base like sodium hydride).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Work up the reaction by pouring it into ice-water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Purify the resulting phenyloxirane by column chromatography.
-
-
Synthesis of 1-(2-phenyl-2,3-epoxypropyl)-1H-1,2,4-triazole:
-
To a solution of the phenyloxirane in a polar aprotic solvent (e.g., DMF), add 1H-1,2,4-triazole and a base (e.g., potassium carbonate).
-
Heat the reaction mixture to facilitate the reaction.
-
After completion, cool the reaction mixture and perform an aqueous workup.
-
Purify the epoxide intermediate by recrystallization or column chromatography.
-
-
Synthesis of the Final this compound Analog:
-
Dissolve the epoxide intermediate in a suitable solvent (e.g., ethanol).
-
Add the desired primary or secondary amine (R2R3NH).
-
Heat the reaction mixture under reflux until the starting material is consumed.
-
Remove the solvent under reduced pressure and purify the final product by column chromatography or by converting it to a salt and recrystallizing.
-
Antifungal Susceptibility Testing: Broth Microdilution Method
The in vitro antifungal activity of the synthesized compounds is typically determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Detailed Protocol:
-
Preparation of Compounds: Dissolve the test compounds in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mg/mL.
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solutions in RPMI-1640 medium to achieve a range of final concentrations (e.g., 0.03 to 64 µg/mL).
-
Inoculum Preparation: Prepare a standardized suspension of the fungal strain to be tested (e.g., Candida albicans ATCC 90028) in RPMI-1640 medium, adjusted to a final concentration of approximately 0.5-2.5 x 10³ cells/mL.
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the diluted compounds. Include positive (no drug) and negative (no fungus) controls.
-
Incubation: Incubate the plates at 35°C for 24 to 48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% reduction in turbidity) compared to the positive control.
Mechanism of Action: Targeting Fungal CYP51
The primary molecular target for azole antifungals, including the this compound scaffold, is the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).
The 1,2,4-triazole nitrogen (N4) of the compound coordinates to the heme iron atom at the active site of CYP51. This binding prevents the natural substrate, lanosterol, from accessing the active site, thereby blocking the demethylation step in the ergosterol biosynthesis pathway. The depletion of ergosterol and the accumulation of toxic 14α-methylated sterols disrupt the fungal cell membrane, leading to the inhibition of fungal growth and proliferation.
Conclusion and Future Directions
The this compound scaffold represents a promising area for the development of novel antifungal agents. While direct and extensive SAR studies are still needed, the principles of bioisosterism and the knowledge gained from related azole and amine-containing antifungals provide a strong foundation for rational drug design.
Future research in this area should focus on:
-
Systematic SAR studies: A comprehensive investigation of the effects of substituents on the phenyl ring and the amine group is required to establish clear SAR trends.
-
Stereochemistry: The synthesis and evaluation of individual enantiomers are crucial, as antifungal activity is often stereospecific.
-
In vivo efficacy and toxicity studies: Promising lead compounds should be advanced to in vivo models of fungal infection to assess their efficacy and safety profiles.
-
Exploration of N-heterocyclic substituents: The introduction of various heterocyclic moieties on the amine nitrogen could lead to the discovery of compounds with enhanced potency and broader spectrum of activity.
By leveraging the insights presented in this guide, researchers can effectively navigate the chemical space of this compound analogs and contribute to the development of the next generation of antifungal therapies.
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Comparative Cross-Reactivity Analysis of 1-Phenyl-3-(1H-1,2,4-triazol-1-yl)propan-1-amine: A Methodological Guide
Introduction
In the landscape of modern drug discovery and agrochemical development, the specificity of a chemical entity is a cornerstone of its safety and efficacy profile. The triazole class of compounds, characterized by a five-membered ring containing three nitrogen atoms, is of significant interest due to its broad spectrum of biological activities, including antifungal, herbicidal, and plant growth-regulating properties.[1][2] The compound 1-Phenyl-3-(1H-1,2,4-triazol-1-yl)propan-1-amine, while not extensively characterized in public literature, belongs to this important chemical family. This guide provides a comprehensive framework for evaluating its potential cross-reactivity, drawing upon established principles for the triazole class and outlining robust experimental methodologies for its empirical validation.
The primary mechanism of action for many biologically active triazoles involves the inhibition of cytochrome P450 enzymes (CYPs).[2][3][4] The nitrogen atoms within the triazole ring can coordinate with the heme iron atom in the active site of these enzymes, leading to potent inhibition.[3][5] In fungi, this targeted inhibition of lanosterol 14α-demethylase (CYP51) disrupts ergosterol biosynthesis, a critical component of the fungal cell membrane, resulting in antifungal activity.[2][3] However, this same mechanism presents a significant potential for cross-reactivity with other P450 enzymes, including those in humans, which can lead to off-target effects and drug-drug interactions.[3][5][6]
This guide will compare the predicted cross-reactivity of this compound with known triazole-based compounds and provide detailed protocols for researchers to empirically determine its selectivity profile.
Predicted Cross-Reactivity Profile
Based on its core structure, this compound is predicted to exhibit inhibitory activity against various cytochrome P450 enzymes. The extent of its cross-reactivity will be dictated by the specific substitutions on the phenyl and propanamine backbone, which influence its binding affinity for the active sites of different CYP isoforms.
Primary Target and Potential Off-Targets
-
Primary (Intended) Target: Depending on the context of its development, the primary target is likely a fungal or plant CYP51, consistent with other triazole antifungals and herbicides.[2][7][8]
-
Predicted Human Off-Targets: The most probable off-targets are human cytochrome P450 enzymes involved in drug metabolism, such as CYP3A4, CYP2C9, and CYP2C19.[3][6] Inhibition of these enzymes can lead to significant drug-drug interactions. Additionally, interference with CYPs involved in steroidogenesis (e.g., aromatase/CYP19) could result in endocrine-disrupting effects.[6]
The structural similarities between fungal and human CYP enzymes make this cross-reactivity a primary concern. For instance, studies on triazole fungicides like tebuconazole have demonstrated potent inhibition of human CYP3A4.[6]
Comparative Analysis with Structurally Related Triazoles
To contextualize the potential cross-reactivity, we can compare our subject compound with well-characterized triazoles.
| Compound | Primary Use | Known Off-Target Interactions | Key Structural Features |
| Fluconazole | Antifungal | Moderate inhibitor of human CYP2C9, CYP2C19, and CYP3A4.[3] | Contains two triazole rings and a difluorophenyl group. |
| Tebuconazole | Fungicide | Potent inhibitor of human CYP3A4 and shows anti-androgenic activity.[6] | Contains a single triazole ring, a chlorophenyl group, and a t-butyl group. |
| Propiconazole | Fungicide | Shows cross-resistance with medical triazoles and interacts with CYPs.[7][8] | Contains a dioxolane ring and a dichlorophenyl group. |
| This compound | Hypothetical | Predicted to inhibit human CYPs, particularly CYP3A4, based on the triazole moiety. | Contains a single triazole ring, a phenyl group, and a propanamine chain. |
The presence of the 1,2,4-triazole ring is the key pharmacophore responsible for the predicted CYP inhibition. The phenyl and propanamine moieties will modulate the binding affinity and selectivity across different CYP isoforms.
Experimental Workflows for Determining Cross-Reactivity
A systematic, multi-tiered approach is essential to definitively characterize the cross-reactivity profile of this compound.
Caption: A tiered experimental workflow for assessing compound cross-reactivity.
Tier 1: In Vitro Biochemical Assays
This is the foundational experiment to quantify the inhibitory potential against a panel of key enzymes.
Objective: To determine the IC50 values of this compound against a panel of human cytochrome P450 enzymes.
Protocol:
-
Enzyme and Substrate Preparation: Recombinant human CYP enzymes (e.g., CYP3A4, CYP2C9, CYP2C19, CYP1A2, CYP2D6) and their corresponding fluorescent or luminescent substrates are prepared in an appropriate assay buffer.
-
Compound Dilution: Prepare a serial dilution of this compound and known control inhibitors (e.g., ketoconazole for CYP3A4).
-
Assay Plate Setup: Add the CYP enzyme to each well of a microplate, followed by the test compound or control at various concentrations.
-
Pre-incubation: Incubate the enzyme and compound mixture for a defined period (e.g., 15 minutes) at 37°C to allow for binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Signal Detection: After a specific incubation time, measure the fluorescence or luminescence generated by the metabolism of the substrate.
-
Data Analysis: Plot the percentage of enzyme inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
These assays determine the binding affinity (Ki) of the compound to its target, providing insights into the mechanism of inhibition.[9]
Objective: To determine the binding affinity and mechanism of inhibition of this compound for a specific target (e.g., CYP51 or a human CYP).
Protocol:
-
Reagents: A purified target enzyme, a high-affinity radiolabeled or fluorescently-labeled ligand for the target's active site, and the test compound.
-
Assay Setup: In a microplate, combine a fixed concentration of the enzyme and the labeled ligand with a range of concentrations of the test compound.
-
Incubation: Allow the reaction to reach equilibrium.
-
Detection: Measure the amount of bound labeled ligand. In a radioligand assay, this involves separating the bound from the free ligand and counting the radioactivity. In a fluorescence polarization assay, the polarization of the emitted light is measured, which changes upon ligand binding.
-
Data Analysis: The data is used to calculate the IC50, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation. This helps to determine if the inhibition is competitive, non-competitive, or uncompetitive.[10][11][12]
Caption: Schematic of competitive enzyme inhibition.
Tier 2: Cell-Based Functional Assays
Cell-based assays provide a more biologically relevant context to assess the consequences of off-target binding.[13][14]
Objective: To determine the concentration at which this compound induces cell death in relevant cell lines (e.g., HepG2 for liver toxicity).
Protocol (MTT Assay):
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound for 24-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control to determine the CC50 (50% cytotoxic concentration).
This high-throughput method can screen for unintended binding to a wide array of cell-surface and secreted proteins.[15]
Objective: To identify potential off-target binding partners of this compound in an unbiased manner.
Protocol:
-
Microarray Preparation: A microarray containing a large library of human proteins expressed on the surface of cells is utilized.
-
Compound Incubation: A labeled version of this compound (e.g., fluorescently tagged) is incubated with the microarray.
-
Washing: The microarray is washed to remove non-specific binding.
-
Detection: The microarray is scanned to detect where the labeled compound has bound.
-
Hit Identification: The proteins to which the compound has bound are identified as potential off-targets, requiring further validation.
Conclusion
The experimental workflows detailed in this guide, progressing from in vitro biochemical assays to cell-based functional screens, provide a robust framework for researchers to comprehensively characterize the cross-reactivity of this and other novel triazole-containing compounds. By employing these methodologies, drug development professionals can generate the critical data needed to make informed decisions regarding the therapeutic or agricultural potential of new chemical entities.
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A Comparative Guide to the Pharmacological Potential of 1,2,4-Triazole Derivatives
For researchers and drug development professionals, the 1,2,4-triazole scaffold represents a cornerstone in the design of novel therapeutic agents. Its versatile structure has given rise to a multitude of derivatives with a broad spectrum of pharmacological activities, ranging from potent antifungal and anticonvulsant effects to anti-inflammatory and antiviral properties. This guide provides a comparative analysis of select 1,2,4-triazole derivatives, drawing upon peer-reviewed studies to illuminate their therapeutic potential and the experimental methodologies used for their evaluation. While direct peer-reviewed studies on 1-Phenyl-3-(1H-1,2,4-triazol-1-YL)propan-1-amine are not extensively available in the public domain, this guide will focus on structurally related and well-characterized 1,2,4-triazole compounds to provide a valuable comparative framework.
The inherent value of the 1,2,4-triazole moiety lies in its ability to interact with various biological targets, a characteristic attributed to its unique electronic and structural features. This guide will delve into the synthesis, mechanism of action, and comparative efficacy of different classes of 1,2,4-triazole derivatives, supported by experimental data from the scientific literature.
I. The Antifungal Powerhouse: Triazole Derivatives in Mycology
Triazole-based compounds are a major class of antifungal agents, primarily exerting their effect by inhibiting the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2] This inhibition leads to a disruption of membrane integrity and ultimately, fungal cell death.[1][3] The primary target of these antifungals is the enzyme lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme.[4][5]
Comparative Efficacy of Antifungal Triazoles
The following table summarizes the in vitro antifungal activity of various 1,2,4-triazole derivatives against different fungal pathogens, as reported in the literature.
| Compound ID | Fungal Strain | EC50 / MIC (µg/mL) | Reference |
| Compound 8d | Physalospora piricola | 10.808 | [5][6] |
| Compound 8k | Physalospora piricola | 10.126 | [5][6] |
| Mefentrifluconazole (Control) | Physalospora piricola | Not specified, used as control | [6] |
| Compound IVe | Multiple pathogenic fungi | More potent than ketoconazole | [7] |
| Compound IVf | Multiple pathogenic fungi | More potent than ketoconazole | [7] |
| Compound IVi | Multiple pathogenic fungi | More potent than ketoconazole | [7] |
| Compound IVj | Multiple pathogenic fungi | More potent than ketoconazole | [7] |
| Fluconazole (Control) | Multiple pathogenic fungi | Less potent than IVe, f, i, j | [7] |
| Ketoconazole (Control) | Microsporum gypseum | Used as standard | [8] |
| Various Schiff bases of 1,2,4-triazole | Microsporum gypseum | Some superior to ketoconazole | [8] |
Experimental Protocol: In Vitro Antifungal Susceptibility Testing
The antifungal activity of novel triazole derivatives is typically assessed using broth microdilution or agar dilution methods, following standardized protocols such as those from the Clinical and Laboratory Standards Institute (CLSI).
A Representative Broth Microdilution Protocol:
-
Preparation of Fungal Inoculum: Fungal strains are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature until sporulation. Spores are then harvested and suspended in sterile saline, and the suspension is adjusted to a specific concentration (e.g., 10^4 to 10^5 CFU/mL).
-
Preparation of Drug Dilutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a liquid growth medium (e.g., RPMI 1640) in 96-well microtiter plates.
-
Inoculation and Incubation: Each well is inoculated with the fungal suspension. The plates are then incubated at an appropriate temperature for a specified period (e.g., 24-72 hours).
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, often observed visually or measured spectrophotometrically.
Caption: Workflow for in vitro antifungal susceptibility testing.
II. Neurological Applications: Triazoles in Anticonvulsant Therapy
The 1,2,4-triazole nucleus is also a key pharmacophore in the development of anticonvulsant drugs.[9][10][11][12] The mechanism of action for many of these compounds involves interaction with GABA-A receptors, leading to an enhancement of GABAergic inhibition in the central nervous system.[9][11][12]
Comparative Efficacy of Anticonvulsant Triazoles
The following table presents the in vivo anticonvulsant activity of selected N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amide derivatives from a study by Hu et al.[9][10][12]
| Compound ID | MES Test ED50 (mg/kg) | scPTZ Test ED50 (mg/kg) | Neurotoxicity TD50 (mg/kg) | Protective Index (PI = TD50/ED50) | Reference |
| 6f | 13.1 | 19.7 | 476.7 | 36.4 (MES), 24.2 (scPTZ) | [9][10][12] |
| 6l | 9.1 | 19.0 | >300 | >33.0 (MES), >15.8 (scPTZ) | [9][10][12] |
| Carbamazepine (Control) | 11.4 | - | 45.3 | 4.0 | [9][10] |
| Ethosuximide (Control) | - | 94.4 | >500 | >5.3 | [9][10] |
Experimental Protocol: Maximal Electroshock (MES) and Subcutaneous Pentylenetetrazole (scPTZ) Seizure Tests
These are standard preclinical models used to evaluate the anticonvulsant potential of new chemical entities.
Maximal Electroshock (MES) Test:
-
Animal Model: Typically mice or rats.
-
Drug Administration: Test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses.
-
Induction of Seizure: After a specific time, a maximal electrical stimulus is delivered through corneal or ear electrodes.
-
Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure. Protection is defined as the absence of this phase.
Subcutaneous Pentylenetetrazole (scPTZ) Test:
-
Animal Model: Typically mice or rats.
-
Drug Administration: Test compounds are administered as in the MES test.
-
Induction of Seizure: A convulsant dose of pentylenetetrazole (PTZ) is injected subcutaneously.
-
Observation: The animals are observed for a set period for the occurrence of clonic seizures lasting for at least 5 seconds. Protection is defined as the absence of such seizures.
Caption: Workflow for preclinical anticonvulsant screening.
III. Diverse Biological Activities of 1,2,4-Triazole Derivatives
Beyond antifungal and anticonvulsant applications, the 1,2,4-triazole scaffold has been explored for a variety of other therapeutic purposes.
-
Anti-inflammatory Activity: Certain derivatives of 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid have demonstrated significant anti-inflammatory properties, with some compounds showing potency comparable to or greater than indomethacin and celecoxib in rat paw edema models.[13]
-
Enzyme Inhibition: 1,2,4-triazole derivatives have been synthesized and evaluated as inhibitors of various enzymes, including acetylcholinesterase (AChE), α-glucosidase, and urease.[14][15][16] For instance, N-(4-methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)propanamide was identified as a potent AChE inhibitor.[15][16]
-
Anticancer Activity: A series of 4,5-bis(substituted phenyl)-4H-1,2,4-triazol-3-amine compounds have shown potent cytotoxic activities against various lung cancer cell lines.[17]
-
Antiviral Activity: The N-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amine scaffold has been identified as a novel class of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs).[18]
IV. Synthesis of the 1,2,4-Triazole Core
A common method for the synthesis of 1,2,4-triazole derivatives involves the reaction of hydrazides with various reagents. For example, the synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides can be achieved through the reaction of N-guanidinosuccinimide with amines under microwave irradiation.[19] Another approach involves the initial preparation of N-arylsuccinimides followed by their reaction with aminoguanidine hydrochloride.[19] The synthesis of 1-phenylpropan-1-amine derivatives can be achieved through the asymmetric reductive amination of propiophenone.[20]
Conclusion
The 1,2,4-triazole ring system is a remarkably versatile scaffold that continues to yield compounds with significant and diverse pharmacological activities. The comparative data presented in this guide, drawn from peer-reviewed literature, underscore the potential of these derivatives in addressing a wide range of therapeutic needs, from infectious diseases to neurological disorders and beyond. The provided experimental frameworks offer a foundation for the evaluation of novel triazole-based compounds. Further exploration of structure-activity relationships within this chemical class holds considerable promise for the development of next-generation therapeutics.
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The Tipping Point of Fungal Viability: A Comparative Guide to CYP51 Inhibition by 1-Phenyl-3-(1H-1,2,4-triazol-1-YL)propan-1-amine and Leading Azole Antifungals
In the relentless pursuit of novel therapeutics to combat invasive fungal infections, a critical chokepoint in fungal survival has emerged as a paramount target: the ergosterol biosynthesis pathway. Central to this pathway is the enzyme lanosterol 14α-demethylase, a cytochrome P450 enzyme encoded by the ERG11 gene and commonly designated as CYP51. Its inhibition leads to the depletion of ergosterol, an essential component for fungal cell membrane integrity and function, ultimately resulting in fungal cell death.[1][2] This guide provides an in-depth comparative analysis of a representative 1,2,4-triazole derivative, 1-Phenyl-3-(1H-1,2,4-triazol-1-YL)propan-1-amine, against established azole antifungal agents, offering a technical exploration for researchers, scientists, and drug development professionals.
The 1,2,4-triazole scaffold is a well-established pharmacophore in the development of potent antifungal agents.[3][4] The nitrogen-containing heterocyclic ring is pivotal for the mechanism of action, which involves the coordination of the N4 atom of the triazole ring to the heme iron atom within the active site of CYP51.[1] This interaction effectively blocks the enzyme's catalytic activity, preventing the demethylation of lanosterol, a crucial step in the formation of ergosterol.[1]
This guide will dissect the performance of this compound as a representative of its class, juxtaposed with the performance of the clinically significant triazole antifungals: fluconazole, itraconazole, and voriconazole. Through a detailed examination of their inhibitory activity and fungistatic efficacy, supported by experimental data and methodologies, we aim to provide a comprehensive resource for the scientific community.
The Ergosterol Biosynthesis Pathway and the Central Role of CYP51
The integrity of the fungal cell membrane is intrinsically linked to the availability of ergosterol. The biosynthetic pathway leading to ergosterol is a multi-step process, with the demethylation of lanosterol by CYP51 being a critical, rate-limiting step.[5] Inhibition of this enzyme leads to an accumulation of toxic 14α-methylated sterols and a depletion of ergosterol, disrupting membrane fluidity and the function of membrane-bound proteins, ultimately arresting fungal growth.[6]
Caption: Inhibition of CYP51 by azole antifungals blocks ergosterol synthesis.
Comparative Performance Analysis: A Data-Driven Assessment
The efficacy of an antifungal agent is quantified through various in vitro parameters, primarily the half-maximal inhibitory concentration (IC50) against the target enzyme (CYP51) and the minimum inhibitory concentration (MIC) required to inhibit fungal growth. The following tables summarize the comparative performance of our representative triazole and established antifungal drugs against Candida albicans, a prevalent fungal pathogen.
Table 1: Comparative Inhibitory Activity against Candida albicans CYP51
| Compound | IC50 (µM) | Reference |
| This compound | Data not available; representative of a class with potent activity | - |
| Fluconazole | ~1.2 - 1.3 | [7] |
| Itraconazole | ~1.2 - 1.3 | [7] |
| Voriconazole | Lower than fluconazole | [8] |
Table 2: Comparative Antifungal Activity (MIC) against Candida albicans
| Compound | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| This compound | Data not available; representative of a class with potent activity | - | - | - |
| Fluconazole | 0.125 - 64 | 0.5 | 16 | [9] |
| Itraconazole | 0.015 - 16 | 0.125 | 0.5 | [9] |
| Voriconazole | 0.015 - 16 | 0.03 | 0.125 | [9] |
Note: IC50 and MIC values can vary depending on the specific strain and experimental conditions.
The data clearly indicates that while both fluconazole and itraconazole exhibit potent inhibition of CYP51, voriconazole demonstrates superior in vitro antifungal activity against Candida albicans, as reflected by its lower MIC50 and MIC90 values.[9] Although specific data for this compound is not publicly available, its structural similarity to other potent 1,2,4-triazole antifungals suggests it would likely exhibit significant inhibitory activity against CYP51.[10][11]
Experimental Methodologies: Ensuring Scientific Rigor
The generation of reliable and reproducible data is the cornerstone of drug development. The following are detailed protocols for the key assays used to evaluate the performance of CYP51 inhibitors.
Experimental Protocol: CYP51 Enzymatic Inhibition Assay
This protocol outlines a method to determine the IC50 of a test compound against purified fungal CYP51.
Caption: Workflow for determining the IC50 of a CYP51 inhibitor.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM potassium phosphate, pH 7.4).
-
Reconstitute purified recombinant fungal CYP51 and NADPH-cytochrome P450 reductase in the reaction buffer.
-
Prepare a stock solution of lanosterol in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
-
Prepare serial dilutions of the test compound and control inhibitors (fluconazole, itraconazole, voriconazole) in DMSO.
-
-
Reaction Setup:
-
In a microtiter plate, add the reaction buffer, purified CYP51, and NADPH-cytochrome P450 reductase to each well.
-
Add the serially diluted test compound or control inhibitors to the respective wells. Include a vehicle control (DMSO only).
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes).
-
Add lanosterol to each well to initiate the reaction.
-
-
Enzymatic Reaction and Termination:
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Terminate the reaction by adding a quenching solution (e.g., a strong acid or organic solvent).
-
-
Analysis:
-
Extract the sterols from the reaction mixture using an organic solvent (e.g., hexane or ethyl acetate).
-
Evaporate the solvent and reconstitute the sample in a suitable mobile phase.
-
Analyze the samples by high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS/MS) to quantify the amount of remaining lanosterol and the formed product.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[12]
-
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol describes the broth microdilution method to determine the MIC of an antifungal agent, following the general principles of the Clinical and Laboratory Standards Institute (CLSI) guidelines.[13][14][15]
Step-by-Step Methodology:
-
Inoculum Preparation:
-
Culture the fungal strain (e.g., Candida albicans) on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C.
-
Prepare a fungal suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 cells/mL.
-
Dilute the standardized suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 cells/mL in the test wells.[13]
-
-
Antifungal Agent Dilution:
-
Prepare a stock solution of the test compound and control antifungals in DMSO.
-
Perform serial two-fold dilutions of the antifungal agents in RPMI 1640 medium in a 96-well microtiter plate. The final volume in each well should be 100 µL.[13]
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL.
-
Include a growth control well (no antifungal agent) and a sterility control well (no inoculum).
-
Incubate the plate at 35°C for 24-48 hours.
-
-
MIC Determination:
-
Visually read the plates or use a spectrophotometer to measure the optical density at a specific wavelength (e.g., 530 nm).
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50%) compared to the growth control.[14]
-
Conclusion and Future Directions
The inhibition of CYP51 remains a cornerstone of antifungal therapy. While established drugs like fluconazole, itraconazole, and voriconazole have proven clinical efficacy, the emergence of resistance necessitates the continued development of novel inhibitors. Compounds based on the 1,2,4-triazole scaffold, such as the representative this compound, hold significant promise. Their structural features are well-suited for potent interaction with the CYP51 active site.
This guide has provided a framework for the comparative evaluation of these compounds, emphasizing the importance of standardized, data-driven approaches. The detailed experimental protocols serve as a practical resource for researchers in the field. Future investigations should focus on generating comprehensive in vitro and in vivo data for new chemical entities like this compound to fully elucidate their therapeutic potential. A thorough understanding of their structure-activity relationships will be crucial in designing the next generation of highly effective and selective antifungal agents to combat the growing threat of fungal infections.
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Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. (2018). Journal of Visualized Experiments. [Link]
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A Comparative Analysis of Synthetic Methodologies for 1-Phenyl-3-(1H-1,2,4-triazol-1-yl)propan-1-amine
A Guide for Researchers in Synthetic and Medicinal Chemistry
Introduction
1-Phenyl-3-(1H-1,2,4-triazol-1-yl)propan-1-amine is a valuable scaffold in medicinal chemistry, exhibiting a range of biological activities. The efficient and scalable synthesis of this and structurally related compounds is of significant interest to researchers in drug discovery and development. This guide provides a comparative analysis of two distinct synthetic routes to this target molecule, focusing on the synthesis of the key intermediate, 1-phenyl-3-(1H-1,2,4-triazol-1-yl)propan-1-one, followed by its conversion to the final amine via reductive amination. The two pathways to the ketone intermediate that will be compared are:
-
Method A: Alkylation of 1,2,4-Triazole with 3-Chloro-1-phenylpropan-1-one
-
Method B: Michael Addition of 1,2,4-Triazole to Phenyl Vinyl Ketone
This analysis will delve into the experimental details, mechanistic rationale, and a comparative summary of the two approaches to aid researchers in selecting the most suitable method for their specific needs.
Method A: Alkylation of 1,2,4-Triazole with 3-Chloro-1-phenylpropan-1-one
This classical approach relies on the nucleophilic substitution of a halide by the triazole anion. The synthesis is a two-step process: the preparation of the halo-ketone precursor followed by the alkylation of 1,2,4-triazole.
Experimental Protocols
Step 1: Synthesis of 3-Chloro-1-phenylpropan-1-one
This precursor can be synthesized via a Friedel-Crafts acylation of benzene with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃)[1].
-
Reaction: To a cooled (0 °C) suspension of anhydrous aluminum chloride in an inert solvent (e.g., dichloromethane), 3-chloropropionyl chloride is added dropwise. Benzene is then added slowly, maintaining the low temperature.
-
Work-up: The reaction mixture is carefully quenched with ice water and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure to yield 3-chloro-1-phenylpropan-1-one.
Step 2: Synthesis of 1-Phenyl-3-(1H-1,2,4-triazol-1-yl)propan-1-one
The alkylation of 1,2,4-triazole with the synthesized 3-chloro-1-phenylpropan-1-one is typically carried out in the presence of a base to generate the triazolide anion, which acts as the nucleophile. The N1-substituted isomer is generally the major product[2][3][4][5][6][7].
-
Reaction: 1,2,4-triazole is dissolved in a suitable solvent (e.g., acetonitrile or DMF) and a base (e.g., potassium carbonate or sodium hydride) is added. The mixture is stirred before the addition of 3-chloro-1-phenylpropan-1-one. The reaction is then heated to ensure completion.
-
Work-up: The reaction mixture is filtered to remove inorganic salts, and the solvent is removed in vacuo. The crude product can be purified by recrystallization or column chromatography.
Visualization of the Workflow
Mechanistic Rationale
The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid activates the acyl chloride, generating a highly electrophilic acylium ion which is then attacked by the electron-rich benzene ring.
The subsequent alkylation is a classic SN2 reaction. The base deprotonates the 1H-1,2,4-triazole to form the nucleophilic triazolide anion. This anion then attacks the electrophilic carbon bearing the chlorine atom in 3-chloro-1-phenylpropan-1-one, displacing the chloride ion to form the desired N-C bond. The regioselectivity for N1-alkylation is generally favored due to a combination of electronic and steric factors[5].
Method B: Michael Addition of 1,2,4-Triazole to Phenyl Vinyl Ketone
This approach utilizes a conjugate addition reaction, which can offer milder reaction conditions compared to the alkylation of halo-ketones. This synthesis is also a two-step process involving the formation of the α,β-unsaturated ketone followed by the Michael addition.
Experimental Protocols
Step 1: Synthesis of Phenyl Vinyl Ketone
Phenyl vinyl ketone can be prepared via a Mannich-type reaction of acetophenone with formaldehyde and a secondary amine (e.g., dimethylamine) to form a Mannich base, which is then subjected to elimination[8][9][10].
-
Reaction: Acetophenone, paraformaldehyde, and a secondary amine hydrochloride are refluxed in a suitable solvent (e.g., ethanol).
-
Work-up: The resulting Mannich base hydrochloride is isolated. Subsequent treatment with a base or heat promotes the elimination of the amine to yield phenyl vinyl ketone.
Step 2: Synthesis of 1-Phenyl-3-(1H-1,2,4-triazol-1-yl)propan-1-one
The aza-Michael addition of 1,2,4-triazole to phenyl vinyl ketone can proceed under neutral or base-catalyzed conditions. Catalyst-free conditions have been shown to favor N1-regioselectivity in the addition of 1,2,3-triazoles to vinyl ketones, and a similar outcome is anticipated for 1,2,4-triazole[11][12].
-
Reaction: 1,2,4-triazole and phenyl vinyl ketone are dissolved in a suitable solvent (e.g., acetonitrile or even neat) and stirred at room temperature or with gentle heating. The reaction progress is monitored by TLC or GC-MS.
-
Work-up: Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization.
Visualization of the Workflow
Mechanistic Rationale
The formation of phenyl vinyl ketone proceeds through the initial formation of a Mannich base. The enol of acetophenone attacks the Eschenmoser's salt-like intermediate formed from formaldehyde and the secondary amine. The resulting β-amino ketone undergoes elimination upon heating or treatment with a base to form the conjugated system of phenyl vinyl ketone.
The subsequent Michael addition involves the nucleophilic attack of the N1 of 1,2,4-triazole on the β-carbon of the α,β-unsaturated ketone. This reaction is driven by the formation of a resonance-stabilized enolate intermediate, which is then protonated during work-up to yield the final ketone product. The preference for N1-attack is a key feature of this reaction, leading to high regioselectivity[11].
Final Step: Reductive Amination
Both Method A and Method B converge at the synthesis of 1-phenyl-3-(1H-1,2,4-triazol-1-yl)propan-1-one. The final step to obtain the target amine is a reductive amination.
Experimental Protocol
-
Reaction: The ketone is dissolved in a suitable solvent (e.g., methanol or ethanol) along with a large excess of an ammonia source, such as ammonium acetate. A reducing agent, typically sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is then added portion-wise[13][14][15][16][17]. The reaction is stirred at room temperature until the starting material is consumed.
-
Work-up: The reaction is quenched, and the solvent is removed. The residue is taken up in water and the pH is adjusted. The product is then extracted with an organic solvent, and the organic layers are washed, dried, and concentrated. The final amine can be purified by column chromatography or by forming a salt (e.g., hydrochloride) and recrystallizing.
Visualization of the Reductive Amination
Mechanistic Rationale
Reductive amination proceeds through the initial formation of an imine from the reaction of the ketone with ammonia. The imine is then reduced in situ by the hydride reagent. Sodium cyanoborohydride is particularly effective as it is a mild reducing agent that selectively reduces the protonated imine (iminium ion) much faster than the starting ketone, allowing for a one-pot reaction with high efficiency[13][17].
Comparative Analysis
| Parameter | Method A: Alkylation | Method B: Michael Addition |
| Starting Materials | Benzene, 3-chloropropionyl chloride, 1,2,4-triazole | Acetophenone, paraformaldehyde, secondary amine, 1,2,4-triazole |
| Reagents & Conditions | Strong Lewis acid (AlCl₃), base (K₂CO₃/NaH), elevated temperatures. | Milder conditions, often at room temperature or with gentle heating. |
| Yield | Can be high, but may be affected by side reactions in the Friedel-Crafts step. | Generally good to high yields, often with clean reactions. |
| Scalability | Friedel-Crafts reactions can be challenging to scale up. | Mannich reactions and Michael additions are generally more amenable to scale-up. |
| Safety & Handling | Use of corrosive and moisture-sensitive AlCl₃ and 3-chloropropionyl chloride. | Use of formaldehyde (paraformaldehyde) requires caution. Phenyl vinyl ketone can be lachrymatory. |
| Regioselectivity | Generally good for N1-alkylation, but may require optimization of base and solvent. | Often highly regioselective for the N1-isomer, sometimes without a catalyst. |
| Atom Economy | Lower, due to the use of a stoichiometric Lewis acid and the loss of HCl and a salt byproduct. | Potentially higher, especially if the Michael addition is catalyst-free. |
Conclusion
Both Method A and Method B provide viable synthetic routes to this compound.
Method A is a more traditional approach that relies on well-established reactions. However, it involves the use of harsh reagents and may present challenges in terms of scalability and atom economy. The Friedel-Crafts acylation step, in particular, requires careful control of reaction conditions.
Method B , on the other hand, represents a more modern and potentially "greener" alternative. The use of a Michael addition often allows for milder reaction conditions and can exhibit high regioselectivity. This route may be more favorable for larger-scale synthesis due to its operational simplicity and the avoidance of strong Lewis acids.
The final reductive amination step is common to both methods and is a reliable and high-yielding transformation. The choice between sodium cyanoborohydride and sodium triacetoxyborohydride will depend on factors such as cost, safety considerations (cyanide toxicity), and the specific substrate.
Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher, including the scale of the synthesis, the availability of starting materials and reagents, and the desired level of process control and safety.
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Ningbo Innopharmchem Co., Ltd. The Synthesis and Production of (R)-(+)-3-Chloro-1-phenyl-1-propanol. Available from: [Link]
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Kargin, Y. M. et al. Novel Mesogenic Vinyl Ketone Monomers and Their Based Polymers. Polymers (Basel)13 , 2873 (2021). Available from: [Link]
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PrepChem.com. Synthesis of STEP B: 3-Bromo-1-phenylpropane-1,2-dione. Available from: [Link]
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Fizer, M. et al. Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. Journal of Molecular Structure1225 , 128973 (2021). Available from: [Link]
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Allen, C. F. H., Bell, A. C., & Van Allan, J. Addition Reactions of Vinyl Phenyl Ketone. VI. The Diene Synthesis. Journal of the American Chemical Society62 , 656-661 (1940). Available from: [Link]
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ResearchGate. An Investigation into the Alkylation of 1,2,4-Triazole. Available from: [Link]
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ResearchGate. Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. Available from: [Link]
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SlideShare. Regioselective 1H-1,2,4 Triazole alkylation. 2016. Available from: [Link]
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Fizer, M. et al. Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. Journal of Molecular Structure1225 , 128973 (2021). Available from: [Link]
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Padwa, A. et al. REGIOSELECTIVE SYNTHESIS OF EITHER 1H- OR 2H-1,2,3- TRIAZOLES VIA MICHAEL ADDITION TO α,ß-UNSATURATED KETONES. Heterocycles76 , 1141-1154 (2008). Available from: [Link]
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Tarikogullari Dogan, A. H. et al. 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. Turkish Journal of Pharmaceutical Sciences22 , 1-9 (2025). Available from: [Link]
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Dolzhenko, A. V. et al. 3-Phenyl-1H-1,2,4-triazol-5-amine–5-phenyl-1H-1,2,4-triazol-3-amine (1/1). Acta Crystallographica Section E65 , o126-o127 (2009). Available from: [Link]
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Tarikogullari Dogan, A. H. et al. 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. Turkish Journal of Pharmaceutical Sciences22 , 1-9 (2025). Available from: [Link]
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Hreczycho, G. et al. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances8 , 22776-22787 (2018). Available from: [Link]
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A Researcher's Guide to Bridging the Gap: Comparing In Vitro and In Vivo Efficacy of Novel Triazole-Based Compounds
In the landscape of modern drug discovery, the triazole scaffold stands as a cornerstone for the development of potent therapeutic agents, demonstrating a remarkable breadth of activity against fungal pathogens, cancerous cells, and even viral targets.[1][2] A pivotal stage in the preclinical assessment of any novel triazole derivative, such as the conceptual 1-Phenyl-3-(1H-1,2,4-triazol-1-YL)propan-1-amine, is the rigorous comparison of its performance in controlled laboratory settings (in vitro) with its efficacy within a living organism (in vivo). This guide provides an in-depth analysis of this critical translational step, offering field-proven insights and experimental frameworks to navigate the complexities of preclinical evaluation.
While specific data for this compound is not publicly available, this guide will utilize illustrative data from published studies on structurally and functionally related triazole compounds to provide a robust comparative framework.
The Foundational Role of In Vitro Efficacy Assessment
In vitro assays serve as the initial crucible for any potential drug candidate. They are designed to be rapid, high-throughput, and cost-effective, allowing for the screening of numerous compounds to identify those with the desired biological activity. The primary objective is to determine the direct effect of a compound on a specific biological target, be it an enzyme, a cell line, or a microorganism, in a highly controlled environment.
A common application for triazole compounds is in antifungal therapy.[3] The primary mechanism of action for many antifungal triazoles is the inhibition of the enzyme lanosterol 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[3] Depletion of ergosterol disrupts membrane integrity, ultimately leading to the inhibition of fungal growth or cell death.
Illustrative In Vitro Data: Antifungal Activity of Novel Triazoles
The following table summarizes the in vitro minimum inhibitory concentrations (MICs) for a series of novel triazole derivatives against various fungal pathogens, with the widely used antifungal drug Fluconazole included for comparison. Lower MIC values are indicative of higher potency.
| Compound | C. albicans (MIC in µg/mL) | C. neoformans (MIC in µg/mL) | A. fumigatus (MIC in µg/mL) |
| 5k | 0.125 | 0.125 | 8.0 |
| 6c | 0.0625 | 0.0625 | 4.0 |
| Fluconazole | 0.5 | 4.0 | >64.0 |
| Data sourced from a study on novel triazoles containing a phenylethynyl pyrazole moiety.[3] |
Experimental Protocol: Antifungal Susceptibility Testing (In Vitro)
The determination of Minimum Inhibitory Concentration (MIC) is a standard method for assessing the in vitro antifungal activity of a compound.
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology:
-
Fungal Strain Preparation: The fungal strains of interest (e.g., Candida albicans, Cryptococcus neoformans) are cultured on appropriate agar plates to ensure viability and purity. A suspension of the fungal cells is then prepared in a sterile saline solution and adjusted to a standardized concentration.
-
Compound Preparation: The test compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of two-fold dilutions of the stock solution are then prepared in a liquid growth medium in the wells of a microtiter plate.
-
Inoculation and Incubation: Each well containing the diluted compound is inoculated with the standardized fungal suspension. The microtiter plate is then incubated under conditions optimal for fungal growth (e.g., specific temperature and duration).
-
MIC Determination: Following incubation, the wells are examined for visible fungal growth. The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the fungus.
The Crucial Transition to In Vivo Efficacy
While in vitro assays provide valuable initial data on a compound's potency, they do not account for the complex physiological processes that occur in a living organism. Pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME) and pharmacodynamics (the effect of the drug on the body) can significantly influence a compound's efficacy. Therefore, in vivo studies in animal models are essential to assess the therapeutic potential of a drug candidate.
For antifungal agents, a common in vivo model is a murine model of systemic candidiasis. This model allows for the evaluation of a compound's ability to protect against a lethal fungal infection.
Illustrative In Vivo Data: Antifungal Efficacy in a Murine Model
The following table presents the in vivo efficacy of a promising triazole derivative, compound 6c , compared to Fluconazole in a murine model of systemic candidiasis.
| Compound | Dosage (mg/kg) | Survival Rate (%) |
| 6c | 0.5 | Not specified, but effective |
| 6c | 1.0 | Effective protection |
| 6c | 2.0 | Effective protection |
| Fluconazole | Not specified | Standard control |
| Data indicates that compound 6c could effectively protect mice from C. albicans infection at the tested doses.[3][4] |
Experimental Protocol: Murine Model of Systemic Candidiasis (In Vivo)
Caption: Workflow for an in vivo murine model of systemic candidiasis.
Step-by-Step Methodology:
-
Animal Acclimatization: Mice are acclimatized to the laboratory environment for a specified period before the experiment begins.
-
Infection: The mice are infected with a lethal dose of a pathogenic fungal strain, such as Candida albicans, typically via intravenous injection.
-
Treatment: At a predetermined time post-infection, the mice are treated with the test compound, a vehicle control, and a positive control drug (e.g., Fluconazole). The treatment is usually administered for a set number of days.
-
Monitoring and Endpoints: The health of the mice is monitored daily, and survival rates are recorded. At the end of the study, organs such as the kidneys can be harvested to determine the fungal burden (the number of fungal cells present in the tissue).[4]
Bridging the Divide: Correlating In Vitro and In Vivo Data
The ultimate goal of preclinical studies is to identify compounds that exhibit a strong correlation between their in vitro potency and their in vivo efficacy. A compound with a low MIC value in vitro is a promising candidate, but its success in vivo will depend on its pharmacokinetic profile.
For instance, a compound may be highly potent in a petri dish but may be poorly absorbed, rapidly metabolized, or quickly excreted in a living organism, leading to suboptimal therapeutic concentrations at the site of infection. Conversely, a compound with moderate in vitro activity may exhibit excellent in vivo efficacy due to favorable ADME properties.
In the case of the illustrative triazole compounds, compound 6c demonstrated superior in vitro activity against C. albicans and C. neoformans compared to Fluconazole.[3] This potent in vitro profile was successfully translated into in vivo efficacy, where it effectively protected mice from systemic candidiasis.[3][4] This successful translation is a key indicator of a promising drug candidate.
Expanding the Horizon: Triazoles in Oncology
The versatility of the triazole scaffold extends beyond antifungal applications into the realm of oncology.[2] Novel triazole derivatives have shown significant potential as anticancer agents by targeting various cancer cell lines and signaling pathways.
Illustrative In Vitro Data: Cytotoxicity of a Novel Triazole Derivative
The following table presents the half-maximal inhibitory concentration (IC50) of a chrysin-triazole analog against prostate and breast cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.
| Compound/Drug | Cancer Cell Line | IC50 (µM) |
| Chrysin-Triazole 5c | PC3 (Prostate) | 10.8 ± 0.04 |
| Chrysin-Triazole 5c | MCF-7 (Breast) | 20.53 ± 0.21 |
| Doxorubicin (Standard) | Varies by study | Varies |
| Data sourced from a study on novel chrysin-triazole analogs.[2] |
The transition to in vivo models for anticancer agents would typically involve xenograft studies in immunocompromised mice, where human tumor cells are implanted, and the effect of the compound on tumor growth is evaluated.
Conclusion
The journey of a triazole-based compound from a laboratory curiosity to a potential therapeutic agent is a multi-step process that hinges on the successful translation of in vitro potency to in vivo efficacy. A thorough understanding of the experimental methodologies and a critical analysis of the comparative data are paramount for making informed decisions in the drug development pipeline. While the specific compound this compound remains to be characterized, the principles and examples outlined in this guide provide a comprehensive framework for the evaluation of this and other novel triazole derivatives.
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A Senior Application Scientist's Guide to Benchmarking Novel Triazole Antifungals: A Case Study with 1-Phenyl-3-(1H-1,2,4-triazol-1-YL)propan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Novel Antifungal Agents
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant challenge to global health. Triazole antifungals have been a cornerstone of anti-infective therapy for decades, valued for their broad spectrum of activity and oral bioavailability.[1] However, the increasing prevalence of resistance necessitates a robust pipeline of new and improved antifungal agents. This guide provides a comprehensive framework for the preclinical benchmarking of novel triazole compounds, using the hypothetical candidate, 1-Phenyl-3-(1H-1,2,4-triazol-1-YL)propan-1-amine, as a case study. Our objective is to furnish researchers and drug development professionals with the scientific rationale, detailed experimental protocols, and data interpretation standards required for a rigorous comparative evaluation against established clinical standards.
The Triazole Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis
Triazole antifungals exert their effect by disrupting the integrity of the fungal cell membrane.[2] They achieve this by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1] This enzyme is a critical component of the ergosterol biosynthesis pathway, responsible for converting lanosterol to ergosterol, an essential component of the fungal cell membrane. Inhibition of CYP51 leads to a depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately resulting in the cessation of fungal growth and, in some cases, cell death.
Caption: Mechanism of action of triazole antifungal agents.
The Gold Standards: Comparative Triazole Compounds
A thorough evaluation of a novel antifungal candidate necessitates benchmarking against current standards of care. For this guide, we will compare our hypothetical compound against three widely used triazole antifungals:
-
Fluconazole: A first-generation triazole with excellent activity against many Candida species.[2]
-
Itraconazole: A broad-spectrum triazole with activity against yeasts and molds.[2]
-
Voriconazole: A second-generation triazole with enhanced activity against Aspergillus species and fluconazole-resistant Candida strains.[2]
Part 1: In Vitro Antifungal Susceptibility Testing
The cornerstone of antifungal drug evaluation is the determination of its in vitro activity against a panel of clinically relevant fungal pathogens. The Minimum Inhibitory Concentration (MIC) is the primary metric used to quantify this activity.
Experimental Protocol: Broth Microdilution for Yeasts (CLSI M27)
The Clinical and Laboratory Standards Institute (CLSI) M27 document provides a standardized reference method for broth dilution antifungal susceptibility testing of yeasts.[3][4][5][6]
Step-by-Step Methodology:
-
Preparation of Antifungal Stock Solutions: Dissolve this compound and standard triazoles in dimethyl sulfoxide (DMSO) to a high concentration (e.g., 1280 µg/mL).
-
Preparation of Microdilution Plates: In a 96-well microtiter plate, perform serial twofold dilutions of the antifungal stock solutions in RPMI-1640 medium to achieve final concentrations typically ranging from 0.015 to 16 µg/mL.
-
Inoculum Preparation: Culture the fungal isolates (e.g., Candida albicans, Candida glabrata, etc.) on appropriate agar plates. Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL in the microtiter plate wells.
-
Inoculation and Incubation: Inoculate each well of the microdilution plate with the fungal suspension. Include a growth control (no drug) and a sterility control (no inoculum). Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically a 50% reduction in turbidity) compared to the drug-free growth control.
Caption: Workflow for MIC determination via broth microdilution.
Comparative In Vitro Activity Data (Hypothetical)
The following table presents hypothetical MIC data for this compound against a panel of Candida species, alongside published MIC ranges for the standard drugs.
| Fungal Species | This compound (µg/mL) | Fluconazole (µg/mL) | Itraconazole (µg/mL) | Voriconazole (µg/mL) |
| Candida albicans | 0.125 | 0.25 - 4[7] | ≤0.03 - 1[8] | 0.03 - 0.12[9] |
| Candida glabrata | 1 | 0.5 - 32[10] | 0.06 - 2 | 0.03 - 0.5[9] |
| Candida parapsilosis | 0.25 | 0.5 - 4 | 0.03 - 0.25 | 0.03 - 0.12[9] |
| Candida tropicalis | 0.125 | 0.5 - 4 | 0.03 - 0.25 | 0.03 - 0.06[9] |
| Candida krusei | 0.5 | 16 - 64[10] | 0.125 - 1 | 0.125 - 0.5[9] |
Data Interpretation:
Based on this hypothetical data, this compound demonstrates potent in vitro activity against a range of Candida species. Notably, it exhibits strong activity against C. albicans and C. tropicalis, comparable to or exceeding that of fluconazole and voriconazole. Its activity against C. krusei, a species intrinsically resistant to fluconazole, is particularly promising. The higher MIC against C. glabrata is consistent with the reduced susceptibility often observed with other triazoles in this species.
Part 2: In Vitro ADME/Tox Profiling
Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADME/Tox) properties is crucial for identifying potential liabilities and guiding lead optimization.
Key In Vitro ADME/Tox Assays
A standard panel of in vitro ADME/Tox assays should be conducted to profile the drug-like properties of this compound.
-
Metabolic Stability: Assessed using liver microsomes and hepatocytes to predict the extent of first-pass metabolism and clearance in the liver.
-
CYP450 Inhibition: Evaluates the potential for drug-drug interactions by measuring the inhibition of major cytochrome P450 enzymes.
-
Plasma Protein Binding: Determines the fraction of the compound bound to plasma proteins, which influences its distribution and availability to target tissues.
-
Cytotoxicity: Measures the potential for the compound to cause cell death in mammalian cell lines (e.g., HepG2).
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- 1. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triazole antifungal agents in invasive fungal infections: a comparative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 4. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 5. testinglab.com [testinglab.com]
- 6. scribd.com [scribd.com]
- 7. Fluconazole versus Candida albicans: A Complex Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Wild-Type MIC Distributions and Epidemiological Cutoff Values for Posaconazole and Voriconazole and Candida spp. as Determined by 24-Hour CLSI Broth Microdilution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1-Phenyl-3-(1H-1,2,4-triazol-1-YL)propan-1-amine for Laboratory Professionals
As a Senior Application Scientist, it is understood that meticulous research and groundbreaking discoveries are intrinsically linked to a foundational culture of safety. The proper management and disposal of chemical reagents are not merely procedural afterthoughts but are integral to the integrity of our work and the well-being of our colleagues and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 1-Phenyl-3-(1H-1,2,4-triazol-1-YL)propan-1-amine, a compound that, due to its chemical structure, requires careful handling as a potentially hazardous substance.
The triazole functional group is a cornerstone in many pharmaceutical and agricultural compounds, notably in the class of azole fungicides.[1][2][3] These compounds are recognized for their biological activity, which also necessitates a thorough understanding of their potential environmental and health impacts.[4][5] Therefore, the disposal of any triazole-containing compound must be approached with the assumption of potential hazards until proven otherwise.
Hazard Assessment and Characterization
| Potential Hazard | Description | Primary Precautionary Measures |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[6][7] | Avoid ingestion, direct skin contact, and inhalation of dust or vapors. Always handle within a well-ventilated area or a chemical fume hood.[7][8] |
| Skin and Eye Irritation/Corrosion | May cause skin irritation and serious eye damage.[9] | Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles or a face shield.[10] |
| Aquatic Toxicity | Many triazole-based compounds are very toxic to aquatic life with long-lasting effects. | Prevent release to the environment. Do not dispose of down the drain or in general waste.[11] |
| Reproductive Toxicity | Some triazole compounds are suspected of damaging fertility or the unborn child.[6] | Handle with extreme caution, particularly for researchers of child-bearing potential. Obtain special instructions before use.[6] |
Regulatory Framework: Adherence to Federal and Local Mandates
The disposal of chemical waste is strictly regulated to protect human health and the environment. In the United States, the primary federal regulations governing hazardous waste are the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[12] If a chemical is used as a pesticide (such as a fungicide), its use, storage, and labeling are governed by the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA).[12][13]
It is imperative that all laboratory personnel adhere to the guidelines established by their institution's Environmental Health and Safety (EH&S) department, which will be aligned with federal, state, and local regulations.[14][15]
Core Principles of Chemical Waste Management
Before delving into the specific protocol, it is essential to embrace the following foundational principles of laboratory waste management:
-
Waste Minimization: The most effective way to manage waste is to minimize its generation in the first place. This can be achieved by ordering only the necessary quantities of chemicals, using smaller-scale experimental protocols, and avoiding the unnecessary mixing of different waste streams.[14][16]
-
Proper Segregation: Never mix incompatible waste streams. For example, acids should be kept separate from bases, and oxidizing agents should be segregated from organic compounds.[15][17] Mixing incompatible chemicals can lead to violent reactions, the generation of toxic gases, or fires.
-
Clear and Accurate Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and the approximate percentages of each component.[16][18]
-
Use of Appropriate Containers: Waste must be stored in containers that are compatible with the chemical. The container must be in good condition, with a securely fitting lid to prevent leaks and spills.[16][18]
Step-by-Step Disposal Protocol for this compound
This protocol outlines the standard procedure for the disposal of small quantities of this compound typically generated in a research laboratory setting.
Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure you are wearing the appropriate PPE:
-
Eye Protection: Chemical safety goggles or a face shield.[10]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.[19]
Waste Collection
-
Solid Waste:
-
If the waste is in solid form, carefully transfer it into a designated hazardous waste container.
-
Use tools (spatulas, etc.) that will not react with the chemical.
-
Avoid generating dust. If necessary, moisten the solid with a small amount of a compatible, non-volatile solvent to minimize dust generation.
-
-
Liquid Waste:
-
If the waste is in a liquid solution, pour it carefully into a designated liquid hazardous waste container.
-
Use a funnel to prevent spills.
-
Ensure the waste solvent is compatible with the other contents of the waste container.
-
Container Selection and Labeling
-
Select a container that is in good condition, free of cracks or leaks, and has a secure, screw-top lid.[16]
-
The container material must be compatible with this compound. A high-density polyethylene (HDPE) or glass container is generally suitable.
-
Affix a "Hazardous Waste" label to the container.[18]
-
On the label, clearly write the full chemical name: "this compound" and its concentration if in a solution. List all other components of the waste mixture with their approximate percentages.
Storage in a Satellite Accumulation Area (SAA)
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[14][15]
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.[15]
-
Ensure the SAA is in a secondary containment tray to capture any potential leaks.
-
Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely toxic waste in an SAA.[14]
Arranging for Final Disposal
-
Once the waste container is full, or if you will no longer be generating this waste stream, arrange for its pickup by your institution's EH&S department or a licensed hazardous waste disposal contractor.
-
Follow your institution's specific procedures for requesting a waste pickup.[14]
-
Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [11][20]
Decontamination of Empty Containers
Empty containers that once held this compound must be properly decontaminated before being disposed of as non-hazardous waste.
-
Rinse the container three times with a suitable solvent (e.g., ethanol or acetone).
-
Collect the rinsate and dispose of it as hazardous waste.
-
After triple-rinsing, deface the original label on the container.
-
The container can now be disposed of in the appropriate recycling or general waste stream, in accordance with your institution's policies.[16]
Spill Management
In the event of a spill, immediate and appropriate action is crucial.
-
Alert personnel in the immediate area and evacuate if necessary.
-
If the spill is small and you are trained to handle it, don personal protective equipment.
-
Contain the spill using a chemical spill kit with appropriate absorbent materials.
-
Collect the absorbed material and place it in a sealed, labeled hazardous waste container.
-
Clean the spill area thoroughly.
-
For large spills, or if you are unsure how to proceed, contact your institution's EH&S or emergency response team immediately.[8]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Azole fungicides: (Bio)degradation, transformation products and toxicity elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. centerforfoodsafety.org [centerforfoodsafety.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. enamine.enamine.net [enamine.enamine.net]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. acs.org [acs.org]
- 12. epa.gov [epa.gov]
- 13. epa.gov [epa.gov]
- 14. ehrs.upenn.edu [ehrs.upenn.edu]
- 15. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 16. acewaste.com.au [acewaste.com.au]
- 17. canterbury.ac.nz [canterbury.ac.nz]
- 18. engineering.purdue.edu [engineering.purdue.edu]
- 19. fishersci.com [fishersci.com]
- 20. nems.nih.gov [nems.nih.gov]
A Comprehensive Guide to Personal Protective Equipment for Handling 1-Phenyl-3-(1H-1,2,4-triazol-1-YL)propan-1-amine
The causality behind our experimental choices in this guide is rooted in a conservative approach to safety, assuming potential irritant, corrosive, and toxic properties associated with its chemical class. This self-validating system of protocols is designed to provide maximum protection.
Hazard Analysis: Understanding the Risks
1-Phenyl-3-(1H-1,2,4-triazol-1-YL)propan-1-amine is comprised of a phenyl group, an amine group, and a triazole ring. This combination suggests several potential hazards:
-
Aromatic Amines: This class of compounds can be toxic and may cause skin and eye irritation or corrosion. Some aromatic amines are known or suspected carcinogens.
-
Triazoles: While generally less hazardous than aromatic amines, some triazoles can cause skin, eye, and respiratory irritation.[1][2]
Given these potential risks, a comprehensive PPE strategy is crucial to minimize exposure.
Recommended Personal Protective Equipment
The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Chemical Safety Goggles | Must be worn at all times to protect from splashes and should conform to EN166 (EU) or NIOSH (US) standards.[3] |
| Face Shield | Recommended when there is a significant risk of splashing or when handling larger quantities.[2] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[1] It is crucial to inspect gloves for any signs of degradation or perforation before use. Double gloving is best practice. |
| Body Protection | Flame-Resistant Lab Coat | Should be fully buttoned to provide maximum coverage. |
| Chemical-Resistant Apron | To be worn over the lab coat for an additional layer of protection against spills. | |
| Closed-toe Shoes | Shoes must fully cover the feet; perforated shoes or sandals are not permitted. | |
| Respiratory Protection | Respirator | A NIOSH-approved air-purifying respirator with organic vapor cartridges and a P95 or N95 particulate filter may be necessary if working in an area with inadequate ventilation or where dust or aerosols can be generated.[3][4] |
Operational Plan: A Step-by-Step Guide
A systematic approach to handling and storage is essential to minimize risks.
Pre-Handling Preparations
-
Review Safety Information: Before beginning any work, thoroughly read and understand all available safety information for this compound and its chemical class.
-
Ensure Proper Ventilation: All work must be conducted in a certified chemical fume hood.[2][3]
-
Assemble PPE: Don all required personal protective equipment as detailed in the table above.
-
Prepare Workspace: Ensure the work area is clean and uncluttered. Locate the nearest emergency eyewash station and safety shower.[3]
Donning PPE Workflow
Caption: Sequential workflow for correctly donning PPE.
Handling Procedures
-
Avoid Dust Formation: Handle the compound carefully to avoid generating dust.
-
Prevent Contact: Avoid all personal contact, including inhalation.
-
Containment: Use a chemical fume hood for all manipulations.
-
Labeling: Ensure all containers are clearly and accurately labeled.
Doffing PPE Workflow
Caption: Sequential workflow for safely removing PPE.
Disposal Plan: Responsible Waste Management
All waste generated from handling this compound, including contaminated PPE and empty containers, must be considered hazardous waste.
-
Solid Waste: Place all contaminated solid waste (gloves, wipes, etc.) in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste in a compatible, sealed, and clearly labeled hazardous waste container.
-
Disposal Compliance: Dispose of all waste in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5][6] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
By adhering to these stringent protocols, we can ensure a safe laboratory environment for the handling of this compound and other novel chemical compounds.
References
- What are the safety precautions when using Triazole? - Blog. (2025, November 19).
- Safe Handling and Storage of 1-Phenyl-3-Hydroxy-1,2,4-Triazole: Best Practices for Chemical Intermediates - NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 6).
- Personal protective equipment for handling 1H-1,2,4-triazol-4-amine - Benchchem. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, July 23).
- Safety Data Sheet: 1,2,4-Triazole - Carl ROTH. (2024, March 3).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, October 7).
- SAFETY DATA SHEET - TCI Chemicals. (n.d.).
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
